Phenylephrine
Descripción
This compound is an alpha-1 adrenergic receptor agonist used to treat hypotension, dilate the pupil, and induce local vasoconstriction. The action of this compound, or neo-synephrine, was first described in literature in the 1930s. this compound was granted FDA approval in 1939.
This compound is an alpha-1 Adrenergic Agonist. The mechanism of action of this compound is as an Adrenergic alpha1-Agonist.
This compound is a direct-acting sympathomimetic amine chemically related to adrenaline and ephedrine with potent vasoconstrictor property. This compound is a post-synaptic alpha-adrenergic receptor agonist that causes vasoconstriction, increases systolic/diastolic pressures, reflex bradycardia, and stroke output.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1952 and has 13 approved and 33 investigational indications.
An alpha-1 adrenergic agonist used as a mydriatic, nasal decongestant, and cardiotonic agent.
See also: Octopamine (related); this compound Hydrochloride (active moiety of); Midodrine (related) ... View More ...
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONNWYBIRXJNDC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61-76-7 (hydrochloride) | |
| Record name | Phenylephrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023465 | |
| Record name | Phenylephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in water, FREELY SOL IN GLYCERIN /PHENYLEPHRINE HYDROCHLORIDE/ | |
| Record name | Phenylephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00388 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENYLEPHRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
59-42-7 | |
| Record name | (-)-Phenylephrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylephrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00388 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenylephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylephrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WS297W6MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENYLEPHRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenylephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140-145 °C, 169-172 °C | |
| Record name | Phenylephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00388 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENYLEPHRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Historical Perspective on the Discovery and Development of Phenylephrine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylephrine, a synthetic sympathomimetic amine, has been a subject of pharmacological interest for nearly a century. From its initial development as a vasopressor to its widespread use as a nasal decongestant, the journey of this compound reflects the evolution of our understanding of adrenergic pharmacology. This technical guide provides a comprehensive historical perspective on the discovery, development, and mechanism of action of this compound, with a focus on the foundational scientific investigations that established its place in medicine. While recent evaluations have questioned its efficacy in oral formulations for nasal congestion, its role as a selective α1-adrenergic receptor agonist remains a cornerstone of autonomic pharmacology. This document delves into the original synthesis, early experimental characterizations, and the elucidation of its signaling pathways, offering a detailed resource for researchers and drug development professionals.
Discovery and Early Development
This compound was first patented in 1933 by H. Legerlotz and introduced into medical use in 1938.[1][2] Its development arose from the broader scientific effort to synthesize analogs of epinephrine and ephedrine with more selective pharmacological profiles. The action of this compound, also known by the trade name Neo-Synephrine, was first described in the literature in the 1930s, and it received FDA approval in 1939.[1][2]
Initial Synthesis
The original synthesis of this compound, as described in the 1933 patent by H. Legerlotz, involved a multi-step chemical process.[1] A common historical synthesis route involves the condensation of m-hydroxyphenacyl bromide with methylamine, followed by the catalytic hydrogenation of the resulting ketone to a secondary alcohol.
Experimental Protocol: Synthesis of this compound (Historical Method)
-
Step 1: Condensation. m-Hydroxyphenacyl bromide is reacted with an excess of methylamine in a suitable solvent, such as ethanol. The reaction mixture is typically heated to facilitate the nucleophilic substitution of the bromine atom by the methylamino group, yielding an intermediate aminoketone.
-
Step 2: Reduction. The carbonyl group of the aminoketone intermediate is then reduced to a hydroxyl group. This is classically achieved through catalytic hydrogenation, using a catalyst such as palladium on charcoal (Pd/C) under a hydrogen atmosphere.
-
Step 3: Isolation and Purification. Following the reduction, the final product, this compound, is isolated from the reaction mixture. This typically involves filtration to remove the catalyst, followed by purification techniques such as recrystallization to obtain the desired (R)-enantiomer, which is the biologically active form.
Pharmacological Characterization: A Selective α1-Adrenergic Agonist
Early pharmacological studies in the 1930s and 1940s sought to characterize the physiological effects of this new synthetic amine. These investigations, often employing in vitro isolated tissue preparations and in vivo animal models, established this compound as a potent vasoconstrictor. The concept of distinct adrenergic receptor subtypes, α and β, was first proposed by Raymond Ahlquist in 1948, which provided the framework for understanding the selective action of drugs like this compound.
Early In Vitro Studies: Isolated Tissue Assays
The primary method for characterizing the vasoconstrictive properties of sympathomimetic amines in the mid-20th century was the isolated organ bath technique. This method allowed for the direct measurement of tissue contraction in response to drug application, independent of systemic physiological variables.
Experimental Protocol: Isolated Aortic Ring Assay (Representative Historical Method)
-
Tissue Preparation: A segment of the thoracic aorta is excised from a laboratory animal (e.g., rabbit or rat). The aorta is cleaned of adherent connective tissue and cut into rings of a few millimeters in width.
-
Mounting: The aortic rings are suspended in an organ bath chamber filled with a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2) to maintain tissue viability. One end of the ring is fixed to a stationary hook, while the other is attached to a force transducer to record changes in isometric tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time, typically 30-60 minutes, during which the bathing solution is periodically replaced.
-
Drug Administration: this compound is added to the organ bath in a cumulative, concentration-dependent manner. The contractile response (increase in tension) is recorded after each addition has reached a plateau.
-
Data Analysis: The magnitude of the contraction is plotted against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, key pharmacological parameters such as the maximal effect (Emax) and the concentration required to produce 50% of the maximal effect (EC50) can be determined.
-
Diagram of a Representative Experimental Workflow
Caption: Representative workflow for an isolated aortic ring assay.
Early In Vivo Studies: Blood Pressure Effects
The vasopressor effects of this compound were a key focus of early clinical investigations. These studies demonstrated a dose-dependent increase in blood pressure following parenteral administration.
Quantitative Data from Early and Subsequent Clinical Studies
| Parameter | Subject Population | Dosage | Route | Key Findings |
| Blood Pressure | Healthy Volunteers | 45 mg | Oral | Estimated to cause a 20 mmHg increase in systolic blood pressure. |
| Blood Pressure | Patients with underlying hypertension | >15 mg | Oral | Potentiated increases in blood pressure and decreases in heart rate. |
| Nasal Airway Resistance (NAR) | Adults with acute nasal congestion | 10 mg | Oral | Did not significantly affect NAR more than placebo in 8 unpublished studies. |
| Nasal Airway Resistance (NAR) | Adults with acute nasal congestion | 25 mg | Oral | Showed a significant reduction of maximal NAR compared with placebo in 8 unpublished studies. |
Mechanism of Action: Elucidation of the α1-Adrenergic Signaling Pathway
This compound exerts its effects by selectively binding to and activating α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs). The understanding of this signaling cascade evolved over several decades, with key discoveries in the fields of second messengers and G protein function.
The Gq Protein-Coupled Receptor Cascade
The binding of this compound to the α1-adrenergic receptor induces a conformational change in the receptor, which in turn activates a heterotrimeric G protein of the Gq family. This activation initiates a cascade of intracellular events:
-
G Protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq protein. This causes the dissociation of the Gαq-GTP subunit from the βγ-subunits.
-
Phospholipase C Activation: The Gαq-GTP subunit then binds to and activates the enzyme Phospholipase C (PLC).
-
Second Messenger Generation: Activated PLC catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 and Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
-
DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
-
-
Physiological Response: The rise in intracellular Ca2+ and the activation of PKC in vascular smooth muscle cells lead to the phosphorylation of various proteins, ultimately resulting in muscle contraction and vasoconstriction.
-
Diagram of the α1-Adrenergic Signaling Pathway
Caption: The α1-adrenergic receptor signaling pathway activated by this compound.
Conclusion
The history of this compound is a compelling narrative of pharmacological discovery and evolving clinical understanding. From its rational design as a synthetic sympathomimetic to the detailed elucidation of its molecular mechanism of action, this compound has served as a valuable tool for both therapeutic intervention and scientific inquiry. While its efficacy in certain applications is now a subject of debate, its legacy as a selective α1-adrenergic agonist is firmly cemented in the annals of pharmacology. This guide has provided a historical and technical overview intended to serve as a valuable resource for the scientific community, fostering a deeper appreciation for the foundational research that underpins modern drug development.
References
An In-depth Technical Guide to the Chemical Properties and Synthesis of Phenylephrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylephrine hydrochloride is a synthetic sympathomimetic amine widely utilized in the pharmaceutical industry as a decongestant and vasopressor. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed exploration of its principal synthesis pathways. The document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis. Detailed experimental protocols for key synthetic routes are provided, and the associated signaling pathway is visually represented to facilitate a deeper understanding of its mechanism of action.
Chemical Properties of this compound Hydrochloride
This compound hydrochloride is the hydrochloride salt of this compound, a selective α1-adrenergic receptor agonist. Its chemical and physical properties are summarized in the tables below.
Identification
| Identifier | Value |
| IUPAC Name | (R)-3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride[1] |
| CAS Number | 61-76-7[1] |
| PubChem CID | 5284443[1] |
| Molecular Formula | C₉H₁₄ClNO₂[1] |
| Molecular Weight | 203.67 g/mol [1] |
Physicochemical Data
| Property | Value |
| Melting Point | 140-145 °C |
| Solubility | Freely soluble in water and ethanol. |
| pKa | pK₁: 8.77; pK₂: 9.84 (at 25°C) |
| Appearance | White or almost white crystalline powder. |
Spectral Data
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | Spectral data available. |
| ¹³C NMR | Spectral data available. |
| IR | Characteristic peaks have been reported. |
| UV-Vis | λmax: 216, 274, 279 nm (in 0.05 N HCl) |
Synthesis Pathways of this compound Hydrochloride
The synthesis of this compound hydrochloride can be achieved through several routes, most commonly commencing from either 3-hydroxyacetophenone or m-hydroxybenzaldehyde. Below are detailed experimental protocols for two prominent methods.
Synthesis from 3-Hydroxyacetophenone
This pathway involves the bromination of 3-hydroxyacetophenone, followed by nucleophilic substitution with N-methylbenzylamine, and subsequent reduction and debenzylation.
Step 1: Synthesis of 2-bromo-1-(3-hydroxyphenyl)ethanone
-
To a solution of 3-hydroxyacetophenone in a suitable solvent such as ethyl acetate, add bromine dropwise at a controlled temperature, typically between 0-5°C.
-
The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is then quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent system.
Step 2: Synthesis of 2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanone
-
The 2-bromo-1-(3-hydroxyphenyl)ethanone is dissolved in a solvent like toluene.
-
N-methylbenzylamine is added to the solution, and the mixture is stirred, often at a slightly elevated temperature, to facilitate the nucleophilic substitution.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried and concentrated to give the desired product, which can be further purified if necessary.
Step 3: Reduction and Debenzylation to form (±)-Phenylephrine
-
The product from the previous step is dissolved in methanol.
-
The solution is subjected to hydrogenation under pressure using a palladium on carbon (Pd/C) catalyst. This step achieves both the reduction of the ketone and the debenzylation of the amine.
-
The reaction is monitored until the starting material is consumed.
-
The catalyst is then filtered off, and the solvent is removed under vacuum to yield racemic this compound.
Step 4: Resolution and Hydrochloride Salt Formation
-
The racemic this compound base is resolved using a chiral resolving agent, such as L-(+)-tartaric acid, to isolate the desired (R)-enantiomer.
-
The resolved (R)-phenylephrine base is then treated with hydrochloric acid (often as a solution in isopropanol or ethanol) to form the hydrochloride salt.
-
The resulting this compound hydrochloride is then crystallized from a suitable solvent, such as methanol or ethanol, to yield the final, purified product.
Synthesis from m-Hydroxybenzaldehyde
This alternative synthesis involves the protection of the phenolic hydroxyl group, followed by the formation of a styrene intermediate, epoxidation, and subsequent aminolysis.
Step 1: Protection of m-Hydroxybenzaldehyde
-
m-Hydroxybenzaldehyde is reacted with a protecting group, such as methoxyethoxymethyl chloride (MEM-Cl), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane.
-
The reaction is typically carried out at room temperature until completion.
-
The reaction mixture is then washed with aqueous solutions to remove the base and any unreacted starting materials.
-
The organic layer is dried and concentrated to give the protected aldehyde.
Step 2: Formation of the Styrene Intermediate
-
The protected aldehyde is then reacted with trimethylsulfoxonium iodide in the presence of a strong base like sodium hydride in a solvent mixture such as DMSO to form the corresponding epoxide.
-
This epoxide is then rearranged to the styrene derivative.
Step 3: Epoxidation
-
The styrene intermediate is subjected to epoxidation using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane.
-
The reaction is monitored for completion by TLC.
-
The reaction mixture is then worked up to remove the peroxy acid and its byproducts.
Step 4: Aminolysis and Deprotection
-
The epoxide is then reacted with methylamine in a suitable solvent. This reaction opens the epoxide ring to form the amino alcohol.
-
The protecting group is subsequently removed under acidic conditions to yield this compound.
Step 5: Hydrochloride Salt Formation
-
The this compound base is then converted to its hydrochloride salt as described in the previous method.
Caption: Synthesis of this compound HCl from 3-Hydroxyacetophenone.
Mechanism of Action and Signaling Pathway
This compound is a selective agonist of the α1-adrenergic receptor. These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.
Upon binding of this compound to the α1-adrenergic receptor, the following signaling cascade is initiated:
-
Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α subunit of the Gq protein.
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C.
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol.
-
Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ concentration, along with DAG, activates Protein Kinase C.
-
Cellular Response: The activation of PKC and the increase in intracellular calcium lead to the phosphorylation of various downstream effector proteins, ultimately resulting in a physiological response, such as smooth muscle contraction.
Caption: this compound's α1-Adrenergic Receptor Signaling Pathway.
References
Whitepaper: A Technical Guide to the In Vitro Effects of Phenylephrine on Isolated Smooth Muscle Tissue
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylephrine (PE) is a potent and selective α1-adrenergic receptor agonist widely used both as a therapeutic agent, primarily a decongestant and vasopressor, and as a standard pharmacological tool for investigating smooth muscle physiology.[1] Its primary mechanism of action involves the direct stimulation of α1-adrenoceptors located on the cell membrane of smooth muscle cells, leading to a cascade of intracellular events that culminate in muscle contraction.[2]
This technical guide provides an in-depth overview of the in vitro effects of this compound on isolated smooth muscle tissues. It details the underlying molecular signaling pathways, provides comprehensive experimental protocols for studying these effects using isolated organ bath techniques, and presents quantitative data from various smooth muscle preparations. This document is intended to serve as a valuable resource for researchers and professionals in pharmacology and drug development.
Core Mechanism of Action: α1-Adrenergic Signaling
This compound exerts its contractile effect by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] This activation initiates a well-characterized signaling cascade that increases intracellular calcium concentration ([Ca2+]i) and sensitizes the contractile apparatus to Ca2+, leading to smooth muscle contraction.[2][4]
The key steps are as follows:
-
Receptor Binding: this compound binds to the α1-adrenoceptor on the smooth muscle cell membrane.
-
G-Protein Activation: The agonist-bound receptor activates a heterotrimeric G-protein, specifically Gq.
-
PLC Activation: The activated α-subunit of Gq stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors (IP3R) on the membrane of the sarcoplasmic reticulum (SR), triggering the release of stored Ca2+ into the cytoplasm.
-
Calcium Influx: The increase in [Ca2+]i and other potential signals from the G-protein pathway can also activate membrane-bound calcium channels (e.g., Receptor-Operated Channels), leading to an influx of extracellular Ca2+.
-
Contraction Initiation: The elevated cytosolic Ca2+ binds to calmodulin (CaM). The Ca2+-CaM complex then activates Myosin Light Chain Kinase (MLCK).
-
Myosin Phosphorylation: MLCK phosphorylates the regulatory light chain of myosin II (MLC), enabling the myosin head to interact with actin filaments and initiate cross-bridge cycling, resulting in cell contraction.
-
Calcium Sensitization: Concurrently, the DAG produced alongside IP3 activates Protein Kinase C (PKC). Furthermore, the G-protein pathway can activate the RhoA/Rho-kinase (ROCK) pathway. Both PKC and ROCK can inhibit Myosin Light Chain Phosphatase (MLCP), the enzyme that dephosphorylates MLC. This inhibition leads to a sustained contractile state even as Ca2+ levels begin to decrease, a phenomenon known as Ca2+ sensitization.
Caption: this compound-induced smooth muscle contraction pathway.
Experimental Protocol: Isolated Tissue Organ Bath Assay
The isolated tissue organ bath is a classical and indispensable pharmacological technique for studying the contractility of smooth muscle tissues in vitro. This method allows for the precise measurement of isometric contractions in response to pharmacological agents like this compound.
Materials and Solutions
-
Isolated Tissue: Thoracic aorta from a Wistar rat is a common model. Other tissues include hamster cremaster arterioles, human saphenous vein, or rabbit taenia caeci.
-
Physiological Salt Solution (PSS): A buffer that mimics the ionic composition of extracellular fluid is required. Its composition is critical for maintaining tissue viability.
-
Gases: A mixture of 95% O2 / 5% CO2 is used to oxygenate the PSS and maintain a physiological pH.
-
Pharmacological Agents: this compound hydrochloride, Potassium Chloride (KCl) for viability testing, and other antagonists or inhibitors as required by the experimental design.
Table 1: Composition of a Standard Physiological Salt Solution (PSS) This recipe is adapted from protocols for isolated tissue bath experiments.
| Component | Final Concentration (mM) | Amount for 1 Liter |
| NaCl | 118.0 | 6.90 g |
| KCl | 4.7 | 0.35 g |
| MgSO4·7H2O | 1.2 | 0.29 g |
| KH2PO4 | 1.2 | 0.16 g |
| NaHCO3 | 25.0 | 2.10 g |
| Glucose | 11.1 | 2.00 g |
| CaCl2·2H2O | 1.6 - 2.5 | 0.24 - 0.37 g |
Experimental Workflow
The following protocol outlines the key steps for measuring this compound-induced contraction in isolated rat aortic rings.
-
System Preparation:
-
Prepare and warm the PSS to 37°C.
-
Continuously bubble the PSS reservoirs with 95% O2 / 5% CO2.
-
Turn on the heated water circulator to maintain the tissue baths at 37°C.
-
Power on and calibrate the isometric force transducers according to the manufacturer's instructions.
-
-
Tissue Dissection and Mounting:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Carefully dissect the thoracic aorta and place it immediately into cold, oxygenated PSS.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 3-5 mm width.
-
Mount each aortic ring on two L-shaped stainless steel hooks or wires. One hook is fixed to the organ bath chamber, and the other is tied to the force transducer.
-
-
Equilibration and Tensioning:
-
Submerge the mounted tissue rings in the organ baths containing warm, aerated PSS.
-
Apply a passive tension (preload) to the tissue. For rat aorta, this is typically 1.5-2.0 grams. This step is crucial for achieving optimal contractile responses.
-
Allow the tissue to equilibrate for 60-90 minutes. During this period, wash the tissue with fresh PSS every 15-20 minutes.
-
-
Viability Test:
-
To ensure the tissue is healthy and responsive, challenge it with a high concentration of KCl (e.g., 60-80 mM). This induces contraction via membrane depolarization.
-
A robust contractile response indicates viable tissue. Wash the tissue repeatedly with PSS until the tension returns to the baseline preload.
-
-
Generating a Concentration-Response Curve:
-
Once the baseline is stable, begin the cumulative addition of this compound to the organ bath.
-
Start with a low concentration (e.g., 1 nM) and increase it in logarithmic or semi-logarithmic steps (e.g., 1, 3, 10, 30, 100 nM, etc.) up to a maximal concentration (e.g., 100 µM).
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration.
-
Record the isometric force continuously using a data acquisition system.
-
-
Data Analysis:
-
Measure the peak tension developed at each this compound concentration.
-
Normalize the data by expressing the response as a percentage of the maximum contraction achieved with either this compound or the initial KCl challenge.
-
Plot the normalized response against the logarithm of the agonist concentration to generate a sigmoidal concentration-response curve.
-
From this curve, determine key pharmacological parameters such as the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).
-
Caption: Workflow for an isolated organ bath experiment.
Quantitative Data on this compound's Effects
The potency (EC50) and efficacy (Emax) of this compound can vary significantly depending on the species and the specific smooth muscle tissue being studied. The following table summarizes representative quantitative data from the literature.
Table 2: Pharmacological Parameters of this compound in Various Isolated Smooth Muscle Tissues
| Tissue | Species | Parameter | Value | Reference(s) |
| Thoracic Aorta | Rat | pEC50 | 5.46 ± 0.31 | |
| Tail Artery | Rat | EC50 | 4.43 ± 2.2 x 10⁻⁸ M | |
| Pulmonary Artery | Rat | EC50 | Determined, but value not stated | |
| Cremaster Arterioles | Hamster | - | Dose-dependent constriction (1nM-10µM) | |
| Corpus Cavernosum | Human | - | Efficacy increases with age | |
| Prostate | Human | - | Induces contraction |
Note: EC50 is the molar concentration of an agonist that produces 50% of the maximal possible response for that agonist. pEC50 is the negative logarithm of the EC50 value.
Effects on Different Smooth Muscle Tissues
This compound's primary effect is contraction, but the specific receptor subtypes involved and the characteristics of the response can differ across tissues.
-
Vascular Smooth Muscle: This is the most extensively studied area. This compound causes potent vasoconstriction in arteries and veins from various species, including rat aorta, hamster cremaster arterioles, and human saphenous vein. Studies suggest that the α1D-adrenoceptor subtype plays a significant role in mediating this constriction in some vascular beds. In some vessels, the response is a biphasic tonic contraction, initiated by Ca2+ release from the SR and sustained by Ca2+ influx.
-
Genitourinary Smooth Muscle: this compound contracts smooth muscle in the human prostate, which is mediated by a receptor with pharmacological properties of the α1c subtype. It also induces contraction in vascular smooth muscle from the human corpus cavernosum, with an increased efficacy observed in tissues from older patients.
-
Gastrointestinal Smooth Muscle: In single isolated smooth muscle cells from rabbit and guinea pig taenia caeci, this compound has been shown to induce a sustained outward current and increase the frequency of spontaneous transient outward currents.
-
Atypical Responses: While contraction is the hallmark response, exceptions exist. In longitudinal strips from the small arteries of goat legs, this compound was surprisingly found to induce relaxation, an effect mediated by the α1D receptor subtype. This highlights the importance of considering tissue orientation and specific vascular beds in pharmacological studies.
Conclusion
This compound is a cornerstone pharmacological tool for the in vitro study of smooth muscle function. Its selective activation of α1-adrenergic receptors triggers a well-defined signaling cascade involving Gq proteins, PLC, IP3, and intracellular calcium, ultimately leading to contraction. The isolated tissue organ bath remains a robust and reliable method for quantifying the effects of this compound, allowing for the determination of key parameters like EC50 and Emax. While this compound consistently induces contraction across a wide range of vascular, genitourinary, and other smooth muscles, variations in receptor subtype expression and tissue-specific properties can lead to different pharmacological profiles. A thorough understanding of these mechanisms and experimental methodologies is critical for researchers in basic science and for the development of novel therapeutics targeting the adrenergic system.
References
- 1. This compound induces relaxation of longitudinal strips from small arteries of goat legs | PLOS One [journals.plos.org]
- 2. droracle.ai [droracle.ai]
- 3. ahajournals.org [ahajournals.org]
- 4. The mechanism of excitation-contraction coupling in this compound-stimulated human saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Phenylephrine Signaling Cascade in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the phenylephrine signaling cascade, with a specific focus on its elucidation in primary cell cultures. This compound, a selective α1-adrenergic receptor agonist, is a critical tool for studying cardiac hypertrophy, vasoconstriction, and other physiological processes mediated by Gq-coupled protein receptors. Understanding its signaling cascade at the cellular level is paramount for developing novel therapeutics targeting these pathways.
Core Signaling Pathway
This compound primarily activates the α1-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. This initiates a well-defined signaling cascade within the target cell.[1][2]
Initiation at the Cell Membrane: Upon binding of this compound, the α1-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gq.[1] The activated Gαq subunit dissociates and stimulates phospholipase C (PLC).[1][2]
Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
Downstream Effects:
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a key event in the signaling cascade.
-
DAG and PKC Activation: DAG remains at the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).
This canonical pathway initiates a broad range of cellular responses, including protein synthesis, gene expression changes, and alterations in cell size and function, particularly in cardiomyocytes.
Key Downstream Signaling Modules in Cardiomyocytes
In primary cardiomyocytes, this compound-induced activation of the α1-adrenergic receptor triggers a hypertrophic response, characterized by an increase in cell size and protein synthesis. This is mediated by several interconnected signaling modules downstream of the initial Gq pathway.
The MAPK/ERK Pathway: this compound stimulation leads to the activation of the Ras/Raf/MEK/ERK signaling cascade. The extracellular signal-regulated kinases (ERK1/2) are crucial for the hypertrophic effects of this compound. Chronic activation of ERK is required to elicit a full hypertrophic response.
The mTOR Pathway and Protein Synthesis: The mammalian target of rapamycin (mTOR) pathway is a central regulator of protein synthesis. This compound activates mTOR signaling in an ERK-dependent manner. This leads to the phosphorylation of downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately promoting the translation of proteins necessary for cell growth.
Calcium-Dependent Pathways: The increase in intracellular calcium activates calcium-calmodulin-dependent protein kinase II (CaMKII), which contributes to this compound-induced hypertrophy. Furthermore, CaMKII can influence ERK activation, highlighting the crosstalk between these pathways.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on primary cardiomyocytes.
Table 1: this compound-Induced Changes in Protein Phosphorylation and Activity
| Target Protein | Cell Type | This compound Concentration | Duration of Treatment | Fold Change vs. Control | Reference |
| ERK1 Phosphorylation | Adult Rat Ventricular Cardiomyocytes | 10 µM | 5 min | 14-fold increase | |
| ERK2 Phosphorylation | Adult Rat Ventricular Cardiomyocytes | 10 µM | 5 min | 8.8-fold increase | |
| S6K1 Activity | Adult Rat Ventricular Cardiomyocytes | 10 µM | Not specified | ~2-fold increase | |
| TSC2 Phosphorylation (Thr1462) | Adult Rat Ventricular Cardiomyocytes | 10 µM | Not specified | 2-3 fold increase | |
| ICa-L Peak Inward Current | Neonatal Mouse Ventricular Cardiomyocytes | 10 µM | Not specified | ~1.5-fold increase |
Table 2: this compound-Induced Hypertrophic Responses
| Measured Parameter | Cell Type | This compound Concentration | Duration of Treatment | Change vs. Control | Reference |
| Protein Synthesis | Adult Rat Ventricular Cardiomyocytes | 10 µM | 2 hours | 1.8-fold increase | |
| Cell Area | H9c2 cells (cardiomyoblasts) | 100 µM | 24 hours | 52 ± 8% increase | |
| Cell Area | H9c2 cells (cardiomyoblasts) | 100 µM | 48 hours | 56 ± 5% increase | |
| Myocyte Area | Neonatal Myocytes | 10 µM | 48 hours | 49% increase | |
| Glucose Uptake | Primary Rat Cardiomyocytes | Not specified | 16 hours | 1.7-fold increase | |
| Glucose Uptake | Primary Rat Cardiomyocytes | Not specified | 24 hours | 2.0-fold increase |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are synthesized protocols for key experiments based on cited literature.
Protocol 1: Primary Cardiomyocyte Culture and this compound Stimulation
Objective: To isolate and culture primary cardiomyocytes and stimulate them with this compound to induce a hypertrophic response.
Materials:
-
Ventricular tissue from neonatal rats or mice
-
Collagenase II
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Isolation: Isolate hearts from neonatal rodents and transfer the ventricular tissue to a sterile dish. Mince the tissue into small pieces.
-
Digestion: Digest the tissue with Collagenase II in DMEM at 37°C with gentle agitation until the tissue is fully dissociated.
-
Plating: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Plate the cells in culture dishes.
-
Culture: Maintain the cells in a CO2 incubator. For experiments, cells are often serum-starved for a minimum of 8 hours prior to stimulation.
-
Stimulation: Replace the medium with serum-free medium containing the desired concentration of this compound (e.g., 10 µM - 100 µM). Incubate for the specified duration (e.g., 5 minutes for rapid phosphorylation events, 24-48 hours for hypertrophic changes).
Protocol 2: Western Blot Analysis of Protein Phosphorylation
Objective: To quantify the changes in the phosphorylation status of key signaling proteins following this compound stimulation.
Materials:
-
This compound-stimulated primary cardiomyocytes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., Bradford or BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lysis: Wash the stimulated cells with ice-cold PBS and then lyse them with lysis buffer.
-
Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the chemiluminescent substrate. Image the resulting signal.
-
Normalization: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to normalize the phosphoprotein signal.
Protocol 3: Calcium Imaging
Objective: To visualize and measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Primary cells cultured on glass-bottom dishes
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium Green 1 AM)
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
This compound solution
-
Fluorescence microscope with a camera and appropriate filter sets
Procedure:
-
Dye Loading: Incubate the cells with the calcium indicator dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh HBSS to remove excess dye.
-
Imaging Setup: Place the dish on the stage of the fluorescence microscope.
-
Baseline Recording: Acquire a baseline fluorescence recording (F0) for a few minutes before stimulation.
-
Stimulation and Recording: Add this compound to the dish while continuously recording the fluorescence intensity.
-
Analysis: The change in fluorescence (F) relative to the baseline (F0) is used to quantify the change in intracellular calcium concentration.
References
A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Phenylephrine in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of phenylephrine, a selective alpha-1 adrenergic receptor agonist, as observed in various animal models. It is designed to be a comprehensive resource, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows to support preclinical research and drug development.
Pharmacodynamics of this compound
This compound is a direct-acting sympathomimetic agent that primarily exerts its effects through the selective agonism of α1-adrenergic receptors.[1][2] This action on the smooth muscle of blood vessels leads to vasoconstriction, resulting in a subsequent increase in systemic vascular resistance (SVR) and mean arterial pressure (MAP).[1][3][4] The cardiovascular responses to this compound have been extensively studied in several animal models, including dogs, rats, sheep, and pigs.
Cardiovascular Effects in Canine Models
In dogs, this compound consistently demonstrates its role as a potent vasopressor. Studies in isoflurane-anesthetized beagles show that escalating intravenous doses of this compound lead to a significant, dose-dependent increase in MAP. This increase in blood pressure is primarily attributed to a rise in SVR. Concurrently, a reflex bradycardia (decrease in heart rate) is commonly observed as a physiological response to the elevated blood pressure. The impact on cardiac output (CO) can be variable, with many studies reporting a decrease in CO, consistent with increased afterload and reduced heart rate.
Table 1: Hemodynamic Effects of Escalating Doses of this compound in Anesthetized Dogs
| Dose (μg/kg/min) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Change in Cardiac Output (CO) | Change in Systemic Vascular Resistance (SVR) | Animal Model | Reference |
|---|
| 0.07 - 1.0 | Increased (P < .0001) | Decreased (P < .0001) | Decreased (P < .03) | Increased (P < .03) | Beagle | |
Data derived from studies in acepromazine-premedicated, isoflurane-anesthetized beagles.
Cardiovascular Effects in Rodent Models
In anesthetized rats, intravenously infused this compound produces a dose-dependent increase in mean arterial blood pressure. This effect is mainly due to an increase in total peripheral vascular resistance. Interestingly, some studies in rats have reported that cardiac output was invariably raised, an effect attributed to an increase in stroke volume while the heart rate remained unchanged. This suggests a possible effect on capacitance vessels, enhancing venous return. The oral LD50 of this compound has been established in rats and mice as 350 mg/kg and 120 mg/kg, respectively. Intracerebroventricular injection of this compound in mice can also produce a dose-dependent increase in locomotor activity and behavioral excitation, indicating central α1-adrenoceptor function.
Table 2: Cardiovascular and Behavioral Effects of this compound in Rodent Models
| Parameter | Effect | Dose/Route | Animal Model | Reference |
|---|---|---|---|---|
| Mean Arterial Blood Pressure | Dose-dependent increase | IV infusion | Rat | |
| Total Peripheral Resistance | Increased | IV infusion | Rat | |
| Cardiac Output | Increased | IV infusion | Rat | |
| Locomotor Activity | Dose-dependent increase | 10-100 µg (ICV) | Mouse | |
| Oral LD50 | 350 mg/kg | Oral | Rat |
| Oral LD50 | 120 mg/kg | Oral | Mouse | |
Cardiovascular Effects in Other Animal Models
Studies in other animal models further elucidate the hemodynamic profile of this compound.
-
Pigs: In mechanically ventilated pigs, the effect of this compound on cardiac output is dependent on the preload status of the heart. When the heart is preload independent (i.e., on the plateau of the Frank-Starling curve), this compound boluses tend to decrease cardiac output. Conversely, when the heart is preload dependent, this compound increases cardiac output. This highlights the drug's dual effect on both afterload and venous return.
-
Sheep: In conscious sheep, both under normal and septic conditions, this compound infusion increases MAP and stroke volume while decreasing heart rate. Notably, it also causes an increase in renal blood flow.
-
Cats: In anesthetized cats, a bolus dose of this compound (20 µg/kg) produces a rapid rise in MAP and a decrease in heart rate. However, during experimentally induced acute anemia, the magnitude of this pressor response is significantly reduced.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by rapid onset, a short half-life, and extensive metabolism. While much of the detailed quantitative data comes from human studies, the metabolic pathways are generally conserved across species.
Absorption, Distribution, Metabolism, and Excretion
-
Absorption and Onset: Following intravenous administration, this compound has a rapid onset of action, with blood pressure increases observed in less than 5 minutes. The effects may persist for up to 20 minutes after a bolus injection.
-
Distribution: this compound exhibits a large volume of distribution, suggesting significant distribution into organ compartments.
-
Metabolism: this compound is extensively metabolized, primarily in the liver and intestinal wall. The two main metabolic pathways are deamination by monoamine oxidase (MAO) to form m-hydroxymandelic acid, and sulfate conjugation. Due to this extensive first-pass metabolism, oral bioavailability is low.
-
Excretion: The metabolites and a small percentage of the unchanged drug are primarily excreted via the urine.
Table 3: General Pharmacokinetic Parameters of this compound
| Parameter | Value/Description | Species Context | Reference |
|---|---|---|---|
| Route of Administration | Intravenous, Oral, Topical, Intranasal | Multiple | |
| Onset of Action (IV) | Rapid, < 5 minutes | General | |
| Effective Half-life (IV) | Approx. 5 minutes | General/Human | |
| Terminal Elimination Half-life | Approx. 2.5 to 3 hours | General/Human | |
| Metabolism | Monoamine Oxidase (MAO), Sulfate Conjugation | General | |
| Primary Metabolite | m-hydroxymandelic acid | General/Human |
| Excretion | Primarily renal | General | |
Note: Many specific PK values are derived from human studies but are included for context as animal-specific data is limited in the literature. In rats, biodistribution studies using radiolabeled this compound show rapid washout from the heart, with 50% egressing between 5 and 60 minutes. Pretreatment with an MAO inhibitor significantly increased the levels of radioactivity in the heart, confirming the importance of this metabolic pathway.
Mechanism of Action and Signaling Pathway
This compound is a selective agonist for alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs). Its binding initiates a well-defined intracellular signaling cascade.
Alpha-1 Adrenergic Signaling
The binding of this compound to the α1-receptor activates the associated Gq protein. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration leads to the contraction of vascular smooth muscle, causing vasoconstriction.
Experimental Protocols
Detailed and reproducible experimental design is critical in preclinical pharmacology. The following are summaries of methodologies used in key animal studies of this compound.
Protocol: Hemodynamic Assessment in Anesthetized Dogs
This protocol is based on studies investigating the cardiovascular effects of escalating this compound doses.
1. Animal Preparation:
- Species: Beagle dogs (n=8), 1-2 years old, weighing 7.4-11.2 kg.
- Acclimation: Animals are fasted from solid food for approximately 12 hours prior to the experiment, with water provided ad libitum.
- Premedication: An intravenous (IV) catheter is placed in the cephalic vein. Acepromazine (0.01 mg/kg) is administered IV.
2. Anesthesia and Instrumentation:
- Induction: Anesthesia is induced with propofol (4-6 mg/kg IV).
- Maintenance: Following tracheal intubation, anesthesia is maintained with isoflurane, and animals are mechanically ventilated.
- Catheterization: A femoral artery catheter is placed for continuous mean arterial pressure (MAP) monitoring. A central venous catheter may also be placed. For cardiac output measurement, a thermistor-tipped catheter is often used for transpulmonary thermodilution.
3. Experimental Procedure:
- Stabilization: A stabilization period is allowed following instrumentation.
- Baseline Measurement: Baseline hemodynamic variables (MAP, HR, CO) are recorded.
- Drug Infusion: this compound is infused intravenously at escalating doses (e.g., 0.07, 0.3, 0.7, and 1.0 μg/kg/min). Each dose is infused for a set period (e.g., 15 minutes) to achieve a steady state.
- Data Collection: All hemodynamic variables are measured and recorded after 15 minutes at each infusion rate.
- Washout: A washout period of at least 15 minutes is allowed after discontinuing the infusion for parameters to return to baseline.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep [label="1. Animal Preparation\n(Beagle, Fasting, IV Catheter)"];
anesthesia [label="2. Anesthesia & Instrumentation\n(Propofol, Isoflurane, Arterial Line)"];
baseline [label="3. Record Baseline\nHemodynamics"];
infusion_start [label="4. Start this compound Infusion\n(Dose 1: 0.07 µg/kg/min)"];
wait1 [label="Wait 15 min", shape=ellipse, style=dashed];
measure1 [label="5. Measure Hemodynamics"];
infusion_next [label="Infuse Next Dose\n(0.3, 0.7, 1.0 µg/kg/min)"];
washout [label="6. Washout Period\n(15+ min)"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep;
prep -> anesthesia;
anesthesia -> baseline;
baseline -> infusion_start;
infusion_start -> wait1;
wait1 -> measure1;
measure1 -> infusion_next [label="Repeat for\nall doses"];
infusion_next -> wait1;
measure1 -> washout [label="After final dose"];
washout -> end;
}
Protocol: Preload Dependency Assessment in Pigs
This protocol is adapted from a study designed to test how preload status alters the cardiac output response to this compound.
1. Animal Preparation and Anesthesia:
- Species: Yorkshire cross swine (80-100 kg).
- Anesthesia: Anesthesia is induced with propofol and fentanyl and maintained with a continuous infusion.
- Ventilation: Animals are intubated and mechanically ventilated.
2. Experimental Stages:
- Stage 1: Preload-Independent State: The heart is brought to the plateau of the Frank-Starling curve through successive volume expansion using colloids (e.g., 6% hydroxyethyl starch) until cardiac output no longer increases significantly with fluid administration.
- Stage 2: Preload-Dependent State: A controlled hemorrhage is performed (e.g., 21 ml/kg) to induce a state where the heart is sensitive to changes in preload.
3. Drug Administration and Measurement:
- This compound Boluses: At each stage (preload-independent and -dependent), this compound boluses are administered IV in a randomized order of doses (e.g., 0.5, 1.0, 2.0, and 4.0 μg/kg).
- Hemodynamic Monitoring: MAP, CO, and inferior vena cava flow (using ultrasonic flow probes) are continuously monitored.
- Data Analysis: The maximum change in hemodynamic variables occurring within 180 seconds after each bolus is analyzed. A washout period is allowed between doses for MAP to return to near-baseline levels.
References
An In-Depth Analysis of Phenylephrine's Selectivity for α1-Adrenergic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the selectivity of Phenylephrine for the α1-adrenergic receptor subtypes: α1A, α1B, and α1D. This compound, a synthetic sympathomimetic amine, is widely utilized as a vasopressor and nasal decongestant due to its selective agonist activity at α1-adrenergic receptors. Understanding its interaction with each subtype is critical for elucidating its pharmacological profile and for the development of more targeted therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Data Presentation: this compound's Affinity and Potency at α1-Adrenergic Subtypes
The selectivity of this compound for the α1-adrenergic receptor subtypes can be quantified by its binding affinity (Ki) and its functional potency (EC50 or pD2). The following table summarizes these values, derived from studies on human α1-adrenoceptors stably expressed in Chinese Hamster Ovary (CHO) cells.[1]
| Parameter | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor |
| pKi (from [3H]-prazosin binding) | 5.5 ± 0.1 | 5.3 ± 0.1 | 5.4 ± 0.1 |
| pEC50 (Calcium Mobilization) | 6.9 ± 0.1 | 6.5 ± 0.1 | 6.2 ± 0.1 |
| pEC50 (ERK1/2 Phosphorylation) | 7.1 ± 0.1 | 6.8 ± 0.1 | 6.5 ± 0.1 |
Data presented as mean ± S.E.M. pKi is the negative logarithm of the inhibition constant (Ki). pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).
These data indicate that this compound exhibits a slight preference for the α1A-adrenoceptor subtype in terms of both binding affinity and functional potency, particularly in downstream signaling events like ERK1/2 phosphorylation. The rank order of potency for this compound in functional assays is generally α1A > α1B > α1D.[2]
Signaling Pathways and Experimental Workflows
The activation of α1-adrenergic receptors by this compound initiates a cascade of intracellular events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[3] This signaling cascade can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of ERK1/2.
The experimental investigation of this compound's selectivity involves a series of in vitro assays. A typical workflow begins with cell culture and membrane preparation, followed by radioligand binding assays to determine affinity. Functional assays, such as calcium mobilization and ERK1/2 phosphorylation assays, are then performed to assess the potency of the compound.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for each α1-adrenergic receptor subtype by measuring its ability to compete with a radiolabeled antagonist, [3H]-prazosin.
1. Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human α1A, α1B, or α1D adrenergic receptor subtype in appropriate growth medium.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following components in triplicate:
-
Cell membranes (typically 10-20 µg of protein).
-
A fixed concentration of [3H]-prazosin (close to its Kd value).
-
Increasing concentrations of unlabeled this compound (e.g., 10^-10 to 10^-3 M).
-
For determination of non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine or tamsulosin) instead of this compound.
-
Assay buffer to reach the final volume.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled α1-adrenergic receptors by this compound.
1. Cell Culture:
-
Seed CHO cells stably expressing the desired α1-adrenergic receptor subtype into black, clear-bottom 96-well plates and grow to confluence.
2. Dye Loading:
-
Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.
3. Assay Performance:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.
4. Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event following α1-adrenergic receptor activation.
1. Cell Culture and Stimulation:
-
Plate and grow CHO cells expressing the α1-adrenergic receptor subtypes in a suitable multi-well plate.
-
Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Stimulate the cells with various concentrations of this compound for a short period (e.g., 5-10 minutes) at 37°C.
2. Cell Lysis:
-
Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of ERK1/2.
3. Detection and Quantification:
-
The level of phosphorylated ERK1/2 can be determined using various methods, such as:
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 and total ERK1/2 (as a loading control).
-
ELISA-based assays: Use a plate-based immunoassay with antibodies specific for phosphorylated and total ERK1/2.
-
Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assays: These are high-throughput methods that use antibody pairs labeled with donor and acceptor fluorophores to detect phosphorylated ERK1/2 in the cell lysate.
-
4. Data Analysis:
-
Quantify the signal corresponding to phosphorylated ERK1/2 and normalize it to the total ERK1/2 signal.
-
Plot the normalized signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
By employing these detailed experimental protocols, researchers can accurately determine the selectivity profile of this compound and other adrenergic agonists, contributing to a deeper understanding of their pharmacology and facilitating the development of novel therapeutics with improved subtype specificity.
References
- 1. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Alpha-1 Agonist: An In-depth Technical Guide to the Molecular Targets of Phenylephrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylephrine is a synthetic sympathomimetic amine widely recognized for its selective agonist activity at α1-adrenergic receptors, leading to its clinical use as a vasopressor and nasal decongestant.[1][2] While its primary mechanism of action is well-established, a growing body of evidence reveals that the pharmacological effects of this compound extend beyond simple α1-adrenoceptor agonism. This technical guide delves into the molecular interactions of this compound with targets outside of the adrenergic system. It has become evident that many of these interactions are not a result of direct binding to non-adrenergic receptors, but rather indirect consequences of its primary signaling cascade. This document provides a comprehensive overview of these interactions, including the modulation of ion channels, functional crosstalk with the nitric oxide and serotonergic systems, and its influence on parasympathetic signaling. Detailed experimental protocols for key assays are provided, and signaling pathways are visually represented to facilitate a deeper understanding of this compound's complex pharmacology.
Primary Target: The Alpha-1 Adrenergic Receptor Signaling Pathway
This compound's principal mechanism of action is the direct stimulation of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gq alpha subunit family.[3] Upon binding, this compound induces a conformational change in the receptor, activating the Gq protein. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of various downstream targets, culminating in smooth muscle contraction.
Quantitative Data: Adrenergic Receptor Binding Affinity
While this guide focuses on non-adrenergic targets, understanding this compound's high affinity for α1-adrenoceptors is crucial for context.
| Receptor Subtype | Species | pKi | Reference(s) |
| α1A | Human | 4.70 | [4] |
| α1B | Hamster | 4.87 | [5] |
| α1D | Rat | 5.86 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Signaling Pathway Diagram
Indirect Molecular Targets and Functional Interactions
The majority of this compound's effects beyond direct α1-adrenoceptor agonism are indirect, resulting from the downstream consequences of this primary signaling event.
Modulation of Ion Channel Activity
This compound's vasoconstrictive action is intricately linked to the modulation of various ion channels, primarily as a consequence of α1-adrenergic receptor signaling.
This compound has been shown to inhibit several types of potassium channels in different cell types. In serotonergic neurons of the dorsal raphe nucleus, this compound-induced spontaneous firing is associated with the inhibition of A-type, KCNQ/M, and SK potassium channels. This effect is blocked by the α1-adrenoceptor antagonist prazosin, indicating it is a downstream consequence of α1-receptor activation. In vascular smooth muscle, this compound can reduce outward K+ currents, contributing to membrane depolarization and subsequent activation of voltage-gated calcium channels.
The this compound-induced increase in intracellular calcium is not solely dependent on release from the sarcoplasmic reticulum. It also involves the influx of extracellular calcium through various channels, including L-type voltage-operated calcium channels (VOCCs) and store-operated calcium channels (SOCCs). The initial depolarization caused by K+ channel inhibition can activate L-type VOCCs. Furthermore, the depletion of sarcoplasmic reticulum calcium stores triggers the opening of SOCCs, leading to a sustained calcium influx.
Functional Interaction with the Nitric Oxide (NO) System
This compound's vasoconstrictor effect is dynamically modulated by the endothelial production of nitric oxide (NO), a potent vasodilator. While this compound does not directly bind to nitric oxide synthase (eNOS), its action on vascular smooth muscle can indirectly influence eNOS activity in the endothelium. Prolonged stimulation with this compound has been shown to increase the expression and phosphorylation of eNOS at Ser1177, a key activating site. This appears to be a compensatory mechanism to counteract excessive vasoconstriction. This interaction is dependent on an intact endothelium.
Signaling Pathway Diagram: Indirect eNOS Activation
Crosstalk with the Serotonergic System
There is evidence of functional crosstalk between the adrenergic and serotonergic systems in response to this compound. In rabbit femoral artery, precontraction with this compound increases the sensitivity of the tissue to serotonin, an effect attributed to the "enabling" of otherwise inactive 5-HT1-like receptors. The selective 5-HT1 agonist sumatriptan, which has no effect on its own, induces contraction after the tissue is pre-contracted with this compound. This suggests that the conformational changes in the smooth muscle induced by α1-adrenoceptor activation may allosterically modulate the function of 5-HT receptors. There is no evidence to suggest that this compound directly binds to serotonin receptors.
Interaction with the Parasympathetic Nervous System
This compound can modulate cardiac parasympathetic control, but these effects are not mediated by direct action on muscarinic receptors. Studies have shown that this compound does not alter the bradycardia induced by the muscarinic agonist methacholine. However, it does attenuate the heart rate decrease caused by vagal nerve stimulation, suggesting an inhibitory effect at preganglionic parasympathetic sites. Conversely, it facilitates the effects of the nicotinic agonist carbachol, indicating a facilitatory action at the ganglionic level, likely mediated by α2-adrenoceptors.
Indirect Sympathomimetic Action
Some studies have proposed that a portion of this compound's effects may be indirect, resulting from the release of endogenous noradrenaline from sympathetic nerve terminals. This noradrenaline would then act on both alpha and beta-adrenergic receptors, potentially explaining some of the unexpected effects of this compound observed in certain experimental conditions.
Experimental Protocols
Isometric Tension Measurement in Aortic Rings
This protocol is used to assess the contractile or relaxant effects of this compound on vascular smooth muscle.
-
Tissue Preparation: Euthanize a laboratory animal (e.g., Sprague-Dawley rat) and excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution. Carefully remove adhering connective tissue and cut the aorta into 2-4 mm rings. For some experiments, the endothelium can be removed by gently rubbing the luminal surface.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 and 5% CO2. Attach one end of the ring to a fixed mount and the other to a force-displacement transducer.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g). Test the viability of the rings by inducing contraction with a high potassium solution (e.g., 60 mM KCl). For endothelium-intact rings, assess endothelial integrity by observing relaxation in response to acetylcholine (e.g., 10 µM) after pre-contracting with this compound (e.g., 1 µM).
-
Data Acquisition: Construct cumulative concentration-response curves by adding increasing concentrations of this compound to the organ bath and recording the isometric tension. To study interactions, pre-incubate the rings with inhibitors or other modulatory agents before adding this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the effects of this compound on ion channel currents in isolated cells.
-
Cell Preparation: Isolate single cells (e.g., ventricular myocytes, dorsal raphe neurons) using enzymatic digestion.
-
Recording: Obtain a gigaseal between a glass micropipette (filled with an appropriate internal solution) and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration. Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Current Measurement: Apply voltage steps or ramps to elicit specific ion currents (e.g., potassium or calcium currents). Record the currents before, during, and after the application of this compound to the extracellular solution.
-
Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence caused by this compound.
Western Blotting for eNOS Phosphorylation
This method is used to quantify changes in the phosphorylation state of eNOS in response to this compound.
-
Tissue/Cell Lysis: Treat aortic tissue or cultured endothelial cells with this compound for a specified duration. Lyse the cells or tissue in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated eNOS (e.g., anti-p-eNOS Ser1177) and another for total eNOS.
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantification: Densitometrically quantify the bands corresponding to p-eNOS and total eNOS. Normalize the p-eNOS signal to the total eNOS signal to determine the change in phosphorylation.
Experimental Workflow Diagram
Conclusion
While this compound is correctly classified as a selective α1-adrenergic receptor agonist, its pharmacological profile is more nuanced than this simple definition implies. The downstream consequences of α1-adrenoceptor activation lead to significant functional interactions with a variety of other molecular systems, including ion channels and the signaling pathways of nitric oxide and serotonin. A thorough understanding of these indirect effects is essential for researchers and drug development professionals seeking to fully characterize the actions of this compound and to develop new therapeutics with improved specificity and reduced off-target effects. The lack of evidence for direct, high-affinity binding to non-adrenergic receptors reinforces the critical importance of the α1-adrenoceptor as the initiating point for the cascade of molecular events described in this guide. Future research should continue to unravel the intricate details of these signaling crosstalks to better predict the full spectrum of this compound's physiological effects.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of alpha 1-adrenergic and muscarinic receptors in cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The subtype of serotonin (5-HT) receptors in the rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
The Role of Phenylephrine in Inducing Cellular Hypertrophy In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylephrine (PE), a selective α1-adrenergic receptor agonist, is a widely utilized pharmacological tool in cardiovascular research to induce cellular hypertrophy in vitro.[1][2][3] This response mimics key aspects of pathological cardiac hypertrophy observed in various cardiovascular diseases.[1][4] Understanding the molecular mechanisms and signaling cascades initiated by this compound is crucial for identifying and validating novel therapeutic targets for the treatment of heart failure. This technical guide provides an in-depth overview of the core signaling pathways, detailed experimental protocols for inducing and assessing hypertrophy, and a summary of quantitative data from key studies.
Core Signaling Pathways in this compound-Induced Hypertrophy
This compound binding to α1-adrenergic receptors on the cell surface initiates a cascade of intracellular signaling events that converge on the activation of transcription factors and protein synthesis machinery, ultimately leading to an increase in cell size and protein content. The primary signaling pathways implicated in this process are the Calcineurin-NFAT pathway and the MAPK/ERK and PI3K/Akt-mTOR pathways.
Calcineurin-NFAT Signaling Pathway
Activation of the α1-adrenergic receptor by this compound leads to an increase in intracellular calcium levels. This rise in calcium activates the calcium/calmodulin-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, promoting their translocation from the cytoplasm to the nucleus. In the nucleus, NFAT collaborates with other transcription factors to induce the expression of hypertrophic genes. Inhibition of calcineurin with agents like cyclosporin A (CsA) has been shown to block this compound-induced hypertrophy.
MAPK/ERK and PI3K/Akt-mTOR Signaling Pathways
This compound stimulation also activates the mitogen-activated protein kinase (MAPK) cascades, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This pathway is crucial for the induction of protein synthesis. Activation of ERK1/2 can lead to the phosphorylation of various downstream targets, including transcription factors that regulate hypertrophic gene expression.
Simultaneously, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway can be activated, leading to the stimulation of the mammalian target of rapamycin (mTOR). mTOR is a central regulator of cell growth and protein synthesis. It phosphorylates downstream effectors such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn enhance the translation of mRNAs encoding proteins involved in the hypertrophic response.
Experimental Protocols
Induction of Cellular Hypertrophy with this compound
A generalized workflow for inducing and assessing cellular hypertrophy in vitro using this compound is outlined below. Specific parameters may need optimization depending on the cell type and experimental goals.
Materials:
-
Primary neonatal rat ventricular myocytes (NRVMs) or a suitable cell line (e.g., H9c2)
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Serum-free culture medium
-
This compound hydrochloride solution (stock solution in water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for specific hypertrophy assays
Procedure:
-
Cell Culture: Plate cells at an appropriate density in culture dishes and maintain in a humidified incubator at 37°C and 5% CO2.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours to synchronize the cells and reduce basal signaling.
-
This compound Treatment: Treat the cells with this compound at a final concentration typically ranging from 10 µM to 100 µM. The treatment duration is usually between 24 and 48 hours to allow for the development of a hypertrophic phenotype.
-
Cell Harvesting and Analysis: After the treatment period, harvest the cells for downstream analysis of hypertrophic markers.
Key Experiments for Assessing Cellular Hypertrophy
1. Measurement of Cell Size and Surface Area:
-
Methodology: Cells can be visualized using phase-contrast microscopy or after staining with specific markers like α-actinin or phalloidin. Images are captured, and the cell surface area is quantified using image analysis software (e.g., ImageJ). Alternatively, cell volume can be measured using a Coulter counter or by flow cytometry.
-
Expected Outcome: A significant increase in cell surface area or volume in this compound-treated cells compared to control cells.
2. Protein Synthesis Assays:
-
Methodology: The rate of protein synthesis can be determined by measuring the incorporation of radiolabeled amino acids (e.g., [3H]-leucine) into newly synthesized proteins. The total protein content can be quantified using standard protein assays like the Bradford or BCA assay and normalized to cell number or DNA content.
-
Expected Outcome: An increase in the rate of amino acid incorporation and total protein content in response to this compound treatment.
3. Gene Expression of Hypertrophic Markers:
-
Methodology: The mRNA expression levels of well-established hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) are quantified using quantitative real-time PCR (qRT-PCR).
-
Expected Outcome: Upregulation of ANP, BNP, and β-MHC mRNA levels in this compound-stimulated cells.
4. Protein Expression of Hypertrophic Markers:
-
Methodology: The protein levels of hypertrophic markers (ANP, BNP, β-MHC) can be assessed by Western blotting or immunofluorescence staining.
-
Expected Outcome: Increased protein expression of ANP, BNP, and β-MHC in this compound-treated cells.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound-induced cellular hypertrophy in vitro.
Table 1: Effects of this compound on Cell Size and Protein Synthesis
| Cell Type | PE Concentration | Duration | Parameter | Fold Change vs. Control | Reference |
| Neonatal Rat Ventricular Myocytes | 10 µM | 48 h | Cell Area | ~1.5 | |
| Neonatal Rat Ventricular Myocytes | 50 µM | 48 h | Cell Surface Area | Increased | |
| H9c2 cells | 100 µM | 24 h | Cell Area | ~1.5 | |
| H9c2 cells | 100 µM | 48 h | Cell Area | ~1.6 | |
| Adult Rat Ventricular Myocytes | 10 µM | 48 h | Protein Synthesis | ~1.35 | |
| Adult Rat Cardiomyocytes | 50 µM | 24 h | Protein Synthesis Rate | Increased |
Table 2: Effects of this compound on Hypertrophic Gene Expression
| Cell Type | PE Concentration | Duration | Gene | Fold Change vs. Control | Reference |
| Neonatal Rat Ventricular Myocytes | 50 µM | 48 h | ANP mRNA | Increased | |
| Neonatal Rat Ventricular Myocytes | 50 µM | 48 h | BNP mRNA | Increased | |
| Neonatal Rat Ventricular Myocytes | 50 µM | 48 h | MYH7 mRNA | Increased | |
| Adult Rat Cardiomyocytes | 50 µM | 24 h | ANF mRNA | Tendency to be upregulated | |
| Adult Rat Cardiomyocytes | 50 µM | 24 h | BNP mRNA | Increased | |
| Neonatal Rat Ventricular Myocytes | 100 µM | - | ANP mRNA | Increased | |
| Neonatal Rat Ventricular Myocytes | 100 µM | - | BNP mRNA | Increased | |
| Neonatal Rat Ventricular Myocytes | 100 µM | - | MYH7/MYH6 mRNA | Increased |
Table 3: Effects of this compound on Signaling Molecules
| Cell Type | PE Concentration | Duration | Molecule | Fold Change vs. Control | Reference |
| Adult Rat Ventricular Cardiomyocytes | 10 µM | - | S6K1 Activation | ~2.0 | |
| Adult Rat Cardiomyocytes | 50 µM | 16 h | p-mTOR | Increased | |
| Adult Rat Cardiomyocytes | 50 µM | 16 h | p-4EBP | Increased | |
| Adult Rat Cardiomyocytes | 50 µM | 16 h | p-rS6 | Increased |
Conclusion
This compound is a robust and reliable agent for inducing cellular hypertrophy in vitro, providing a valuable model system for studying the molecular underpinnings of this critical pathological process. A comprehensive understanding of the signaling pathways activated by this compound, coupled with standardized and quantitative experimental protocols, is essential for advancing our knowledge of cardiac hypertrophy and for the development of novel therapeutic interventions. This guide provides a foundational framework for researchers to design, execute, and interpret experiments aimed at dissecting the complex mechanisms of this compound-induced cellular hypertrophy.
References
- 1. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent this compound requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcineurin-NFAT signaling is involved in this compound-induced vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. academic.oup.com [academic.oup.com]
Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Effects of Phenylephrine in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylephrine, a synthetic sympathomimetic amine, is widely recognized for its selective agonist activity at α1-adrenergic receptors, leading to its clinical use as a vasopressor and nasal decongestant.[1] However, a growing body of preclinical evidence suggests that its pharmacological profile is more complex than initially perceived. Beyond its primary on-target effects, this compound exhibits a range of off-target activities that can have significant physiological implications. These effects, often subtle and context-dependent, are crucial for researchers and drug development professionals to understand for accurate interpretation of preclinical data and prediction of potential clinical outcomes.
This technical guide provides a comprehensive exploration of the off-target effects of this compound observed in preclinical studies. It delves into the molecular mechanisms, presents quantitative data from various experimental models, and offers detailed protocols for key assays used to investigate these effects. The aim is to equip researchers with the knowledge and tools necessary to navigate the complexities of this compound's pharmacology and to foster a more nuanced understanding of its actions beyond the α1-adrenergic receptor.
Core Off-Target Mechanisms
The primary off-target mechanism of this compound identified in preclinical studies is the indirect release of norepinephrine (NE) from sympathetic nerve terminals.[2] This action is not mediated by direct receptor agonism but rather through interaction with the norepinephrine transporter (NET). By promoting NE release, this compound can indirectly stimulate other adrenergic receptors, including α2 and β subtypes, leading to a cascade of downstream effects not attributable to its direct α1-agonist activity.
Quantitative Data on this compound's Receptor Interactions and Preclinical Effects
The following tables summarize quantitative data on this compound's binding affinities, functional potencies at various receptors, and its dose-dependent effects on key cardiovascular parameters in preclinical models.
Table 1: Receptor Binding Affinities (pKi) and Functional Potencies (pEC50) of this compound
| Receptor Subtype | Species | Tissue/Cell Line | Parameter | Value | Reference |
| α1A-Adrenergic | Human | HEK293 cells | pKi | 4.70 | [3] |
| α1B-Adrenergic | Human | HEK293 cells | pKi | 4.87 | [3] |
| α1D-Adrenergic | Human | HEK293 cells | pKi | 5.86 | [3] |
| α1-Adrenergic | Rat | Aorta | pEC50 | 5.77 | |
| α1-Adrenergic | Human | Saphenous Vein | EC50 | 1.8 x 10⁻⁶ M | |
| α1-Adrenergic | Human | Internal Mammary Artery | EC50 | 1.4 x 10⁻⁶ M | |
| β1-Adrenergic | Rat | Cerebral Cortical Membranes | pKi | 4.89 | |
| 5-HT7 | Human | - | pKi | 5.95 |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pKi or pEC50 value indicates a higher binding affinity or potency, respectively.
Table 2: Dose-Dependent Cardiovascular Effects of this compound in Preclinical Models
| Preclinical Model | Parameter | This compound Dose | Observed Effect | Reference |
| Anesthetized Mouse | Mean Arterial Pressure (MAP) | Intraperitoneal injection | Significantly increased | |
| Heart Rate | Intraperitoneal injection | Significantly decreased | ||
| Stroke Volume | Intraperitoneal injection | Significantly increased | ||
| Total Peripheral Resistance | Intraperitoneal injection | Significantly increased | ||
| Cardiac Output | Intraperitoneal injection | No significant change | ||
| Mechanically Ventilated Pig | Mean Arterial Pressure (MAP) | 0.5 - 4 µg/kg bolus | Dose-dependent increase | |
| Cardiac Output (CO) | 0.5 - 4 µg/kg bolus | Dose-dependent increase | ||
| Systemic Vascular Resistance (SVR) | 0.5 - 4 µg/kg bolus | Significantly increased | ||
| Rat | Aortic Blood Flow | Intravenous administration | Significant changes in flow and vascular anatomy |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the off-target effects of this compound.
Isolated Rat Aortic Ring Contractility Assay
This ex vivo method is used to assess the direct contractile effect of this compound on vascular smooth muscle and to investigate the involvement of different receptor systems.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
This compound hydrochloride
-
Receptor antagonists (e.g., prazosin for α1, yohimbine for α2, propranolol for β)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the rat by an approved method.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in width. For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a pair of forceps.
-
-
Mounting:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
After equilibration, contract the rings with 60 mM KCl to check for viability. After washing, a stable baseline should be re-established.
-
For endothelium-intact rings, pre-contract with this compound (1 µM) and then add acetylcholine (10 µM) to verify endothelial integrity (relaxation of >80% is expected).
-
-
Concentration-Response Curves:
-
Add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM) to construct a concentration-response curve.
-
To investigate off-target effects, pre-incubate the tissues with specific receptor antagonists for 20-30 minutes before constructing the this compound concentration-response curve.
-
-
Data Analysis:
-
Record the contractile responses as changes in tension (grams).
-
Normalize the responses to the maximum contraction induced by KCl.
-
Calculate the pEC50 and Emax values for this compound in the absence and presence of antagonists.
-
In Vivo Hemodynamic Assessment in Anesthetized Mice
This in vivo protocol allows for the integrated assessment of the cardiovascular effects of this compound, including its impact on blood pressure, heart rate, cardiac output, and peripheral resistance.
Materials:
-
Male C57BL/6 mice (25-30 g)
-
Isoflurane anesthesia system
-
Mechanical ventilator
-
High-fidelity pressure catheter
-
Transit-time flow probe
-
ECG electrodes
-
Data acquisition and analysis software
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse with isoflurane (1.5-2% in 100% oxygen).
-
Intubate the mouse and connect it to a mechanical ventilator.
-
Maintain body temperature at 37°C using a heating pad.
-
Insert a high-fidelity pressure catheter into the right carotid artery for blood pressure measurement.
-
Place a transit-time flow probe around the ascending aorta to measure cardiac output.
-
Attach needle electrodes to the limbs for ECG recording.
-
-
Baseline Measurements:
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Record baseline hemodynamic parameters (blood pressure, heart rate, cardiac output).
-
-
This compound Administration:
-
Administer this compound via intraperitoneal or intravenous injection at various doses.
-
-
Data Acquisition and Analysis:
-
Continuously record hemodynamic parameters throughout the experiment.
-
Calculate derived parameters such as stroke volume (cardiac output / heart rate) and total peripheral resistance (mean arterial pressure / cardiac output).
-
Compare the changes in hemodynamic parameters from baseline after this compound administration.
-
Norepinephrine Release Assay from Isolated Tissues
This assay is used to directly measure the ability of this compound to induce the release of norepinephrine from sympathetic nerve endings.
Materials:
-
Isolated tissue with dense sympathetic innervation (e.g., rat vas deferens)
-
[³H]-Norepinephrine (radiolabel)
-
Scintillation counter
-
Perfusion system
-
Physiological salt solution
Procedure:
-
Tissue Preparation and Loading:
-
Dissect the tissue (e.g., rat vas deferens) and place it in a temperature-controlled organ bath.
-
Incubate the tissue with [³H]-Norepinephrine to allow for uptake into the sympathetic nerve terminals.
-
-
Perfusion and Sample Collection:
-
Wash the tissue with physiological salt solution to remove excess radiolabel.
-
Perfuse the tissue at a constant flow rate and collect fractions of the perfusate at regular intervals.
-
-
Stimulation with this compound:
-
Introduce this compound into the perfusion solution at various concentrations.
-
Continue to collect perfusate fractions during and after this compound exposure.
-
-
Measurement of Radioactivity:
-
Measure the radioactivity in each collected fraction using a scintillation counter. An increase in radioactivity in the perfusate following this compound administration indicates norepinephrine release.
-
-
Data Analysis:
-
Express the release of [³H]-Norepinephrine as a fraction of the total radioactivity remaining in the tissue at the time of collection.
-
Construct concentration-response curves for this compound-induced norepinephrine release.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to the off-target effects of this compound.
Caption: On-target signaling pathway of this compound via the α1-adrenergic receptor.
Caption: Off-target signaling of this compound via norepinephrine release.
Caption: Experimental workflow for the isolated rat aortic ring contractility assay.
Conclusion
The preclinical pharmacological profile of this compound is multifaceted, extending beyond its well-established α1-adrenergic agonist activity. The key off-target effect, mediated by the release of endogenous norepinephrine, can lead to the activation of other adrenergic receptor subtypes, resulting in a complex array of physiological responses. A thorough understanding of these off-target effects, supported by robust quantitative data from well-defined preclinical models, is paramount for the accurate interpretation of research findings and for the safe and effective development of new therapeutics. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in their efforts to unravel the complete pharmacological signature of this compound and other sympathomimetic agents. Continued investigation into these off-target interactions will undoubtedly contribute to a more comprehensive and predictive preclinical to clinical translational paradigm.
References
Methodological & Application
Application Notes and Protocols for Preparing Phenylephrine Solutions for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phenylephrine is a selective α1-adrenergic receptor agonist that is widely utilized in in vivo research to study its effects on the cardiovascular system, including its role in vasoconstriction and blood pressure regulation.[1][2][3] Proper preparation of this compound solutions is critical to ensure the accuracy, reproducibility, and safety of these studies. This document provides a standardized protocol for the preparation of this compound solutions intended for in vivo administration.
Physicochemical Properties and Solubility
This compound hydrochloride, the common salt form used in research, is a crystalline solid. It is highly soluble in water and 0.9% sodium chloride (normal saline).[4] It is also soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). For most in vivo applications, especially those involving intravenous, subcutaneous, or intraperitoneal administration, sterile 0.9% sodium chloride or 5% dextrose in water (D5W) are the recommended vehicles.
Data Presentation: Solubility and Vehicle Compatibility
| Solvent/Vehicle | Solubility | Typical Use in in vivo Studies | Reference |
| 0.9% Sodium Chloride (Normal Saline) | ≥ 2.08 mg/mL | Primary vehicle for intravenous, subcutaneous, and intraperitoneal injections. | |
| 5% Dextrose in Water (D5W) | Compatible | Alternative vehicle for intravenous infusions. | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | Can be used, but aqueous solutions are not recommended for storage beyond one day. | |
| Ethanol | ~25 mg/mL | Used for preparing stock solutions; must be diluted significantly for in vivo use to avoid solvent effects. | |
| DMSO | ~20 mg/mL | Used for preparing stock solutions; must be diluted significantly for in vivo use to avoid solvent effects. | |
| Dimethylformamide (DMF) | ~20 mg/mL | Used for preparing stock solutions; must be diluted significantly for in vivo use to avoid solvent effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intravenous (IV) Bolus Injection
This protocol describes the preparation of a 100 µg/mL this compound solution, a common concentration for IV bolus administration in animal studies.
Materials:
-
This compound Hydrochloride powder (or a commercially available sterile solution, e.g., 10 mg/mL)
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile vials or tubes
-
Sterile syringes and needles
-
Laminar flow hood or other aseptic environment
Procedure:
-
Aseptic Technique: Perform all steps under aseptic conditions to ensure the sterility of the final solution.
-
Stock Solution Preparation (if starting from powder):
-
Calculate the required amount of this compound hydrochloride powder to prepare a stock solution of a known concentration (e.g., 10 mg/mL).
-
Weigh the powder accurately and dissolve it in a precise volume of sterile 0.9% Sodium Chloride. For example, dissolve 10 mg of this compound HCl in 1 mL of saline.
-
-
Dilution to Final Concentration:
-
To prepare a 100 µg/mL solution from a 10 mg/mL stock, dilute 1 mL of the stock solution with 99 mL of sterile 0.9% Sodium Chloride Injection. This creates a 1:100 dilution.
-
Alternatively, if using a commercial 10 mg/mL vial, withdraw 1 mL and add it to 99 mL of saline.
-
-
Mixing and Storage:
-
Gently mix the solution to ensure homogeneity.
-
Visually inspect the solution for any particulate matter or discoloration before use. The solution should be clear and colorless.
-
Store the prepared solution in a sterile, sealed container, protected from light. While studies show stability for extended periods, it is best practice to use freshly prepared solutions. For storage, diluted solutions should not be held for more than 4 hours at room temperature or more than 24 hours under refrigerated conditions.
-
Protocol 2: Preparation of this compound Solution for Continuous Intravenous Infusion
This protocol details the preparation of a 20 µg/mL this compound solution for continuous IV infusion, often used to maintain a specific level of vasoconstriction or blood pressure.
Materials:
-
This compound Hydrochloride (10 mg/mL sterile solution)
-
Sterile 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP
-
Sterile infusion bag (e.g., 500 mL)
-
Sterile syringe and needle
-
Laminar flow hood
Procedure:
-
Aseptic Environment: Conduct all procedures in a laminar flow hood to maintain sterility.
-
Dilution for Infusion:
-
Withdraw 1 mL of a 10 mg/mL this compound hydrochloride solution (containing 10 mg of the drug).
-
Inject the 1 mL of this compound solution into a 500 mL bag of 5% Dextrose Injection or 0.9% Sodium Chloride Injection. This results in a final concentration of 20 µg/mL.
-
-
Labeling and Storage:
-
Thoroughly mix the contents of the infusion bag.
-
Clearly label the bag with the drug name, concentration, date, and time of preparation.
-
The diluted solution should not be held for more than 4 hours at room temperature or for more than 24 hours under refrigerated conditions.
-
Protocol 3: Preparation of this compound Solution for Subcutaneous (SC) or Intramuscular (IM) Injection
Materials:
-
This compound Hydrochloride (10 mg/mL sterile solution)
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile vials
-
Sterile syringes and needles
Procedure:
-
Aseptic Preparation: Follow aseptic techniques throughout the preparation process.
-
Dilution:
-
The concentration for SC or IM injection can vary depending on the study design. A typical dose might be in the range of 1 to 10 mg.
-
For a dose of 2 mg, you can dilute the 10 mg/mL stock solution. For example, a 1:5 dilution (1 mL of 10 mg/mL stock + 4 mL of saline) would yield a 2 mg/mL solution.
-
-
Administration and Storage:
-
Administer the appropriate volume to achieve the desired dose.
-
Store the prepared solution protected from light. It is recommended to use the solution shortly after preparation.
-
Data Presentation: Stability of Diluted this compound Solutions
| Concentration | Vehicle | Storage Conditions | Stability | Reference |
| 100 µg/mL | 0.9% Sodium Chloride | -20°C, 3-5°C, and 23-25°C in polypropylene syringes | Stable for at least 30 days | |
| 200 µg/mL and 400 µg/mL | 0.9% Sodium Chloride | Room temperature (23°C-25°C) exposed to fluorescent light in PVC bags | Stable for at least 60 days | |
| 0.1 mg/mL and 0.2 mg/mL | 0.9% Sodium Chloride | 25°C in PVC bags | Less than 1.0% loss in potency after 14 days | |
| 100 µg/mL | 0.9% Sodium Chloride | Stored in the dark at 4°C, room temperature, and 52°C in PVC bags | Stable for at least 138 days | |
| 100 µg/mL | 0.9% Sodium Chloride | Room temperature exposed to fluorescent light | Degraded by >35% |
Important Considerations:
-
pH: The pH of this compound hydrochloride solutions is acidic, typically between 3.0 and 6.5. Acidosis in the subject may reduce the effectiveness of this compound.
-
Light Sensitivity: this compound is sensitive to light, and exposure can lead to degradation. Always protect solutions from light by using amber vials or by wrapping containers in foil.
-
Visual Inspection: Before administration, always visually inspect the solution for particulate matter and discoloration. Do not use if the solution is cloudy or contains particles.
-
Incompatibilities: this compound may be incompatible with certain substances. For instance, decomposition has been noted in the presence of sodium bicarbonate at elevated temperatures.
-
Disposal: Dispose of any unused solution and materials in accordance with local regulations.
Mandatory Visualizations
Caption: Workflow for the preparation of this compound solutions for in vivo studies.
Caption: Simplified signaling pathway of this compound leading to vasoconstriction.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Phenylephrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of phenylephrine in pharmaceutical preparations. The described protocol utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient analytical solution. This document provides comprehensive experimental protocols, data presentation in tabular format for clarity, and visual diagrams to illustrate the workflow, making it an essential resource for researchers, scientists, and professionals in drug development.
Introduction
This compound is a widely used sympathomimetic amine, primarily functioning as a nasal decongestant in many over-the-counter cold and allergy medications.[1][2] It is also utilized for pupil dilation, increasing blood pressure, and as a treatment for hemorrhoids.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity, sensitivity, and reproducibility, making it the method of choice for this application. This application note presents a validated HPLC method for the determination of this compound, developed in accordance with ICH guidelines.[3][4]
Experimental
Materials and Reagents
-
This compound Hydrochloride (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Orthophosphoric Acid
-
Ammonium Acetate
-
Sodium Hydroxide
-
Water (HPLC Grade)
-
0.45 µm Syringe Filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis are outlined in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Jasco HPLC system with PD 1000 detector, AS 3000 autosampler, and 3500 pump or equivalent |
| Column | NUCLEODUR® C18, 250 x 4.6 mm, 5 µm or Luna® 5µm C18, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile and Buffer Solution (45 mM orthophosphoric acid, pH adjusted to 6 with 10% w/v sodium hydroxide) in a 52:48 v/v ratio |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 234 nm |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in the mobile phase to achieve a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution to cover the desired concentration range for the calibration curve.
Preparation of Sample Solutions
For tablet dosage forms, a representative number of tablets are weighed and finely powdered. An amount of powder equivalent to a specific dose of this compound is accurately weighed and transferred to a volumetric flask. The powder is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then diluted to the final volume. The resulting solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters assessed include system suitability, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis. This is achieved by injecting replicate injections of a standard solution. The acceptance criteria for system suitability are summarized in Table 2.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Linearity
The linearity of the method was established by constructing a calibration curve with a series of standard solutions at different concentrations. The peak area response was plotted against the corresponding concentration, and the linearity was evaluated by the correlation coefficient (r²) of the regression line.
Table 3: Linearity Data
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 5 - 80 | 0.9999 |
Accuracy
The accuracy of the method was determined by recovery studies. Known amounts of this compound standard were spiked into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.91 | 99.78 |
| 100% | 50 | 50.40 | 100.8 |
| 120% | 60 | 59.94 | 99.90 |
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing multiple injections of the same sample on the same day. Intermediate precision was determined by performing the analysis on different days. The precision is expressed as the Relative Standard Deviation (%RSD).
Table 5: Precision Data
| Precision Level | % RSD |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of the analyte that can be detected but not necessarily quantified. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.
Table 6: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 6.1658 |
| LOQ | 18.6843 |
Experimental Workflow and Protocols
The overall workflow for the quantification of this compound using this HPLC method is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Protocol 1: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound Hydrochloride reference standard and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix thoroughly.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 5, 10, 20, 40, 60, and 80 µg/mL).
Protocol 2: Sample Preparation (from Tablets)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 3: HPLC Analysis
-
Set up the HPLC system according to the conditions specified in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Perform six replicate injections of a standard solution to check for system suitability.
-
Inject the prepared standard solutions to construct the calibration curve.
-
Inject the prepared sample solutions.
The logical relationship for method validation is illustrated in the following diagram.
Caption: Logical relationship of HPLC method validation.
Conclusion
The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical dosage forms. The method has been validated in accordance with ICH guidelines and has demonstrated excellent linearity, accuracy, and precision. The short run time allows for a high throughput of samples, making it suitable for routine quality control analysis in the pharmaceutical industry.
References
Spectrophotometric Assays for the Determination of Phenylephrine Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylephrine is a synthetic sympathomimetic amine widely used as a nasal decongestant and a vasopressor. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological samples is crucial for quality control, dosage verification, and pharmacokinetic studies. Spectrophotometry offers a simple, cost-effective, and accessible analytical approach for this purpose. This document provides detailed application notes and protocols for three distinct spectrophotometric methods for the determination of this compound concentration.
Method 1: Diazotization and Coupling with Sulphanilic Acid
Principle
This method is based on the diazotization of sulphanilic acid with sodium nitrite in an acidic medium to form a diazonium salt. This salt is then coupled with this compound in an alkaline medium to produce a water-soluble, stable yellow azo dye. The intensity of the color, which is directly proportional to the this compound concentration, is measured spectrophotometrically.[1]
Signaling Pathway Diagram
Caption: Workflow for this compound Assay via Diazotization.
Experimental Protocol
Reagents and Solutions:
-
This compound Hydrochloride (PPH) Standard Stock Solution (100 µg/mL): Dissolve 10.0 mg of pure PPH in distilled water and dilute to 100 mL in a volumetric flask.
-
Sulphanilic Acid Solution (0.1% w/v): Prepare as needed.
-
Sodium Nitrite Solution (0.02 M): Prepare fresh daily.
-
Hydrochloric Acid (0.1 M).
-
Sodium Carbonate Solution (0.5 M).
Procedure:
-
Into a series of 25 mL volumetric flasks, add 1.0 mL of sulphanilic acid solution, 1.0 mL of 0.02 M sodium nitrite, and 0.5 mL of 0.1 M hydrochloric acid.
-
Mix the contents well and allow the flasks to stand for 10 minutes for the diazotization reaction to complete.
-
Add aliquots of the PPH standard solution (or sample solution) to achieve final concentrations in the range of 0.2-20 µg/mL.
-
Add 1.0 mL of 0.5 M sodium carbonate solution to each flask to make the medium alkaline.
-
Dilute the contents to the 25 mL mark with distilled water and mix thoroughly.
-
Measure the absorbance of the resulting yellow solution at 441 nm against a reagent blank prepared in the same manner but without the addition of this compound.[1]
-
Construct a calibration curve by plotting absorbance versus concentration.
Method 2: Oxidative Coupling with 4-Aminoantipyrine (4-AAP)
Principle
This assay involves the coupling of this compound with 4-aminoantipyrine (4-AAP) to form a ligand. This newly formed ligand then reacts with copper (II) ions in a buffered alkaline medium (pH 9.0) at an elevated temperature (50 °C) to produce an intense, stable red-colored chelate. The absorbance of this chelate is measured at 480 nm.[2]
Experimental Workflow Diagram
Caption: Oxidative Coupling Assay Workflow.
Experimental Protocol
Reagents and Solutions:
-
This compound Hydrochloride (PPH) Standard Stock Solution (1000 µg/mL): Dissolve an appropriate amount of PPH in a small volume of ethanol and dilute to the final volume with distilled water. Store in an amber-colored bottle in a refrigerator.[2]
-
4-Aminoantipyrine (4-AAP) Solution (1% w/v).
-
Copper (II) Sulphate Solution (0.1% w/v).
-
Sodium Tetraborate Buffer Solution (pH 9.0).
Procedure:
-
Pipette aliquots of the PPH standard or sample solution into a series of 10 mL volumetric flasks to obtain final concentrations between 2.0 and 50.0 µg/mL.[2]
-
To each flask, add 3.0 mL of 1% 4-AAP solution, 1.0 mL of 0.1% copper sulphate solution, and 0.75 mL of the pH 9.0 buffer solution.
-
Place the flasks in a water bath set at 50 °C for 25 minutes.
-
After incubation, cool the flasks to room temperature.
-
Bring the volume in each flask up to the 10 mL mark with distilled water and mix well.
-
Measure the absorbance of the red-colored solution at 480 nm against a reagent blank.
-
Use the calibration curve of absorbance versus concentration to determine the this compound concentration in the samples.
Method 3: Indirect Spectrophotometry via Oxidation and Bleaching
Principle
This indirect method is based on the oxidation of this compound by a known excess amount of N-bromosuccinimide (NBS) in an acidic medium. The unreacted (residual) NBS is then quantified by its ability to bleach the color of methyl orange dye. The decrease in the color intensity of the methyl orange, measured at 518 nm, is proportional to the amount of NBS that reacted, which in turn is proportional to the initial concentration of this compound.
Logical Relationship Diagram
Caption: Principle of the Indirect Bleaching Assay.
Experimental Protocol
Reagents and Solutions:
-
This compound-HCl (PHE-H) Standard Stock Solution (100 µg/mL): Dissolve 10.0 mg of PHE-H in 10 mL of ethanol and dilute to 100 mL with distilled water in a volumetric flask.
-
Working PHE-H Solution (20 µg/mL): Prepare by appropriate dilution of the stock solution.
-
N-Bromosuccinimide (NBS) Solution (0.0004 M).
-
Methyl Orange (M.O) Dye Solution.
-
Hydrochloric Acid (1 M).
Procedure:
-
Transfer aliquots of the working PHE-H solution into 20 mL volumetric flasks to cover the concentration range of 2-25 µg/20 mL.
-
Add an excess of NBS solution to each flask in an acidic medium.
-
Allow the oxidation reaction to proceed.
-
Add the methyl orange dye solution. The unreacted NBS will bleach the color of the dye.
-
Measure the absorbance of the remaining methyl orange color at 518 nm against a reagent blank. The absorbance will increase linearly with the increasing concentration of this compound.
-
Plot the absorbance against the concentration of this compound to create a standard calibration curve.
Quantitative Data Summary
The performance characteristics of the described methods are summarized in the table below for easy comparison.
| Parameter | Method 1: Diazotization | Method 2: Oxidative Coupling (4-AAP) | Method 3: Indirect Bleaching (NBS) |
| λmax (nm) | 441 | 480 | 518 |
| Linearity Range (µg/mL) | 0.2 - 20 | 2.0 - 50.0 | 0.1 - 1.25 (2-25 µg/20mL) |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 8.51 × 10³ | 5.34 × 10³ | 1.07 × 10⁵ |
| Correlation Coefficient (r²) | 0.9996 | 0.9989 | Not specified, but Beer's law was obeyed |
| Limit of Detection (LOD) (µg/mL) | 0.0050 | Not specified | Not specified |
| Limit of Quantification (LOQ) (µg/mL) | 0.0166 | Not specified | Not specified |
| Color of Product | Yellow | Red | Not applicable (measures bleaching) |
| Stability | Stable for at least 60 minutes | Not specified | Not specified |
References
Application Note: Utilizing Phenylephrine for Vasoconstriction Induction in Ex Vivo Artery Ring Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for using phenylephrine to induce vasoconstriction in ex vivo artery ring assays. It includes the mechanism of action, experimental protocols, data presentation, and visualization of key processes.
Introduction
This compound is a potent and selective α1-adrenergic receptor agonist widely used in pharmacological studies to induce vasoconstriction.[1][2][3][4] Its primary mechanism of action involves the direct stimulation of α1-adrenergic receptors on vascular smooth muscle cells.[1] This stimulation initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i), ultimately resulting in smooth muscle contraction and vasoconstriction. Ex vivo artery ring assays, often performed using a wire myograph, are a standard method to study vascular reactivity and the effects of vasoactive compounds like this compound. This application note provides detailed protocols for utilizing this compound in such assays and for analyzing the resulting data.
This compound's Mechanism of Action
This compound's vasoconstrictive effect is mediated through the activation of Gq protein-coupled α1-adrenergic receptors on vascular smooth muscle cells. Upon binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca2+ into the cytoplasm. The resulting increase in intracellular Ca2+ leads to the formation of the Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the cross-bridge cycling of actin and myosin filaments and causing smooth muscle contraction.
Experimental Protocols
Materials and Reagents
-
Isolated Artery: Thoracic aorta, mesenteric artery, or other artery of interest.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used.
-
This compound Hydrochloride: Stock solution prepared in distilled water.
-
Potassium Chloride (KCl): For inducing maximal contraction and assessing tissue viability.
-
Wire Myograph System: Including organ bath, force transducer, and data acquisition software.
-
Dissection Tools: Fine scissors, forceps, and a dissecting microscope.
-
Tungsten Wires: For mounting the artery rings.
Protocol 1: Preparation of Arterial Rings
-
Tissue Isolation: Euthanize the experimental animal according to approved ethical guidelines. Carefully dissect the desired artery and place it immediately into ice-cold PSS.
-
Cleaning: Under a dissecting microscope, remove any adhering connective and adipose tissue from the artery.
-
Ring Preparation: Cut the cleaned artery into rings of 2-3 mm in length. Take care to avoid stretching or damaging the vessel.
-
Endothelium Removal (Optional): To study endothelium-independent responses, the endothelium can be removed by gently rubbing the intimal surface of the ring with a fine wire or wooden stick. The effectiveness of endothelium removal should be verified pharmacologically (e.g., lack of relaxation to acetylcholine).
Protocol 2: Mounting Arterial Rings in a Wire Myograph
-
Myograph Setup: Prepare the wire myograph chambers by filling them with PSS and maintaining the temperature at 37°C, continuously bubbling with a gas mixture of 95% O2 and 5% CO2.
-
Mounting: Carefully thread two tungsten wires through the lumen of an arterial ring.
-
Attachment: Mount the wires with the artery onto the jaws of the myograph, with one wire attached to a force transducer and the other to a stationary pin.
-
Equilibration: Allow the mounted artery to equilibrate in the oxygenated PSS for at least 60 minutes under a determined optimal resting tension. During this period, replace the PSS every 15-20 minutes.
Protocol 3: this compound-Induced Vasoconstriction Assay
-
Viability Check: After equilibration, assess the viability of the arterial rings by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). After the contraction reaches a plateau, wash the rings with PSS until the tension returns to baseline.
-
Concentration-Response Curve:
-
Once the baseline tension is stable, add this compound to the organ bath in a cumulative manner, starting from a low concentration (e.g., 10⁻⁹ M) and increasing in logarithmic steps up to a concentration that produces a maximal response (e.g., 10⁻⁴ M).
-
Allow the contraction to reach a stable plateau at each concentration before adding the next.
-
Record the isometric tension continuously using the data acquisition system.
-
-
Data Collection: At the end of the experiment, wash the arterial rings with PSS to return the tension to baseline.
Data Presentation and Analysis
The contractile responses to this compound are typically expressed as a percentage of the maximal contraction induced by KCl. The data from the concentration-response curve can be plotted with the logarithm of the this compound concentration on the x-axis and the percentage of maximal contraction on the y-axis.
Table 1: Summary of Quantitative Data from this compound Concentration-Response Curves
| Parameter | Description | Example Value (Control) | Example Value (Treatment) |
| Emax (%) | The maximum contractile response to this compound, expressed as a percentage of the KCl-induced contraction. | 95.8 ± 5.2 | 75.3 ± 4.8 |
| EC50 (M) | The molar concentration of this compound that produces 50% of the maximal response. | 1.2 x 10⁻⁷ | 2.5 x 10⁻⁷ |
| pD2 | The negative logarithm of the EC50 value, indicating the potency of the agonist. | 6.92 | 6.60* |
Note: Example values are for illustrative purposes only. Statistical significance should be determined by appropriate tests (e.g., t-test or ANOVA).
From the concentration-response curve, key pharmacological parameters such as the maximal response (Emax) and the concentration of this compound that produces 50% of the maximal response (EC50) can be calculated using non-linear regression analysis. The pD2 (-log EC50) is often used to express the potency of the agonist.
Conclusion
This compound is a valuable pharmacological tool for studying vasoconstriction in ex vivo artery ring assays. Its selective α1-adrenergic agonism provides a reliable method to induce smooth muscle contraction. The protocols and data analysis methods outlined in this application note offer a standardized approach for researchers to investigate vascular pharmacology and the effects of novel therapeutic agents on vascular tone. Consistent and reproducible results can be obtained by carefully following these procedures.
References
Application of Phenylephrine in Mouse Models of Septic Shock: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of phenylephrine in mouse models of septic shock. The information is compiled from various scientific studies to guide researchers in designing and executing experiments to investigate the efficacy and mechanisms of this compound in a preclinical setting.
Introduction
Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to severe hypotension and organ dysfunction. Vasopressors are critical in the management of septic shock to restore and maintain adequate blood pressure. This compound, a selective α1-adrenergic receptor agonist, is a potent vasopressor that induces vasoconstriction.[1] Its application in septic shock is of significant interest, particularly in understanding its effects on hemodynamics, inflammation, and overall outcomes. Mouse models, such as Cecal Ligation and Puncture (CLP) and lipopolysaccharide (LPS) injection, are widely used to simulate human sepsis and provide a platform for evaluating therapeutic interventions like this compound.
Signaling Pathway of this compound
This compound primarily exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors. The downstream signaling cascade is initiated by the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the contraction of vascular smooth muscle and an increase in systemic vascular resistance.[2][3]
References
Application Notes: Studying Cardiovascular Changes with Phenylephrine in Anesthetized Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylephrine (PE) is a potent and selective α1-adrenergic receptor agonist widely used in experimental pharmacology to study cardiovascular function.[1] By stimulating α1-adrenergic receptors on vascular smooth muscle, this compound induces vasoconstriction, leading to a rapid increase in total peripheral resistance and a subsequent rise in arterial blood pressure.[2][3] This makes it an invaluable tool for investigating mechanisms of hypertension, baroreflex sensitivity, and the physiological effects of vasopressors in preclinical models. These notes provide a detailed protocol for administering this compound to anesthetized mice to reliably assess its impact on cardiovascular hemodynamics.
Mechanism of Action: Alpha-1 Adrenergic Signaling
This compound exerts its effects by binding to α1-adrenergic receptors, which are Gq protein-coupled receptors.[2] This binding initiates a signaling cascade that results in vascular smooth muscle contraction:
-
Activation of Gq Protein: this compound binding activates the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates PLC.[2]
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
Vasoconstriction: The elevated intracellular Ca²⁺ levels lead to the contraction of vascular smooth muscle, increasing vascular resistance and blood pressure.
This signaling pathway is the primary mechanism behind this compound's potent vasopressor effects.
This compound's α1-adrenergic receptor signaling pathway.
Experimental Protocol
This protocol details the intravenous administration of this compound to anesthetized mice for the precise measurement of cardiovascular parameters.
1. Materials
-
Animals: Adult mice (e.g., C57BL/6, 8-12 weeks old).
-
Anesthesia: Isoflurane with an anesthesia vaporizer and induction chamber.
-
This compound Hydrochloride: (e.g., Sigma-Aldrich). Prepare a stock solution in sterile 0.9% saline. A final concentration of 100 µg/mL is common for bolus injections.
-
Surgical & Monitoring Equipment:
-
Homeothermic blanket system with a rectal probe to maintain core body temperature.
-
For direct blood pressure: Solid-state pressure catheter (e.g., Millar SPR-671) and carotid artery isolation tools.
-
For heart rate: ECG needle electrodes and a monitoring system.
-
For cardiac output (optional but recommended): Transit-time flow probe for the ascending aorta.
-
Ventilator for mechanical ventilation (if performing thoracotomy).
-
-
Administration Equipment:
-
Mouse restrainer.
-
Heat lamp or warming pad for tail vein dilation.
-
Sterile 27-30G needles and 1 mL syringes.
-
70% Isopropyl alcohol.
-
2. Animal and Anesthesia Preparation
-
Anesthetize the mouse in an induction chamber with 3-5% isoflurane.
-
Once anesthetized, transfer the mouse to a surgical platform and maintain anesthesia via a nose cone at 1.5-2% isoflurane. The optimal level of isoflurane should be sufficient to prevent reflexes while minimizing cardiodepressive effects.
-
Place the mouse on a homeothermic blanket and insert a rectal probe to maintain a core body temperature of 37°C.
-
Monitor vital signs such as heart rate, respiratory rate, and oxygen saturation throughout the procedure.
3. Surgical Instrumentation (for invasive monitoring)
-
Perform a midline cervical incision to expose the right common carotid artery for catheterization.
-
Carefully insert a pressure-transducing catheter into the artery and advance it to the aortic arch to measure arterial blood pressure.
-
Place ECG needle electrodes subcutaneously on the limbs to monitor heart rate and rhythm.
4. This compound Administration (Intravenous Bolus)
-
Gently warm the mouse's tail using a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% isopropyl alcohol.
-
Identify a lateral tail vein and perform the injection using a 27-30G needle. A recommended bolus dose is in the range of 5-20 µg/kg.
-
Administer the injection as a slow bolus over 1-2 seconds.
-
Upon successful injection, remove the needle and apply gentle pressure to the site to prevent bleeding.
5. Data Acquisition and Analysis
-
Record at least 5-10 minutes of stable baseline hemodynamic data (blood pressure, heart rate, etc.) before administering this compound.
-
Following injection, continuously record cardiovascular parameters. The peak pressor response to an IV bolus is rapid, occurring within a minute, with effects lasting up to 20 minutes.
-
Analyze the data by comparing the peak response after this compound administration to the stable baseline values.
Workflow for studying this compound's cardiovascular effects.
Expected Cardiovascular Changes and Data Presentation
Administration of this compound is expected to produce a distinct set of cardiovascular responses. The primary effect is a significant increase in blood pressure due to vasoconstriction. This hypertension triggers the baroreceptor reflex, leading to a compensatory, vagally-mediated decrease in heart rate (reflex bradycardia).
The following table summarizes the expected quantitative changes in key hemodynamic parameters in anesthetized mice following this compound administration, based on published findings.
| Parameter | Expected Change | Significance | Reference |
| Systolic Blood Pressure | Significant Increase | p < 0.0001 | |
| Diastolic Blood Pressure | Significant Increase | p < 0.0001 | |
| Heart Rate (HR) | Significant Decrease (Reflex Bradycardia) | p < 0.0001 | |
| Total Peripheral Resistance (TPR) | Significant Increase | p < 0.001 | |
| Stroke Volume (SV) | Significant Increase | p < 0.05 | |
| Cardiac Output (CO) | No Significant Change | p > 0.05 |
Note: The increase in stroke volume is suggested to be a result of increased preload from venous constriction and a longer diastolic filling time due to the reduced heart rate. However, because cardiac output is the product of heart rate and stroke volume (CO = HR x SV), the significant decrease in HR often counteracts the increase in SV, resulting in no net change in cardiac output.
References
Application Notes and Protocols for Studying Phenylephrine-Induced Cardiomyocyte Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying phenylephrine-induced cardiomyocyte hypertrophy in vitro. This model is a valuable tool for understanding the molecular mechanisms of cardiac hypertrophy and for screening potential therapeutic agents. The following sections detail the necessary protocols, from primary cardiomyocyte isolation to data analysis, and include key signaling pathways and expected quantitative outcomes.
Introduction
Cardiac hypertrophy is an adaptive response of the heart to increased workload, characterized by an increase in cardiomyocyte size and protein synthesis. While initially compensatory, sustained hypertrophy can lead to heart failure. This compound (PE), an α1-adrenergic receptor agonist, is widely used to induce a hypertrophic response in cultured cardiomyocytes, mimicking pathological hypertrophy.[1] This in vitro model allows for the controlled investigation of signaling pathways and the evaluation of novel therapies.
Key Signaling Pathways in this compound-Induced Hypertrophy
This compound binding to α1-adrenergic receptors on cardiomyocytes activates Gq-protein coupled signaling cascades, leading to the activation of several downstream pathways crucial for the hypertrophic response. These include the extracellular signal-regulated kinase (ERK), PI3K/AKT, and CaMKII pathways, which ultimately converge on transcription factors that drive the expression of hypertrophic genes.[2][3][4]
Caption: this compound signaling cascade in cardiomyocytes.
Experimental Workflow
A typical workflow for studying this compound-induced cardiomyocyte hypertrophy involves isolating primary cardiomyocytes, inducing hypertrophy with this compound, and then assessing the hypertrophic response using various molecular and cellular biology techniques.
Caption: Experimental workflow for in vitro cardiac hypertrophy.
Detailed Experimental Protocols
Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol describes the isolation of primary cardiomyocytes from neonatal rat hearts, a widely used model for in vitro hypertrophy studies.[5]
Materials:
-
1-3 day old Wistar rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type 2
-
Percoll
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Laminin or Fibronectin-coated culture plates
Procedure:
-
Euthanize neonatal rats according to approved animal protocols.
-
Excise the hearts and place them in ice-cold HBSS.
-
Trim away atria and large vessels, and mince the ventricular tissue.
-
Digest the minced tissue with Collagenase Type 2 solution with gentle agitation.
-
Neutralize the enzyme with DMEM containing 10% FBS.
-
Filter the cell suspension through a cell strainer to remove undigested tissue.
-
Purify cardiomyocytes from fibroblasts using a discontinuous Percoll gradient centrifugation.
-
Collect the cardiomyocyte layer and wash with DMEM.
-
Resuspend cells in DMEM with 10% FBS and plate on laminin or fibronectin-coated plates.
-
Culture cells for 24-48 hours to allow for attachment before treatment.
This compound-Induced Hypertrophy
Materials:
-
Cultured NRVMs
-
This compound (PE) stock solution
-
Serum-free DMEM
Procedure:
-
After 24-48 hours of initial culture, replace the growth medium with serum-free DMEM for 24 hours to induce quiescence.
-
Prepare a working solution of this compound in serum-free DMEM. A common concentration range to test is 10-100 µM.
-
Treat the cardiomyocytes with the this compound solution for 24-48 hours to induce a hypertrophic response. Include a vehicle-treated control group.
Assessment of Cardiomyocyte Hypertrophy
a) Measurement of Cell Surface Area by Immunofluorescence
Materials:
-
4% Paraformaldehyde (PFA)
-
Phosphate Buffered Saline (PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-α-actinin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with anti-α-actinin primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on slides.
-
Image the cells using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).
b) Quantification of Total Protein Content by BCA Assay
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
Procedure:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Determine the protein concentration of each sample using the BCA Protein Assay Kit according to the manufacturer's instructions. The principle of the BCA assay involves the reduction of Cu2+ to Cu1+ by protein in an alkaline medium, followed by the colorimetric detection of Cu1+ by bicinchoninic acid.
-
Normalize the total protein content to the cell number or DNA content.
c) Analysis of Hypertrophic Gene Expression by Real-Time Quantitative PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for hypertrophic marker genes (e.g., ANP, BNP) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Isolate total RNA from the cardiomyocytes using a commercial kit.
-
Synthesize cDNA from the RNA templates.
-
Perform qPCR using primers for Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and a reference gene.
-
Analyze the relative gene expression using the ΔΔCt method.
Quantitative Data Summary
The following tables summarize typical quantitative data expected from this compound-induced cardiomyocyte hypertrophy experiments.
Table 1: this compound-Induced Changes in Cardiomyocyte Size and Protein Content
| Parameter | Control | This compound (50 µM) | Fold Change |
| Cell Surface Area (µm²) | 1500 ± 120 | 2100 ± 180 | 1.4 |
| Total Protein (µ g/well ) | 85 ± 7 | 115 ± 10 | 1.35 |
Data are presented as mean ± standard deviation and are representative examples.
Table 2: this compound-Induced Upregulation of Hypertrophic Gene Markers
| Gene | Control (Relative Expression) | This compound (50 µM) (Relative Expression) | Fold Change |
| ANP | 1.0 ± 0.2 | 5.2 ± 0.8 | 5.2 |
| BNP | 1.0 ± 0.3 | 4.5 ± 0.6 | 4.5 |
Data are normalized to a housekeeping gene and presented as mean ± standard deviation relative to the control group. These are representative examples.
Troubleshooting and Considerations
-
Cell Viability: Ensure high viability of isolated cardiomyocytes for robust results.
-
Fibroblast Contamination: Minimize fibroblast contamination as they can overgrow the culture and affect results. The Percoll gradient step is critical for purification.
-
This compound Concentration and Duration: Optimize the concentration and duration of this compound treatment for your specific cell type and experimental setup.
-
Controls: Always include appropriate vehicle-treated controls in every experiment.
-
Data Normalization: Normalize quantitative data (protein content, gene expression) to cell number or a stable housekeeping gene to account for variations in cell plating density.
References
- 1. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent this compound requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-1 Adrenergic Receptor Agonist this compound Inhibits Sepsis-Induced Cardiomyocyte Apoptosis and Cardiac Dysfunction via Activating ERK1/2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine Alleviates this compound-Induced Cardiomyocyte Dysfunction via Engaging PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trans-cinnamaldehyde protects against this compound-induced cardiomyocyte hypertrophy through the CaMKII/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.2. Neonatal Rat Cardiomyocyte (NRCM) Isolation and Culture [bio-protocol.org]
Application Note: Determining Phenylephrine Affinity for Adrenergic Receptors Using Radioligand Binding Assays
Introduction
Phenylephrine is a synthetic sympathomimetic amine widely used as a nasal decongestant and a vasopressor to treat hypotension.[1][2] Its pharmacological effects are primarily mediated through its activity as a selective agonist for α1-adrenergic receptors (ARs), with minimal activity at α2- or β-ARs.[1][3] The α1-AR family consists of three subtypes: α1A, α1B, and α1D, all of which are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[4] Activation of these receptors initiates a signaling cascade leading to vasoconstriction and other physiological responses.
Determining the binding affinity of a ligand like this compound for its target receptors is a cornerstone of pharmacological research and drug development. Radioligand binding assays are a gold-standard method for quantifying ligand-receptor interactions, providing crucial data on affinity (Ki), receptor density (Bmax), and specificity. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for α1-adrenergic receptor subtypes.
Principle of the Assay
Competitive binding assays measure the affinity of an unlabeled test compound (this compound) by quantifying its ability to compete with a labeled, high-affinity radioligand for binding to the target receptor. In this assay, a fixed concentration of a radioligand (e.g., [³H]-Prazosin, a selective α1-AR antagonist) is incubated with a source of receptors (e.g., cell membranes expressing a specific α1-AR subtype) in the presence of increasing concentrations of unlabeled this compound. As the concentration of this compound increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. The concentration of this compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation, providing a measure of its binding affinity.
Adrenergic Receptor Signaling Pathway
Activation of α1-adrenergic receptors by an agonist like this compound initiates a well-characterized intracellular signaling cascade mediated by the Gq protein. This pathway ultimately leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).
References
Application Notes: Utilizing Phenylephrine for the Study of Calcium Signaling in Ventricular Myocytes
Introduction
Phenylephrine (PE) is a selective α1-adrenergic receptor (α1-AR) agonist widely employed in cardiovascular research to investigate fundamental mechanisms of cardiac physiology and pathophysiology.[1] In ventricular myocytes, the activation of α1-ARs by this compound triggers a cascade of intracellular signaling events that modulate calcium homeostasis, contractility, and gene expression, making it an invaluable tool for studying cardiac hypertrophy and calcium-dependent signaling pathways.[1][2] These application notes provide detailed protocols and an overview of the signaling pathways involved when using this compound to study calcium signaling in isolated adult ventricular myocytes.
Core Signaling Pathway Activated by this compound
This compound primarily exerts its effects through the Gαq protein-coupled α1-adrenergic receptors.[3] The binding of this compound to these receptors initiates a well-characterized signaling cascade:
-
Gαq Protein Activation: Ligand binding activates the heterotrimeric G protein, causing the Gαq subunit to exchange GDP for GTP.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase Cβ (PLCβ).[3]
-
PIP2 Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Ca2+ Release: IP3 diffuses through the cytosol and binds to IP3 receptors (IP3Rs) on the sarcoplasmic reticulum (SR) membrane. This binding triggers the release of stored calcium from the SR into the cytosol, contributing to an increase in the intracellular calcium concentration ([Ca2+]i).
-
DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the transient rise in [Ca2+]i, activates protein kinase C (PKC). PKC can then phosphorylate various downstream targets, influencing ion channel function and gene expression.
Beyond this canonical pathway, α1-AR stimulation can also engage other signaling modules, including the ERK1/2 and CaMKII pathways, which are crucial for the hypertrophic response.
Caption: this compound signaling cascade in ventricular myocytes.
Experimental Protocols
Protocol 1: Isolation of Adult Rat Ventricular Myocytes
This protocol is based on the Langendorff perfusion method for enzymatic digestion of the heart to obtain a high yield of viable, calcium-tolerant myocytes.
Materials:
-
Solutions:
-
Perfusion Buffer (Ca2+-free): Krebs-Henseleit Buffer (KHB) containing (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 Glucose. Gassed with 95% O2 / 5% CO2, pH 7.4 at 37°C.
-
Digestion Buffer: Perfusion buffer supplemented with Collagenase Type II (e.g., Worthington, ~300 U/mL) and 25 µM CaCl2.
-
Stop Buffer: Perfusion buffer supplemented with 10% Bovine Serum Albumin (BSA) and 125 µM CaCl2.
-
-
Equipment: Langendorff perfusion system, surgical tools, 37°C water bath.
Procedure:
-
Heart Excision: Anesthetize an adult rat (e.g., Wistar, 200-300g) and perform a thoracotomy to excise the heart quickly. Immediately place the heart in ice-cold Perfusion Buffer to arrest contraction and wash out excess blood.
-
Cannulation: Trim the aorta, leaving a 3-5 mm stump. Mount the aorta onto the cannula of the Langendorff apparatus, ensuring no air bubbles enter the coronary circulation. Secure with a suture.
-
Perfusion: Begin retrograde perfusion with warm (37°C), oxygenated Perfusion Buffer at a constant flow rate (e.g., 10-12 mL/min). The heart should beat spontaneously and then arrest in a relaxed state. Continue for 4-5 minutes to wash out remaining blood.
-
Enzymatic Digestion: Switch the perfusion to the Digestion Buffer. Continue perfusion for approximately 20-25 minutes. The heart will become pale and flaccid, indicating successful digestion.
-
Myocyte Dissociation: Remove the heart from the cannula and transfer it to a petri dish containing Stop Buffer. Remove the atria and gently mince the ventricular tissue.
-
Cell Dispersion: Gently triturate the minced tissue with a wide-bore pipette to release individual myocytes.
-
Filtration and Calcium Re-introduction: Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue. Allow the cells to settle by gravity. Gradually re-introduce calcium by replacing the supernatant with buffers of increasing CaCl2 concentrations (e.g., 250 µM, 500 µM, 1 mM) over 20-30 minutes to obtain calcium-tolerant, rod-shaped myocytes.
Protocol 2: Calcium Imaging with Fura-2 AM
This protocol describes how to load isolated myocytes with the ratiometric calcium indicator Fura-2 AM and measure this compound-induced changes in [Ca2+]i.
Materials:
-
Reagents:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Tyrode's solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 0.9 MgCl2, 10 Glucose, 10 HEPES, pH 7.4 with NaOH.
-
This compound stock solution (e.g., 10 mM in water).
-
-
Equipment: Inverted fluorescence microscope with a dual-excitation light source (340/380 nm), an emission filter (~510 nm), a perfusion chamber, and data acquisition software.
Procedure:
-
Fura-2 AM Loading Solution: Prepare a 1 mM Fura-2 AM stock in DMSO. For loading, dilute the stock into Tyrode's solution to a final concentration of 1-5 µM. Add Pluronic F-127 (final concentration ~0.02%) to aid in dye solubilization.
-
Cell Loading: Incubate the isolated ventricular myocytes in the Fura-2 AM loading solution for 20-30 minutes at room temperature, protected from light.
-
De-esterification: After incubation, wash the cells twice with fresh Tyrode's solution to remove extracellular dye. Allow the cells to rest for at least 20 minutes to ensure complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Imaging:
-
Transfer the coverslip with the loaded cells to a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with Tyrode's solution at 37°C.
-
Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
-
Record a stable baseline of calcium transients (spontaneous or field-stimulated) for several minutes.
-
Introduce this compound (e.g., 10-100 µM) into the perfusion solution and record the changes in the F340/F380 ratio, which reflects the intracellular calcium concentration.
-
Protocol 3: Assessment of SR Calcium Content
This protocol uses rapid application of caffeine to estimate the total releasable calcium content of the sarcoplasmic reticulum.
Procedure:
-
Setup: Use Fura-2 loaded myocytes as described in Protocol 2.
-
Baseline Recording: Record baseline calcium levels in normal Tyrode's solution.
-
Caffeine Application: Rapidly switch the perfusion to a Tyrode's solution containing 10 mM caffeine. Caffeine opens the ryanodine receptors, causing a massive and rapid release of all stored SR calcium.
-
Measurement: The amplitude of the resulting calcium transient is indicative of the SR calcium content.
-
Experimental Condition: To test the effect of this compound on SR Ca2+ load, pre-incubate the cells with this compound for a defined period before the caffeine application and compare the resulting transient to a control (no this compound) condition.
Caption: Experimental workflow for studying this compound effects.
Quantitative Data Presentation
The following tables summarize typical quantitative findings from studies using this compound in ventricular myocytes.
Table 1: Effect of this compound on Intracellular Ca2+ and Contractility
| Parameter | Control | This compound (10-100 µM) | Species | Reference |
| Ca2+ Current (nA) | 0.56 ± 0.02 | 1.12 ± 0.25 | Feline | |
| Contractile Magnitude (% of Control) | 100% | 201 ± 28% | Feline | |
| Contractile State (with β-blockade) | 100% | 130 ± 8% | Feline | |
| [Ca2+]i Transients | Baseline | Induces transients in quiescent cells | Neonatal Rat | |
| ATP-dependent Ca2+ Transport | Baseline | Reduced | Neonatal Rat |
Table 2: Pharmacological Modulation of this compound Effects
| Modulator | Effect on this compound Response | Mechanism | Reference |
| Prazosin (α1-antagonist) | Blocks PE-induced inotropy and Na+/Ca2+ exchange stimulation | α1-adrenergic receptor blockade | |
| Propranolol (β-antagonist) | No effect on PE-induced Na+/Ca2+ exchange stimulation | Confirms α1-AR specific effect | |
| Neomycin | Prevents PE-induced stimulation of Na+/Ca2+ exchange | Phospholipase C inhibitor | |
| Chelerythrine | Prevents PE-induced stimulation of Na+/Ca2+ exchange | Protein Kinase C inhibitor | |
| Ryanodine / Thapsigargin | Inhibit PE-induced stimulation of L-type Ca2+ current | Deplete or block SR Ca2+ release | |
| 2-APB / Xestospongin C | Inhibit PE-induced NO release and L-type Ca2+ current stimulation | IP3 Receptor antagonists |
References
- 1. Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent this compound requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aseptic Techniques for Diluting and Handling Phenylephrine Hydrochloride for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the aseptic dilution and handling of Phenylephrine Hydrochloride for Injection, ensuring the integrity, sterility, and stability of the final preparation for research and development applications.
Product Information and Handling
This compound Hydrochloride Injection is a sterile, clear, colorless solution. It is a potent alpha-1 adrenergic receptor agonist and must be handled with care using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All manipulations must be performed in a certified laminar air flow (LAF) hood or biological safety cabinet (BSC) to maintain sterility.
Storage of Undiluted Vials: Store vials at 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F). Protect from light by keeping them in the carton until time of use.[1]
Aseptic Dilution Protocols
This compound Hydrochloride Injection (typically supplied at a concentration of 10 mg/mL) must be diluted prior to use.[2][3][4] The choice of diluent and final concentration depends on the intended application.
Recommended Diluents
The most common and recommended diluents for this compound Hydrochloride Injection are:
-
0.9% Sodium Chloride Injection, USP[2]
-
5% Dextrose Injection, USP
Dilution for Bolus Administration (Final Concentration: 100 mcg/mL)
This concentration is suitable for direct injection in experimental models.
Procedure:
-
Aseptically withdraw 1 mL of this compound Hydrochloride Injection (10 mg/mL) using a sterile syringe and needle.
-
Inject the 1 mL of concentrate into a 100 mL infusion bag or vial containing 99 mL of either 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP.
-
Gently mix the solution by inverting the container several times. Avoid vigorous shaking.
-
Visually inspect the diluted solution for particulate matter and discoloration before use. The solution should be clear and colorless.
-
Label the prepared solution with the drug name, final concentration (100 mcg/mL), diluent, date, and time of preparation.
Dilution for Continuous Infusion (Final Concentration: 20 mcg/mL)
This lower concentration is often used for continuous administration in preclinical studies.
Procedure:
-
Aseptically withdraw 1 mL of this compound Hydrochloride Injection (10 mg/mL).
-
Add the 1 mL of concentrate to 500 mL of 5% Dextrose Injection, USP or 0.9% Sodium Chloride Injection, USP.
-
Gently agitate the infusion bag to ensure thorough mixing.
-
Inspect the solution for clarity and absence of particulate matter.
-
Clearly label the infusion bag with all relevant information.
Stability of Diluted Solutions
The stability of diluted this compound Hydrochloride solutions is critical for experimental reproducibility. Stability is dependent on the diluent, storage container, temperature, and light exposure.
Table 1: Stability of Diluted this compound Hydrochloride Solutions
| Concentration | Diluent | Container | Storage Temperature | Duration | Stability Notes | Citation |
| 100 mcg/mL | 0.9% Sodium Chloride | Polypropylene Syringes | Room Temperature (23-25°C) | At least 30 days | Minimal to no degradation observed. | |
| 100 mcg/mL | 0.9% Sodium Chloride | Polypropylene Syringes | Refrigerated (3-5°C) | At least 30 days | Physically stable with minimal degradation. | |
| 100 mcg/mL | 0.9% Sodium Chloride | Polypropylene Syringes | Frozen (-20°C) | At least 30 days | Stable for the duration of the study. | |
| 100 mcg/mL | 0.9% Sodium Chloride | PVC Bags (in the dark) | Room Temperature | At least 138 days | Retained ≥ 90% of the original concentration. | |
| 100 mcg/mL | 0.9% Sodium Chloride | PVC Bags (exposed to light) | Room Temperature | Degraded by >35% | Discolored and developed a slightly turbid appearance. | |
| 200 mcg/mL & 400 mcg/mL | 0.9% Sodium Chloride | PVC Bags | Room Temperature | 60 days | Physically and chemically stable with ≤5% degradation. | |
| 0.1 mg/mL & 0.2 mg/mL | 0.9% Sodium Chloride | PVC Bags | 25°C | 14 days | Loss in potency was less than 1.0%. | |
| Diluted Solution | 0.9% Sodium Chloride | Not specified | Room Temperature | Not more than 4 hours | Recommended by manufacturer. | |
| Diluted Solution | 0.9% Sodium Chloride | Not specified | Refrigerated (2-8°C) | Not more than 24 hours | Recommended by manufacturer. | |
| Diluted Solution | 5% Dextrose | Not specified | Room Temperature | 48 hours | Stable. |
Quality Control Experimental Protocols
To ensure the safety and efficacy of prepared solutions, especially for drug development and preclinical trials, the following quality control tests are essential. These protocols are based on USP guidelines.
Sterility Testing (as per USP <71>)
Sterility testing is performed to ensure that the compounded sterile preparation (CSP) is free from viable microorganisms. Membrane filtration is the preferred method for filterable aqueous solutions like diluted this compound Hydrochloride.
4.1.1 Membrane Filtration Method
Materials:
-
Sterile membrane filtration unit with a 0.45 µm pore size filter.
-
Fluid Thioglycollate Medium (FTM) for anaerobic and some aerobic bacteria.
-
Soybean-Casein Digest Medium (SCDM), also known as Tryptic Soy Broth (TSB), for aerobic bacteria and fungi.
-
Sterile rinsing fluid (e.g., Fluid A).
-
Sterile forceps.
-
Incubators set at 30-35°C (for FTM) and 20-25°C (for SCDM).
Procedure:
-
Aseptically assemble the filtration apparatus.
-
Transfer a specified volume of the diluted this compound Hydrochloride solution onto the membrane filter.
-
Filter the solution.
-
Rinse the membrane with a sterile rinsing fluid to remove any potential antimicrobial properties of the drug solution.
-
Aseptically remove the membrane filter and cut it in half.
-
Immerse one half in FTM and the other half in SCDM.
-
Incubate the FTM at 30-35°C and the SCDM at 20-25°C for not less than 14 days.
-
Observe the media for macroscopic evidence of microbial growth (turbidity) at regular intervals during the incubation period.
-
The absence of growth indicates that the sample is sterile.
Bacterial Endotoxin Testing (as per USP <85>)
This test, also known as the Limulus Amebocyte Lysate (LAL) test, is used to detect or quantify endotoxins from Gram-negative bacteria.
4.2.1 Gel-Clot Technique (Limit Test)
Materials:
-
Limulus Amebocyte Lysate (LAL) reagent.
-
USP Endotoxin Reference Standard (RS).
-
Water for Bacterial Endotoxins Test (BET).
-
Depyrogenated glass test tubes.
-
Heating block or water bath at 37 ± 1°C.
Procedure:
-
Reconstitute the LAL reagent and the Endotoxin RS according to the manufacturer's instructions.
-
Prepare a series of standard endotoxin solutions.
-
Prepare the test solution by diluting the this compound Hydrochloride sample with Water for BET to a concentration that does not interfere with the test.
-
Add equal volumes of LAL reagent and the test solution (or standard/control solutions) to the test tubes.
-
Gently mix and incubate undisturbed at 37 ± 1°C for 60 ± 2 minutes.
-
After incubation, carefully invert the tubes 180°.
-
A positive result is indicated by the formation of a firm gel that remains intact. A negative result is the absence of a solid clot.
-
The test is valid if the negative controls are negative and the positive controls (with endotoxin standard) are positive at the labeled lysate sensitivity.
Potency Assay by High-Performance Liquid Chromatography (HPLC) (as per USP monograph)
This method determines the concentration of this compound Hydrochloride in the prepared solution.
Materials & Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 column (e.g., 4.6-mm × 25-cm; 10-µm packing).
-
USP this compound Hydrochloride RS.
-
Mobile Phase: A filtered and degassed mixture of methanol and water (1:1) containing 1.1 g of sodium 1-octanesulfonate per liter, adjusted with 3 M phosphoric acid to a pH of 3.0.
-
Dilution Solvent: A mixture of methanol and water (1:1).
Procedure:
-
Standard Preparation: Prepare a solution of USP this compound Hydrochloride RS in the Dilution Solvent to a known concentration (e.g., 0.4 mg/mL).
-
Assay Preparation: Dilute an accurately measured volume of the this compound Hydrochloride injection with the Dilution Solvent to obtain a theoretical concentration similar to the Standard Preparation.
-
Chromatographic Conditions:
-
Detector: UV, 280 nm
-
Flow rate: About 1.0 mL/min
-
Injection volume: About 20 µL
-
-
Inject equal volumes of the Standard Preparation and the Assay Preparation into the chromatograph.
-
Record the peak responses.
-
Calculate the quantity of this compound Hydrochloride in the sample by comparing the peak response of the Assay Preparation to that of the Standard Preparation.
Visualizations
Aseptic Dilution Workflow
Caption: Workflow for the aseptic dilution of this compound Hydrochloride Injection.
Quality Control Testing Logic
Caption: Decision logic for quality control testing of prepared solutions.
References
Application Notes and Protocols for Inducing Mydriasis with Phenylephrine in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylephrine is a selective α1-adrenergic receptor agonist that is widely used in ophthalmology to induce mydriasis (pupil dilation) for diagnostic and surgical procedures.[1] Its mechanism of action involves the stimulation of the α1-adrenergic receptors on the iris dilator muscle, leading to its contraction and subsequent widening of the pupil.[1] These application notes provide detailed protocols for inducing mydriasis with this compound in common laboratory animal models, along with quantitative data on its efficacy and a summary of the underlying signaling pathway.
Quantitative Data on this compound-Induced Mydriasis
The efficacy of this compound in inducing mydriasis can vary depending on the animal species, the concentration of the solution, and the administration protocol. The following tables summarize the quantitative data from studies in various laboratory animals.
Table 1: Mydriatic Effect of this compound in Rhesus Monkeys
| This compound Concentration & Dose | Time to Maximal Mydriasis | Maximal Pupil Diameter (mm) | Duration of Mydriasis | Reference |
| 10% (two 0.1 mL doses, 2 min apart) | 15 minutes | 8.39 ± 0.23 | At least 65 minutes | [2] |
| 2.5% (one 0.1 mL dose) | Slower onset than 10% | Less dilation than 10% | Not specified | [2] |
| 2.5% (two 0.1 mL doses, 2 min apart) | Slower onset than 10% | Less dilation than 10% | Not specified | [2] |
| 10% (one 0.1 mL dose) | Slower onset than two doses | Less dilation than two doses | Not specified |
Table 2: Mydriatic Effect of this compound in Rabbits
| This compound Concentration & Dose | Time to Onset | Time to Maximal Mydriasis | Duration of Mydriasis | Notes | Reference |
| 10% (one drop, repeated at 30 min) | Not specified | Not specified | Not specified | Used for pupil dilation prior to experimental procedures. | |
| 2.5% (one drop) | Not specified | Not specified | Not specified | Hypromellose-containing formulation showed superior mydriatic effect compared to formulation without it. |
Table 3: Mydriatic Effect of this compound in Dogs
| This compound Concentration & Dose | Time to Maximal Mydriasis | Notes | Reference |
| 10% (one drop) | 60 minutes | Also caused a slight decrease in the horizontal pupil diameter of the untreated eye. | |
| 10% (one drop in each eye) | Not specified | Caused an increase in arterial blood pressure and reflex bradycardia. | |
| 10% (one drop in each eye, three times at 5-min intervals) | Not specified | Caused a more significant increase in arterial blood pressure and reflex bradycardia compared to a single dose. |
Table 4: Mydriatic Effect of this compound in Mice
| This compound Concentration & Dose | Observation | Reference |
| Not specified | Anesthetic combination of ketamine and xylazine induces maximal pupil dilation, with no further dilation by topical this compound. | |
| 2.5% | Often used in combination with a muscarinic receptor antagonist (e.g., tropicamide) for maximal pupillary dilation. |
Experimental Protocols
The following are detailed methodologies for inducing mydriasis with this compound in various laboratory animals.
Protocol 1: Induction of Mydriasis in Rhesus Monkeys
Materials:
-
This compound hydrochloride ophthalmic solution (2.5% or 10%)
-
Micropipette or calibrated eye dropper
-
Animal restrainer or anesthesia as required by the experimental protocol and institutional guidelines
-
Pupilometer or a high-resolution camera with a ruler for measuring pupil diameter
Procedure:
-
Acclimatize the monkey to the experimental setup to minimize stress.
-
Administer anesthesia if required by the experimental design. A combination of ketamine (10 mg/kg, intramuscularly) and acepromazine (0.5 mg/kg, intramuscularly) can be used, with supplemental ketamine as needed.
-
Measure the baseline pupil diameter of both eyes.
-
For maximal mydriasis, instill two 0.1 mL doses of 10% this compound solution into the conjunctival sac of the eye, with a 2-minute interval between doses.
-
Alternatively, for a less potent effect, a single 0.1 mL dose of 2.5% or 10% this compound can be administered.
-
Measure the pupil diameter at regular intervals (e.g., every 5-10 minutes) to determine the time to onset and maximal dilation.
Protocol 2: Induction of Mydriasis in Rabbits
Materials:
-
This compound hydrochloride ophthalmic solution (10%)
-
Standard eye dropper
-
Animal restrainer
Procedure:
-
Gently restrain the rabbit to prevent movement and injury.
-
Measure the baseline pupil diameter.
-
Instill one drop of 10% this compound solution into the lower conjunctival sac.
-
For sustained mydriasis for longer procedures, a second drop can be administered after 30 minutes.
-
Monitor the pupil diameter to assess the mydriatic effect.
Protocol 3: Induction of Mydriasis in Dogs
Materials:
-
This compound hydrochloride ophthalmic solution (10%)
-
Standard eye dropper
-
Method for monitoring cardiovascular parameters (e.g., blood pressure cuff, ECG) is recommended due to potential systemic effects.
Procedure:
-
Ensure the dog is calm and in a comfortable position.
-
Measure the baseline pupil diameter.
-
Administer one drop of 10% this compound solution into the conjunctival sac of the eye.
-
For a more pronounced effect, one drop can be administered in each eye, or the single-eye dose can be repeated up to three times at 5-minute intervals. Be aware that this increases the risk of systemic side effects.
-
Monitor pupil size and be vigilant for any changes in heart rate or blood pressure.
Protocol 4: Considerations for Mydriasis in Mice and Rats
-
Mice: In mice, the anesthetic combination of ketamine and xylazine often produces maximal pupil dilation, making additional mydriatics unnecessary. If further dilation is required, a combination of an α-adrenergic agonist like this compound and a muscarinic antagonist like tropicamide is typically used.
-
Rats: The use of this compound alone for mydriasis in rats is not well-documented in the reviewed literature. Some sources suggest that a combination of this compound and atropine may induce cataracts. Therefore, caution is advised, and alternative mydriatics or combination therapies should be considered.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound-Induced Mydriasis
This compound acts as a selective agonist for α1-adrenergic receptors located on the surface of the iris dilator muscle cells. Binding of this compound to these G-protein coupled receptors initiates a signaling cascade that results in muscle contraction and, consequently, pupil dilation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Phenylephrine-Induced Vasoconstriction Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in phenylephrine-induced vasoconstriction experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-induced vasoconstriction experiments in a question-and-answer format.
Question: Why am I observing a weaker-than-expected vasoconstrictor response to this compound?
Answer: A diminished response to this compound can stem from several factors:
-
Endothelium-Derived Factors: The presence of an intact endothelium can lead to the release of vasodilators, such as nitric oxide (NO), which counteract this compound's vasoconstrictor effect.[1][2][3][4] The endothelium can increase the release of these vasodilator factors in response to this compound.[2]
-
Tachyphylaxis: Repeated administration of this compound can lead to a rapid decrease in response, a phenomenon known as tachyphylaxis.
-
Receptor Subtype Expression: The specific alpha-1 adrenoceptor subtypes (α1A, α1B, α1D) present in the vascular bed being studied can influence the response. Different tissues express varying ratios of these subtypes, leading to different sensitivities to this compound.
-
Experimental Conditions: Factors such as temperature can modulate the vascular response. Mild hypothermia has been shown to inhibit this compound-induced contraction in an endothelium-dependent manner.
-
Drug Stability: Ensure the this compound solution is fresh and has been stored correctly, as degradation can lead to reduced potency.
Question: My dose-response curve has shifted to the right (higher EC50), what could be the cause?
Answer: A rightward shift in the dose-response curve indicates a decrease in the potency of this compound. Potential causes include:
-
Presence of Antagonists: Competitive antagonists for the α1-adrenoceptor will cause a rightward shift in the dose-response curve. Ensure that no unintended antagonists are present in your experimental system.
-
Endothelial Nitric Oxide (NO): NO released from the endothelium can functionally antagonize the effects of this compound, leading to a decrease in potency.
-
Changes in Receptor Sensitivity: Prolonged exposure to agonists can lead to receptor desensitization, reducing the sensitivity to this compound.
Question: I am seeing inconsistent results between different tissue preparations from the same animal model. What could be the reason?
Answer: Variability between tissue preparations can be attributed to:
-
Tissue Handling and Preparation: Inconsistent dissection techniques, particularly regarding the preservation or removal of the endothelium, can lead to significant variability.
-
Regional Differences in Receptor Expression: The density and subtype of α1-adrenoceptors can vary along the vascular tree. For example, upstream and downstream cerebral arteries have been shown to have different α1 receptor densities.
-
Underlying Physiological State: The physiological condition of the animal at the time of tissue harvest can influence vascular reactivity.
Question: Can this compound ever cause vasodilation?
Answer: Counterintuitively, this compound can induce vasodilation under specific circumstances. This is often observed in pre-constricted vessels or in the presence of high levels of nitric oxide. This paradoxical effect is thought to be mediated through nitric oxide-dependent, but cGMP-independent pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced vasoconstriction?
A1: this compound is a selective α1-adrenergic receptor agonist. Its primary mechanism involves binding to α1-adrenoceptors on vascular smooth muscle cells. This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ activates myosin light chain kinase, resulting in smooth muscle contraction and vasoconstriction.
Q2: How does the endothelium modulate this compound's effects?
A2: The endothelium plays a crucial modulatory role. This compound-induced smooth muscle contraction can trigger a secondary release of vasodilators from the endothelium, most notably nitric oxide (NO). This NO can diffuse to the smooth muscle cells, activating guanylate cyclase, increasing cGMP, and promoting relaxation, thereby counteracting the vasoconstriction. In some cases, endothelium-derived hyperpolarizing factor (EDHF) may also be involved.
Q3: What are the different α1-adrenoceptor subtypes and their roles in vasoconstriction?
A3: There are three main subtypes of α1-adrenoceptors: α1A, α1B, and α1D. All three are involved in vasoconstriction, but their relative contributions can vary between different vascular beds. For example, studies in hamster cremaster arterioles suggest a significant role for the α1D-adrenoceptor subtype in mediating this compound-induced vasoconstriction.
Q4: What is tachyphylaxis and how can it be avoided?
A4: Tachyphylaxis is the rapid development of tolerance to a drug after repeated administration. With this compound, this can result in a diminished vasoconstrictor response. To minimize tachyphylaxis, it is advisable to allow for sufficient washout periods between drug applications and to use the lowest effective concentrations.
Q5: Are there any common drug interactions to be aware of in my experiments?
A5: Yes, several classes of drugs can interact with this compound. For example, nonselective beta-blockers like propranolol can enhance the vasoconstrictive effects of this compound. Tricyclic antidepressants can also potentiate its effects by inhibiting norepinephrine reuptake. Conversely, α1-adrenoceptor antagonists like prazosin will inhibit this compound-induced vasoconstriction.
Data Presentation
Table 1: Factors Influencing this compound-Induced Vasoconstriction
| Factor | Effect on Vasoconstriction | Key Mechanisms | References |
| Intact Endothelium | Generally attenuates | Release of Nitric Oxide (NO) and other vasodilators | |
| Nitric Oxide (NO) | Attenuates | Functional antagonism, cGMP-mediated vasodilation | |
| α1D-Adrenoceptor | Mediates | Gq-PLC-IP3-Ca2+ pathway | |
| Mild Hypothermia | Attenuates | Enhanced NO production | |
| Tachyphylaxis | Attenuates | Receptor desensitization | |
| Prazosin | Inhibits | Competitive α1-adrenoceptor antagonist |
Table 2: Example EC50 and Emax Values for this compound
| Tissue | Condition | EC50 (µM) | Emax (% of control) | Reference |
| Rat Aorta (Endothelium-intact) | Control | 5.07 ± 0.34 | 100 | |
| Rat Aorta (Endothelium-intact) | LPS (1h) | 10.82 ± 1.08 | Reduced | |
| Rat Aorta (Endothelium-denuded) | Control | - | - | - |
| Rat Aorta (Endothelium-denuded) | LPS + L-NAME | 2.64 ± 0.63 | Improved response | |
| Human Parturients (Normotensive) | Spinal Anesthesia-Induced Hypotension | 72.1 µg (ED50) | - | |
| Human Parturients (Severe Preeclampsia) | Spinal Anesthesia-Induced Hypotension | 47.6 µg (ED50) | - |
Note: EC50 and Emax values are highly dependent on the specific experimental conditions and tissue type.
Experimental Protocols
Protocol 1: Isolated Blood Vessel Myography for this compound Dose-Response Curve
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Clean the artery of surrounding connective and adipose tissue under a dissecting microscope.
-
Cut the artery into rings of 2-3 mm in length. For endothelium-denuded experiments, gently rub the intimal surface with a fine wire or forceps.
-
-
Mounting and Equilibration:
-
Mount the arterial rings on two stainless steel wires in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
One wire is fixed, and the other is connected to an isometric force transducer.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g for rat aorta), with buffer changes every 15-20 minutes.
-
-
Viability and Contractility Check:
-
Contract the rings with a high-potassium solution (e.g., 60 mM KCl) to ensure viability.
-
After washout and return to baseline, assess endothelium integrity by pre-contracting with this compound (e.g., 1 µM) and then inducing relaxation with an endothelium-dependent vasodilator like acetylcholine (e.g., 10 µM). Greater than 80% relaxation is typically considered an intact endothelium.
-
-
This compound Dose-Response Curve:
-
After a final washout and return to baseline, cumulatively add this compound to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).
-
Allow the contraction to reach a stable plateau at each concentration before adding the next.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Express the contraction at each this compound concentration as a percentage of the maximal contraction induced by high KCl.
-
Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to vasoconstriction.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. The presence of the endothelial layer reduces nitric oxide-induced hyporesponsiveness to this compound in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alterations in this compound-induced contractions and the vascular expression of Na+,K+-ATPase in ouabain-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Nitric oxide-mediated inhibition of this compound-induced contraction in response to hypothermia is partially modulated by endothelial Rho-kinase [medsci.org]
Optimizing Phenylephrine dosage for consistent hypotensive effects in rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylephrine to induce consistent pressor effects in rats.
Frequently Asked Questions (FAQs)
Q1: Is this compound used to induce hypotension or hypertension in rats?
A1: this compound is a selective alpha-1 adrenergic receptor agonist that causes vasoconstriction, leading to an increase in blood pressure.[1][2][3] Therefore, it is used to induce a hypertensive or "pressor" response, not a hypotensive one. It is often used experimentally to model hypertension or to test the efficacy of antihypertensive drugs.[4]
Q2: What is the primary mechanism of action for this compound?
A2: this compound selectively binds to and activates alpha-1 adrenergic receptors on vascular smooth muscle.[2] This activation initiates a signaling cascade through the Gq protein and phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and the resulting increase in intracellular calcium causes smooth muscle contraction and vasoconstriction, which elevates systemic vascular resistance and, consequently, blood pressure.
Q3: What are the key factors that can influence the pressor response to this compound in rats?
A3: Several factors can alter the cardiovascular response to this compound, including:
-
Anesthesia: The type and depth of anesthesia can significantly impact autonomic tone and cardiovascular reflexes, thereby modifying the response to this compound.
-
Animal Strain and Health Status: Different rat strains may exhibit variations in adrenergic receptor density and sensitivity. The baseline cardiovascular health of the animal is also critical.
-
Route of Administration: Intravenous administration (bolus or infusion) provides the most direct and rapid effects. Other routes, like subcutaneous or intraperitoneal, will have different pharmacokinetic profiles.
-
Tachyphylaxis: Repeated administration of this compound, especially at short intervals, can lead to a diminished pressor response, a phenomenon known as tachyphylaxis.
-
Drug Interactions: Concurrent administration of other drugs, such as beta-blockers or other vasoactive agents, can potentiate or inhibit the effects of this compound.
Troubleshooting Guide
Problem 1: Inconsistent or variable blood pressure response to the same dose of this compound.
-
Possible Cause 1: Anesthesia Level Fluctuation.
-
Solution: Ensure a stable plane of anesthesia is maintained throughout the experiment. Use a continuous infusion of an anesthetic agent like propofol or maintain a consistent concentration of inhaled anesthetic like isoflurane. Monitor physiological parameters such as heart rate, respiratory rate, and response to stimuli to gauge anesthetic depth.
-
-
Possible Cause 2: Volume Status of the Animal.
-
Solution: Ensure the rat is adequately hydrated. Dehydration or blood loss during surgical preparation can lead to hypovolemia, which can blunt the pressor response. Consider administering a small bolus of warmed saline to ensure euvolemia before starting the experiment.
-
-
Possible Cause 3: Catheter Placement and Patency.
-
Solution: Verify that the intravenous catheter is correctly placed within the vein and is patent. A partial blockage or extravascular administration will lead to inconsistent drug delivery. Flush the catheter with a small volume of heparinized saline to confirm patency before each drug administration.
-
Problem 2: Diminished pressor response after repeated this compound injections (Tachyphylaxis).
-
Possible Cause: Receptor Desensitization or Downregulation.
-
Solution: Tachyphylaxis is a known issue with sympathomimetic amines. To mitigate this, allow for a sufficient washout period between doses to allow the system to recover. If a sustained pressor effect is required, a continuous infusion is generally preferable to repeated bolus injections. This provides a more stable plasma concentration and can reduce the likelihood of rapid desensitization.
-
Problem 3: The observed pressor effect is much lower or higher than expected from literature values.
-
Possible Cause 1: Incorrect Drug Dilution or Calculation.
-
Solution: Double-check all calculations for drug concentration and dosage. Prepare fresh dilutions for each experiment to avoid degradation. It is advisable to have a second researcher verify the calculations.
-
-
Possible Cause 2: Influence of Experimental Conditions.
-
Solution: Be aware of how different experimental variables can shift the dose-response curve. For instance, the presence of certain antagonists or underlying physiological conditions in the animal model can alter sensitivity to this compound. It is crucial to establish a baseline dose-response curve in your specific model and under your specific experimental conditions.
-
Experimental Protocols & Data
Protocol: Induction of a Pressor Response with this compound (Continuous Infusion)
This protocol describes a method for inducing a sustained and titratable hypertensive effect in anesthetized rats.
-
Animal Preparation:
-
Anesthetize the rat (e.g., with isoflurane or urethane).
-
Place the animal on a heating pad to maintain body temperature at 37°C.
-
Perform surgical cannulation of the femoral or carotid artery for direct blood pressure monitoring and the femoral or jugular vein for drug infusion.
-
Allow the animal to stabilize for at least 20-30 minutes after surgery before starting the infusion.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound hydrochloride in 0.9% physiological saline.
-
For infusion, dilute the stock solution to the desired concentration (e.g., to achieve a final infusion rate in the range of 1-20 µg/kg/min).
-
-
Experimental Procedure:
-
Record a stable baseline mean arterial pressure (MAP) for at least 15 minutes.
-
Begin the continuous intravenous infusion of this compound using a syringe pump at a low rate (e.g., 1-2 µg/kg/min).
-
Monitor the MAP continuously.
-
Titrate the infusion rate upwards in a stepwise manner to achieve the target blood pressure. Allow the blood pressure to stabilize for several minutes at each new infusion rate.
-
Quantitative Data: this compound Dosages in Rats
The following table summarizes various this compound dosages and administration methods reported in the literature for inducing cardiovascular effects in rats.
| Dosage/Infusion Rate | Route of Administration | Rat Strain/Model | Observed Effect | Reference |
| 10-20 µg/kg/min | Intravenous (IV) Infusion | Anesthetized Rats | Increased Mean Arterial Pressure (MAP) to ~100 mmHg | |
| 15-20 µg/kg/min | Continuous IV Injection | Spontaneously Hypertensive Rats (SHR) | Maintained hypertension at 160-170 mmHg during ischemia | |
| 1, 2.5, or 10 µ g/min | Intravenous (IV) Infusion | Lightly Anesthetized Rats | Dose-dependent increase in MAP | |
| 25 mg/kg/day | Alzet Minipumps (Subcutaneous) | Adult Wistar Rats | Produced a rapid and striking fibrotic response | |
| 1 µg/kg/min | Continuous IV Injection | Anesthetized Wistar Rats | Reduced orthostatic hypotension in stressed rats |
Visualizations
Signaling Pathway
Caption: Alpha-1 adrenergic receptor signaling cascade initiated by this compound.
Experimental Workflow
Caption: Workflow for a this compound dose-response study in rats.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound-Induced Hypertension during Transient Middle Cerebral Artery Occlusion Alleviates Ischemic Brain Injury in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Phenylephrine in different buffer solutions and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of phenylephrine in various buffer solutions and under different storage conditions. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key stability data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the experimental process, helping to ensure the accuracy and reliability of your results.
| Question | Answer |
| My this compound solution is turning yellow/brown. What is happening? | Discoloration often indicates degradation of the this compound molecule, particularly under conditions of high pH, elevated temperature, or exposure to light.[1] It is crucial to control these factors to maintain the integrity of your solution. Consider preparing fresh solutions and storing them protected from light at recommended temperatures. |
| I'm observing precipitation in my this compound solution. What could be the cause? | Precipitation can occur due to changes in pH that affect the solubility of this compound hydrochloride. It can also be a result of the formation of insoluble degradation products. Verify the pH of your buffer solution and ensure it is within the optimal range for this compound stability (typically pH 5-6).[1] |
| My stability results are inconsistent. What are some potential sources of error? | Inconsistent results can stem from several factors, including improper sample preparation, fluctuations in storage conditions (temperature and light exposure), and inaccuracies in the analytical method. Ensure your experimental protocol is followed precisely, and your analytical equipment is calibrated and validated. |
| What are the primary degradation pathways for this compound? | This compound can degrade through oxidation of its phenolic and secondary alcohol groups.[2] It is also susceptible to degradation in the presence of certain excipients, such as maleic acid, which can form adducts with the this compound molecule.[3] Forced degradation studies can help identify potential degradation products under various stress conditions.[4] |
| How can I minimize the degradation of my this compound samples during preparation and storage? | To minimize degradation, it is recommended to use freshly prepared solutions and to protect them from light. Storing solutions at refrigerated temperatures (2-8°C) can also significantly slow down degradation. The choice of buffer and maintaining an optimal pH are also critical factors. |
Summary of this compound Stability Data
The following tables summarize the stability of this compound hydrochloride under various conditions, providing a quick reference for experimental planning.
Table 1: Stability of this compound HCl in 0.9% Sodium Chloride
| Concentration | Storage Temperature | Light Exposure | Duration | Percent Remaining | Reference |
| 100 µg/mL | Room Temperature | Exposed to light | 30 days | >98% | |
| 100 µg/mL | Refrigerated (3-5°C) | In the dark | 30 days | >98% | |
| 100 µg/mL | Frozen (-20°C) | In the dark | 30 days | >98% | |
| 200 µg/mL & 400 µg/mL | Room Temperature | Exposed to light | 60 days | >95% | |
| 100 µg/mL | Room Temperature | Exposed to light | 15 days | ~95.93% | |
| 100 µg/mL | Room Temperature | In the dark | 138 days | >90% | |
| 100 µg/mL | 4°C | In the dark | 138 days | >90% | |
| 100 µg/mL | 52°C | In the dark | 138 days | >90% |
Table 2: Effect of pH on this compound HCl Stability in Nasal Drops
| pH | Storage Temperature | Duration | Observations | Reference |
| 5 and 6 | Room Temperature | 540 days | No appreciable discoloration. | |
| 7, 8, and 9 | Room Temperature | 540 days | Discoloration observed. | |
| 5, 6, 7, 8, and 9 | 40°C and 60°C | < 30 days | Discoloration observed. |
Experimental Protocols
This section provides detailed methodologies for conducting stability studies of this compound.
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general procedure for developing and validating an HPLC method for quantifying this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column is typically used.
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 5mM ammonium acetate, pH 4.7) and an organic solvent (e.g., methanol) in an 80:20 (v/v) ratio.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution to known concentrations (e.g., 10-100 µg/mL).
-
-
Sample Preparation:
-
Dilute the this compound formulation to be tested with the mobile phase to a concentration within the range of the standard curve.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for this compound is typically around 2.6 minutes under these conditions.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Use the calibration curve to determine the concentration of this compound in the test samples.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of this compound and for developing stability-indicating analytical methods.
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 N HCl.
-
Reflux the solution at 60°C for a specified period (e.g., 1 hour).
-
Cool the solution and neutralize it with 0.1 N NaOH.
-
Dilute the solution with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 N NaOH.
-
Reflux the solution at 60°C for a specified period (e.g., 30 minutes).
-
Cool the solution and neutralize it with 0.1 N HCl.
-
Dilute the solution with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of this compound.
-
Add a solution of 3-6% hydrogen peroxide.
-
Keep the solution at room temperature or slightly elevated temperature for a specified period (e.g., 1 hour).
-
Dilute the solution with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at a high temperature (e.g., 70°C) for an extended period (e.g., 12 hours).
-
Alternatively, reflux a solution of this compound at a high temperature.
-
Prepare a solution of the heat-stressed sample in the mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., in a UV chamber) or direct sunlight for a specified duration (e.g., 3 days).
-
Dilute the solution with the mobile phase and analyze by HPLC.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological and experimental processes can aid in understanding the mechanisms of action and the procedures involved in stability testing.
Caption: this compound's α1-Adrenergic Receptor Signaling Pathway.
Caption: General Workflow for a this compound Stability Study.
Caption: A Logical Approach to Troubleshooting this compound Stability Experiments.
References
Technical Support Center: Overcoming Phenylephrine Tachyphylaxis in Prolonged Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address tachyphylaxis to Phenylephrine in your prolonged experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound tachyphylaxis and why does it occur in my experiments?
A1: this compound tachyphylaxis is the rapid development of tolerance to the drug's effects, meaning you'll observe a diminished response even with repeated or continuous administration. This occurs due to the desensitization of its target, the alpha-1 adrenergic receptor (α1-AR). The primary mechanisms involve:
-
Receptor Phosphorylation: Prolonged exposure to this compound leads to the phosphorylation of the α1-AR. This is carried out by G protein-coupled receptor kinases (GRKs) and Protein Kinase C (PKC).[1][2]
-
β-Arrestin Recruitment: Once phosphorylated, the receptor is a target for β-arrestin proteins. β-arrestin binding physically blocks the receptor from activating its G protein, effectively "arresting" the signal.[3][4]
-
Receptor Internalization: The binding of β-arrestin also promotes the removal of the α1-AR from the cell surface through a process called endocytosis, further reducing the number of available receptors to respond to this compound.[2]
Q2: I'm observing a decreasing vasoconstrictive response to this compound in my isolated aortic ring preparation. How can I confirm this is tachyphylaxis?
A2: You can confirm tachyphylaxis by generating concentration-response curves. A hallmark of tachyphylaxis is a rightward shift in the concentration-response curve, indicating a higher concentration of this compound is required to achieve the same level of response. You may also observe a decrease in the maximal response (Emax).
Experimental Protocol: Inducing and Confirming Tachyphylaxis in Isolated Aortic Rings
This protocol is adapted from studies on vascular smooth muscle desensitization.
-
Preparation: Isolate thoracic aortic rings from a suitable animal model (e.g., rat) and mount them in an organ bath containing Krebs-Ringer bicarbonate buffer, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension of approximately 1.4g.
-
Initial Concentration-Response Curve: Generate a baseline concentration-response curve by cumulatively adding this compound (e.g., 10⁻⁸ to 10⁻⁵ M) and recording the isometric tension.
-
Induction of Tachyphylaxis: Incubate the aortic rings with a high concentration of an α1-AR agonist (e.g., 10⁻⁶ M epinephrine) for a prolonged period (e.g., 7 hours).
-
Washout: Thoroughly wash the tissues to remove the agonist.
-
Second Concentration-Response Curve: Generate a second concentration-response curve to this compound.
-
Analysis: Compare the EC50 (the concentration that produces 50% of the maximal response) and Emax values from the two curves. A significant increase in the EC50 and/or a decrease in Emax confirms tachyphylaxis.
| Condition | EC50 of this compound (Hypothetical Data) | Emax (% of initial response) |
| Baseline | 1 x 10⁻⁷ M | 100% |
| Post-Tachyphylaxis | 1 x 10⁻⁶ M | 80% |
Q3: Can I prevent or reverse this compound tachyphylaxis in my experimental setup?
A3: Yes, several strategies can be employed to mitigate or reverse tachyphylaxis by targeting the underlying molecular mechanisms.
Troubleshooting Guides
Issue 1: Rapid loss of this compound response in cell culture experiments.
Possible Cause: Receptor desensitization mediated by GRKs and/or PKC.
Troubleshooting Steps:
-
Inhibit GRK2: Pre-incubate your cells with a GRK2 inhibitor. Paroxetine, although also a selective serotonin reuptake inhibitor, has been shown to inhibit GRK2 activity.
-
Inhibit PKC: Use broad-spectrum PKC inhibitors like staurosporine or H-7 [1-(5-isoquinolinilsulfonyl)2-methylpiperazine] to see if the response to this compound is preserved.
-
"Drug Holiday": If your experimental design allows, a washout period where the cells are incubated in agonist-free media may help restore receptor sensitivity. The required duration can vary, but some studies suggest intervals of at least 3 to 4 weeks to restore receptor sensitivity in clinical settings, shorter periods may be effective in vitro.
| Inhibitor | Target | Typical Concentration | Reference |
| Paroxetine | GRK2 | 5 µM | |
| H-7 | PKC | Varies by experiment | |
| Staurosporine | PKC | Varies by experiment |
Issue 2: Inconsistent blood pressure response to prolonged this compound infusion in an in vivo model.
Possible Cause: Development of tachyphylaxis over the course of the infusion.
Troubleshooting Steps:
-
Intermittent Dosing: Instead of a continuous infusion, consider administering this compound in intermittent boluses. This may provide periods for receptor re-sensitization.
-
Combine with Other Vasopressors: In some experimental models of shock, combining this compound with a low dose of a different vasopressor (e.g., vasopressin) might help maintain the target blood pressure with a lower overall dose of this compound, potentially delaying the onset of tachyphylaxis.
-
Investigate Downstream Signaling: Assess the phosphorylation state of the α1-AR or the recruitment of β-arrestin at different time points during the infusion to correlate the physiological response with molecular events.
Experimental Protocol: Prolonged this compound Infusion in Rats
This protocol is based on studies investigating the in vivo effects of sustained this compound administration.
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and cannulate the femoral artery for continuous blood pressure monitoring and the femoral vein for drug infusion.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) for a stable period.
-
This compound Infusion: Infuse this compound intravenously at a constant rate (e.g., 1, 2.5, or 10 µ g/min for 21 minutes). Alternatively, for a more prolonged effect, a higher dose (e.g., 3 mg/kg/hr for 1 hour) can be used.
-
Monitor Response: Continuously record MAP throughout the infusion and a subsequent washout period.
-
Assess Tachyphylaxis: Tachyphylaxis is indicated by a waning of the pressor response over time despite the continuous infusion, or a diminished response to a subsequent bolus dose of this compound.
| Infusion Rate (µ g/min ) | Expected Change in MAP (Initial) | Indication of Tachyphylaxis |
| 1 | Modest increase | Gradual return of MAP towards baseline |
| 2.5 | Moderate increase | Waning pressor effect after initial peak |
| 10 | Strong increase | More rapid decline in MAP from peak |
Visualizing the Mechanisms and Workflows
To better understand the processes involved in this compound tachyphylaxis and the experimental approaches to study it, the following diagrams illustrate the key signaling pathways and workflows.
Caption: Signaling pathway of this compound-induced vasoconstriction and subsequent tachyphylaxis.
Caption: Experimental workflows for studying this compound tachyphylaxis.
This technical support center provides a starting point for addressing this compound tachyphylaxis. Successful mitigation will often depend on the specific experimental model and goals. Careful experimental design and consideration of the underlying molecular mechanisms are crucial for obtaining reliable and reproducible data.
References
- 1. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound and endothelium on vasomotion in rat aorta involves potassium uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule G Protein–Coupled Receptor Kinase Inhibitors Attenuate G Protein–Coupled Receptor Kinase 2–Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Phenylephrine in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize off-target effects of Phenylephrine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist for α1-adrenergic receptors.[1][2][3] Its binding to these Gq protein-coupled receptors activates Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various downstream cellular responses.[1]
Q2: What are the potential off-target effects of this compound?
While highly selective for α1-adrenergic receptors, at higher concentrations, this compound may exhibit off-target effects, including:
-
Activation of other adrenergic receptors: Although with significantly lower affinity, this compound can interact with α2 and β-adrenergic receptors.[1]
-
Indirect sympathomimetic action: Some studies suggest that this compound can induce the release of endogenous noradrenaline from nerve terminals, which can then act on various adrenergic receptors, complicating the interpretation of experimental results.
Q3: How can I be sure that the observed effect in my assay is due to α1-adrenergic receptor activation?
To confirm that the cellular response is mediated by α1-adrenergic receptors, it is crucial to perform co-treatment experiments with a selective α1-adrenergic receptor antagonist, such as Prazosin. A reversal or significant attenuation of the this compound-induced effect by Prazosin strongly indicates an on-target mechanism.
Q4: What are the typical concentrations of this compound used in cell-based assays?
The optimal concentration of this compound depends on the cell type and the specific α1-adrenergic receptor subtype being studied. It is always recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental system. Generally, concentrations ranging from 1 µM to 100 µM are used.
Troubleshooting Guides
Problem 1: No response or a very weak response to this compound treatment.
| Possible Cause | Troubleshooting Step |
| Low or absent α1-adrenergic receptor expression in the cell line. | Verify the expression of α1-adrenergic receptors in your cell line using techniques like RT-qPCR, Western blot, or immunofluorescence. |
| Suboptimal this compound concentration. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 100 µM) to determine the optimal effective concentration. |
| Degraded this compound stock solution. | Prepare a fresh stock solution of this compound. This compound solutions can be sensitive to light and oxidation. |
| Issues with the assay readout. | Ensure that your assay is sensitive enough to detect the expected downstream signal (e.g., calcium influx, IP3 accumulation). Validate the assay with a known positive control for the signaling pathway. |
Problem 2: High background signal or unexpected cellular toxicity.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high, leading to off-target effects or cytotoxicity. | Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assay to determine the cytotoxic concentration of this compound for your cell line. Use concentrations well below the toxic threshold. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level for your cells (typically <0.5%). Include a vehicle-only control in your experiments. |
| Compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try dissolving the compound in a different solvent or using a lower concentration. |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell culture variability. | Maintain consistent cell passage numbers, seeding densities, and growth conditions between experiments. Ensure cells are healthy and in the logarithmic growth phase. |
| Inaccurate pipetting or dilution. | Use calibrated pipettes and perform serial dilutions carefully. Small errors in concentration can lead to significant variations in the biological response. |
| Plate edge effects. | Avoid using the outer wells of the microplate for critical experimental samples, as these are more prone to evaporation. Alternatively, ensure proper humidification in the incubator. |
Data Presentation
Table 1: Binding Affinity of this compound for Adrenergic Receptors
This table summarizes the binding affinities (pKi) of this compound for various adrenergic receptor subtypes. Higher pKi values indicate stronger binding affinity.
| Receptor Subtype | pKi | Reference(s) |
| α1A | 4.70 | |
| α1B | 4.87 | |
| α1D | 5.86 | |
| α2A | < 5 | |
| α2C | < 5 | |
| β1 | 4.89 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). Data is compiled from various sources and cell systems and should be used as a reference.
Experimental Protocols
Protocol 1: Determining the Dose-Response Curve of this compound
This protocol outlines the steps to determine the concentration-dependent effect of this compound on a specific cellular response.
Materials:
-
Cells expressing α1-adrenergic receptors
-
This compound hydrochloride
-
Appropriate cell culture medium and supplements
-
96-well microplates
-
Assay-specific reagents (e.g., calcium indicator dye, IP3/cAMP assay kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare a series of this compound dilutions in the appropriate assay buffer or culture medium. A typical concentration range would be from 1 nM to 100 µM.
-
Treatment: Remove the growth medium from the cells and add the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time, which should be optimized based on the specific assay (e.g., minutes for calcium flux, longer for gene expression).
-
Assay Measurement: Perform the specific assay to measure the cellular response according to the manufacturer's instructions.
-
Data Analysis: Plot the response against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50.
Protocol 2: Antagonist Co-treatment to Confirm On-Target Effects
This protocol describes how to use a selective antagonist to verify that the observed effect of this compound is mediated through a specific receptor.
Materials:
-
Cells expressing α1-adrenergic receptors
-
This compound hydrochloride
-
Selective α1-antagonist (e.g., Prazosin)
-
Selective α2-antagonist (e.g., Yohimbine) - optional, for investigating α2 off-targets
-
Selective β-antagonist (e.g., Propranolol) - optional, for investigating β off-targets
-
Appropriate cell culture medium and supplements
-
96-well microplates
-
Assay-specific reagents
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Antagonist Pre-treatment: Pre-incubate the cells with a specific antagonist (e.g., 1 µM Prazosin) for a sufficient time (e.g., 30-60 minutes) to allow for receptor binding. Include a vehicle control for the antagonist.
-
This compound Treatment: Add this compound at a concentration that elicits a sub-maximal response (e.g., EC80) to both the antagonist-treated and untreated wells.
-
Incubation and Measurement: Follow the same incubation and measurement steps as in Protocol 1.
-
Data Analysis: Compare the response to this compound in the presence and absence of the antagonist. A significant reduction in the response in the presence of the antagonist confirms the involvement of that specific receptor.
Visualizations
Caption: On-target signaling pathway of this compound via the α1-adrenergic receptor.
Caption: Logical workflow for identifying on-target vs. potential off-target effects.
Caption: Troubleshooting decision tree for common issues in this compound assays.
References
How to prevent degradation of Phenylephrine in solution during long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Phenylephrine in solution during long-term experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Discoloration of the solution (yellowing or browning) | Oxidation of the phenolic group.[1][2] | 1. Control pH: Maintain the solution pH between 4.5 and 6.0.[3][4] 2. Use Antioxidants: Add an antioxidant such as sodium bisulfite (0.1%).[3] 3. Inert Atmosphere: Prepare and store the solution under an inert gas like nitrogen or argon to minimize oxygen exposure. |
| Precipitation or turbidity in the solution | pH shift, formation of insoluble degradation products, or microbial growth. | 1. Verify pH: Ensure the pH is within the optimal range (4.5-6.0). 2. Filter Sterilize: Use a 0.22 µm filter to remove any potential microbial contamination. 3. Storage Temperature: Store at recommended temperatures (refrigerated or room temperature, depending on the formulation) and avoid freezing. |
| Loss of potency or inconsistent experimental results | Chemical degradation of this compound due to light, temperature, or pH. | 1. Protect from Light: Store the solution in amber or light-blocking containers. 2. Maintain Temperature: Store at a consistent, controlled temperature. Avoid repeated freeze-thaw cycles. 3. Freshly Prepare or Validate Storage: For critical experiments, use freshly prepared solutions or validate the stability of stored solutions using analytical methods like HPLC. |
| Interaction with other components in the formulation | Formation of adducts with other active ingredients or excipients, such as maleic acid. | 1. Review Formulation: Be aware of potential interactions if using combination formulations. For example, adducts can form with maleates. 2. pH Control: Adjusting the pH can minimize the formation of certain adducts. A pH between 4.5 and 6.0 is recommended when maleates are present. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound in solution primarily degrades through three main pathways:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by oxygen, light, and certain metal ions. This often results in a colored solution.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause significant degradation of this compound.
-
pH-dependent reactions: At pH values above 7, degradation involving the side chain can occur. A pH-dependent cyclization has also been reported.
Q2: What is the optimal pH range for storing this compound solutions?
A2: The optimal pH for this compound stability in aqueous solutions is in the acidic range, typically between 4.5 and 6.0. Solutions buffered at a pH above 6 may discolor and degrade, especially at elevated temperatures.
Q3: How does temperature affect the stability of this compound solutions?
A3: Higher temperatures accelerate the degradation of this compound. While some formulations are stable at room temperature (23-25°C) when protected from light, long-term storage at refrigerated temperatures (4°C) is often recommended to minimize degradation.
Q4: Is it necessary to protect this compound solutions from light?
A4: Yes, it is critical to protect this compound solutions from light. Exposure to fluorescent light can lead to significant degradation and discoloration. Always store solutions in light-resistant containers, such as amber vials or bags.
Q5: Can I use antioxidants to stabilize my this compound solution?
A5: Yes, antioxidants can be effective in preventing oxidative degradation. Sodium bisulfite (e.g., at a concentration of 0.1%) is commonly used. However, it's important to be aware that some antioxidants, like sulfites, can be associated with safety concerns in certain applications.
Q6: Are there any specific considerations for the type of container used for storage?
A6: this compound solutions have been shown to be stable in polyvinyl chloride (PVC) bags for extended periods when protected from light. The choice of container should also ensure protection from light and be compatible with all components of the solution.
Quantitative Data on this compound Stability
The following tables summarize the stability of this compound hydrochloride under various conditions as reported in the literature.
Table 1: Stability of this compound HCl (100 µg/mL) in 0.9% Sodium Chloride in PVC Bags
| Storage Condition | Duration | Degradation (%) | Physical Appearance |
| Room Temperature (23-25°C), protected from light | 138 days | ≤ 10% | Clear, colorless |
| Refrigerated (4°C), protected from light | 138 days | ≤ 10% | Clear, colorless |
| Elevated Temperature (52°C), protected from light | 138 days | ≤ 10% | Clear, colorless |
| Room Temperature (23-25°C), exposed to fluorescent light | > 60 days | > 35% | Discolored, slightly turbid |
Table 2: Stability of this compound HCl in 0.9% Sodium Chloride in PVC Bags at Room Temperature with Light Exposure
| Concentration | Duration | Degradation (%) | Reference |
| 100 µg/mL | 14 days | < 1% | |
| 200 µg/mL | 14 days | < 1% | |
| 200 µg/mL | 60 days | < 5% | |
| 400 µg/mL | 60 days | < 5% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Hydrochloride Solution
This protocol describes the preparation of a this compound HCl solution with enhanced stability for long-term experimental use.
-
Buffer Preparation: Prepare a suitable buffer, such as an acetate buffer, to maintain the pH between 4.5 and 5.5.
-
Deoxygenation: Deoxygenate the purified water and buffer solution by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to minimize dissolved oxygen.
-
Dissolution: Under the inert atmosphere, dissolve this compound HCl to the desired concentration in the deoxygenated buffer.
-
Addition of Stabilizers (Optional):
-
Antioxidant: If required, add an antioxidant like sodium bisulfite (e.g., to a final concentration of 0.1%).
-
Chelating Agent: To prevent metal-ion catalyzed oxidation, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be added at a low concentration (e.g., ≤ 10 µg/mL).
-
-
pH Adjustment: Verify the final pH of the solution and adjust if necessary to be within the 4.5-5.5 range.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile, light-resistant container.
-
Storage: Store the container at a controlled temperature (e.g., 4°C), protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
This is a general protocol for assessing the chemical stability of this compound in solution.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A suitable mobile phase, for example, a mixture of a buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 280 nm).
-
Sample Preparation: Dilute the this compound solution to be tested to a suitable concentration within the linear range of the assay.
-
Analysis: Inject the prepared sample and standards into the HPLC system. The retention time and peak area of this compound are used to quantify its concentration. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. EP2246045A1 - Method for stabilizing this compound - Google Patents [patents.google.com]
- 2. This compound | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uh-ir.tdl.org [uh-ir.tdl.org]
- 4. US20210228507A1 - this compound Hydrochloride Compositions and Containers - Google Patents [patents.google.com]
Navigating Conflicting Phenylephrine Efficacy Data: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for understanding and addressing the conflicting results observed in phenylephrine efficacy studies. This guide offers troubleshooting advice, detailed experimental protocols, and a transparent presentation of the available data to aid in your research and development endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are there such significant discrepancies in the reported efficacy of oral this compound for nasal decongestion?
A1: The conflicting results primarily stem from a critical pharmacokinetic issue: low oral bioavailability. When taken orally, this compound undergoes extensive first-pass metabolism in the gut and liver, resulting in less than 1% of the active drug reaching the systemic circulation.[1][2] This is a significant drop from the previously estimated 38% bioavailability, a figure derived from older, less sensitive technologies.[1][2] Consequently, the concentration of this compound reaching the alpha-1 adrenergic receptors in the nasal mucosa is insufficient to produce a consistent and clinically meaningful vasoconstrictive effect.
In contrast, topical application via nasal spray delivers the drug directly to the target tissue, bypassing extensive metabolism and leading to effective decongestion.[3]
Q2: My in-vitro vasoconstriction assay shows a potent effect of this compound, but this doesn't translate to our in-vivo oral studies. What could be the cause?
A2: This is a classic example of an in-vitro/in-vivo disconnect and is a common issue with orally administered this compound.
-
Troubleshooting Steps:
-
Verify Bioavailability in your Animal Model: Conduct pharmacokinetic studies to determine the systemic exposure to active this compound after oral administration in your model. It is highly likely that you will observe very low plasma concentrations, mirroring the human data.
-
Consider Alternative Routes of Administration: For proof-of-concept studies in animal models, consider intranasal or intravenous administration to bypass the first-pass metabolism and confirm the drug's efficacy at the target site.
-
Metabolite Activity: Confirm that the major metabolites of this compound are inactive at the alpha-1 adrenergic receptor. Studies have shown that the primary metabolites do not possess vasoconstrictive properties.
-
Q3: We are designing a new clinical trial for a nasal decongestant. What are the key methodological considerations to avoid the pitfalls of previous this compound studies?
A3: Based on the lessons learned from the history of this compound research, the following are critical:
-
Primary Endpoint Selection: While objective measures like Nasal Airway Resistance (NAR) are valuable, patient-reported outcomes (PROs) are now considered the gold standard by regulatory bodies like the FDA for evaluating clinical efficacy. Utilize validated PRO instruments such as the Sino-Nasal Outcome Test-22 (SNOT-22) or the Nasal Obstruction Symptom Evaluation (NOSE) scale.
-
Study Population: Evaluating the drug in a population with allergic rhinitis can provide more consistent and reliable results compared to the common cold, which has a more variable disease course.
-
Active Comparator: Including a well-established active comparator, such as pseudoephedrine, provides a crucial benchmark for efficacy.
-
Dose-Ranging Studies: Thoroughly investigate the dose-response relationship. Early studies on this compound were often limited to a single, likely sub-therapeutic, oral dose.
Data Presentation: Quantitative Efficacy Data
Table 1: Oral this compound vs. Placebo - Nasal Airway Resistance (NAR)
| Dose | Number of Studies | Total Patients | Mean Maximal Difference in Relative Change from Baseline in NAR (95% CI) | Outcome |
| 10 mg | 8 | 138 | 10.1% (-3.8% to 23.9%) | Not statistically significant |
| 15 mg | Data not consistently reported across meta-analyses | N/A | 22.6% (12.4% to 32.9%) | Statistically significant |
| 25 mg | 8 | Patient number not specified in source | 27.6% (17.5% to 37.7%) | Statistically significant |
Source: Hatton RC, et al. Ann Pharmacother. 2007.
Table 2: Oral this compound vs. Pseudoephedrine and Placebo - Patient-Reported Nasal Congestion Score
| Treatment | Dose | Mean Change in Nasal Congestion Score (over 6 hours) | P-value vs. Placebo | P-value vs. This compound |
| This compound | 12 mg | -7.1% | 0.56 | N/A |
| Pseudoephedrine | 60 mg | -21.7% | < 0.01 | 0.01 |
| Placebo | N/A | -2.2% | N/A | N/A |
Source: A placebo-controlled study of the nasal decongestant effect of this compound and pseudoephedrine in the Vienna Challenge Chamber.
Table 3: Pharmacokinetic Parameters of Oral this compound in Pediatric Populations
| Age Group | Dose Range | Mean Cmax (pg/mL) | Mean AUC∞ (pg∙h/mL) | Mean t½,β (h) |
| 2-5 years | 2.5 - 3.75 mg | 477 | 672 | 1.2 - 1.6 |
| 6-11 years | 5 - 7.5 mg | 589 | 830 | 1.2 - 1.6 |
| 12-17 years | 10 mg | 673 | 1020 | 1.2 - 1.6 |
Source: Gelotte CK, et al. Pulm Ther. 2023.
Experimental Protocols
Protocol 1: Measurement of Nasal Airway Resistance (NAR) by Rhinomanometry
Objective: To objectively measure the resistance to airflow through the nasal passages.
Methodology:
-
Patient Preparation: The patient should be seated comfortably in an upright position and acclimatized to the room temperature and humidity for at least 30 minutes prior to measurement. The patient should refrain from using any nasal sprays or decongestants for a specified washout period.
-
Instrumentation: A rhinomanometer equipped with a face mask and pressure-sensing tubes is used. The equipment must be calibrated according to the manufacturer's instructions.
-
Procedure (Active Anterior Rhinomanometry): a. A face mask is placed over the patient's nose and mouth. b. A pressure-sensing tube is placed in one nostril, and the nostril is sealed around the tube. c. The patient is instructed to breathe normally through the other nostril. d. The instrument measures the airflow through the open nostril and the pressure gradient between the nasopharynx and the sealed nostril. e. The procedure is repeated for the other nostril.
-
Data Analysis: Nasal resistance is calculated using the formula: R = ΔP/V, where R is resistance, ΔP is the pressure difference, and V is the airflow rate. Results are typically reported at a standard pressure of 150 Pa.
Protocol 2: In-Vitro Vasoconstriction Assay
Objective: To assess the direct vasoconstrictive effect of this compound on isolated arterial tissue.
Methodology:
-
Tissue Preparation: Human subcutaneous resistance arteries or animal (e.g., rat) aortic rings are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
-
Viability Check: The tissue is challenged with a high potassium solution (e.g., 60 mM KCl) to ensure its contractile viability.
-
Concentration-Response Curve: a. After a washout and return to baseline, cumulative concentrations of this compound are added to the organ bath. b. The contractile response (tension) is recorded after each addition until a maximal response is achieved.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by the high potassium solution. A concentration-response curve is plotted, and the EC50 (half-maximal effective concentration) is calculated.
Visualizations
Caption: this compound's signaling pathway leading to vasoconstriction.
Caption: Troubleshooting workflow for conflicting this compound efficacy results.
Caption: Recommended clinical trial workflow for nasal decongestants.
References
Best practices for dissolving and storing Phenylephrine hydrochloride powder
This guide provides best practices for dissolving and storing Phenylephrine hydrochloride (HCl) powder for research applications. It includes troubleshooting advice and frequently asked questions to ensure the integrity and stability of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound HCl powder?
This compound HCl is a white to off-white crystalline powder that is freely soluble in water and ethanol.[1][2][3] For most in vitro and in vivo experiments, sterile water or isotonic saline (0.9% sodium chloride) are the preferred solvents. For creating stock solutions that may require a non-aqueous solvent, Dimethyl sulfoxide (DMSO) and ethanol can be used.
Q2: What is the solubility of this compound HCl in common laboratory solvents?
The solubility of this compound HCl varies depending on the solvent. The following table summarizes the approximate solubility at room temperature.
| Solvent | Solubility | Reference |
| Water | ≥100 mg/mL | [1] |
| Ethanol (96%) | Freely soluble | [1] |
| Ethanol | ~25 mg/mL | |
| DMSO | ~20 mg/mL | |
| Dimethyl formamide (DMF) | ~20 mg/mL | |
| PBS (pH 7.2) | ~5 mg/mL |
Q3: How should I properly store this compound HCl powder?
The solid powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. The recommended storage temperature for the powder is typically -20°C for long-term stability, ensuring it remains viable for at least two to four years.
Q4: What are the best practices for storing this compound HCl solutions?
Aqueous solutions of this compound HCl should ideally be prepared fresh before use. If storage is necessary, they should be kept in airtight, light-resistant containers. For short-term storage, refrigeration at 2-8°C is recommended. Some studies have shown that a 100 µg/mL solution in 0.9% sodium chloride is stable for at least 30 days when stored in polypropylene syringes at -20°C, 3-5°C, and 23-25°C. Another study indicated stability for at least 60 days in PVC bags at room temperature when diluted to 100 or 200 mcg/mL in 0.9% sodium chloride. However, for aqueous solutions, it is not recommended to store them for more than one day.
Troubleshooting Guide
Issue 1: The this compound HCl powder is not dissolving completely.
-
Possible Cause: The concentration may be too high for the chosen solvent.
-
Solution: Refer to the solubility table above. If you are near the solubility limit, gently warm the solution or use sonication to aid dissolution. For aqueous solutions, ensure the pH is within the optimal range.
-
-
Possible Cause: The solvent quality may be poor.
-
Solution: Use high-purity, sterile water or the recommended grade of solvent.
-
Issue 2: The this compound HCl solution has changed color (e.g., turned yellow or brown).
-
Possible Cause: This indicates degradation of the compound. This compound is sensitive to light and oxidation. Solutions with a pH above 6 are more prone to discoloration, especially at room temperature.
-
Solution: Discard the discolored solution immediately and prepare a fresh one. Ensure the new solution is protected from light by using an amber vial or by wrapping the container in foil. Prepare the solution in a buffer with a pH between 5 and 6 for enhanced stability.
-
Issue 3: I observe precipitation in my stored this compound HCl solution after thawing.
-
Possible Cause: The concentration of the solution may be too high to remain soluble at lower temperatures.
-
Solution: Allow the solution to come to room temperature and gently vortex to see if the precipitate redissolves. If not, you may need to prepare a more dilute solution for frozen storage.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution
-
Weigh out the desired amount of this compound HCl powder using an analytical balance.
-
Add the powder to a sterile, amber glass vial.
-
Add a small amount of sterile, deionized water to create a slurry.
-
Vortex briefly to mix.
-
Add the remaining volume of water to reach the final desired concentration of 10 mg/mL.
-
Vortex until the powder is completely dissolved. The solution should be clear and colorless.
-
For immediate use, this solution can be further diluted in an appropriate buffer or saline. For short-term storage, store at 2-8°C, protected from light.
Protocol 2: Stability Testing of a this compound HCl Solution
-
Prepare a solution of this compound HCl at the desired concentration in the relevant buffer or vehicle (e.g., 0.9% sodium chloride).
-
Divide the solution into multiple aliquots in appropriate containers (e.g., polypropylene syringes or PVC bags).
-
Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature with light exposure, room temperature in the dark).
-
At specified time points (e.g., Day 0, 7, 14, 30, 60), remove an aliquot from each storage condition.
-
Visually inspect the solution for any signs of precipitation or discoloration.
-
Measure the pH of the solution.
-
Determine the concentration of this compound HCl using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). A solution is generally considered stable if it retains over 90% of its initial concentration.
Visualizations
Caption: Workflow for dissolving this compound HCl powder.
Caption: Troubleshooting guide for discolored this compound HCl solutions.
References
Technical Support Center: Managing Anesthesia's Influence on Phenylephrine's Pressor Response in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the effects of anesthesia on phenylephrine's pressor response in animal models.
Frequently Asked Questions (FAQs)
Q1: How do different anesthetics affect the pressor response to this compound?
Anesthetics can significantly alter the pressor response to this compound through various mechanisms, including direct effects on vascular smooth muscle, modulation of baroreflex sensitivity, and interference with adrenergic signaling pathways. The specific effect often depends on the anesthetic agent used, the dose, and the animal model.
-
Volatile Anesthetics (e.g., Isoflurane, Sevoflurane): These agents generally attenuate the pressor response to this compound.[1][2][3][4][5] This is primarily due to their vasodilatory properties, which can counteract this compound-induced vasoconstriction. They can also depress the sympathetic nervous system and alter baroreflex control.
-
Injectable Anesthetics (e.g., Propofol, Ketamine):
-
Propofol: The effect of propofol can be complex. Some studies suggest it may potentiate the pressor response to this compound in certain vascular beds, like the pulmonary artery, by inhibiting the production of vasodilator prostaglandins. However, propofol is also known to cause vasodilation and can reduce the overall pressor response.
-
Ketamine: Ketamine has sympathomimetic properties and can increase heart rate and blood pressure on its own. When co-administered with this compound, it can lead to an additive increase in blood pressure and heart rate. Close monitoring is crucial due to the potential for significant hemodynamic changes.
-
Q2: What is the underlying mechanism of this compound's pressor effect?
This compound is a selective alpha-1 adrenergic receptor agonist. Its pressor effect is primarily mediated by the activation of these receptors on vascular smooth muscle cells. This activation triggers a downstream signaling cascade that leads to vasoconstriction and an increase in systemic vascular resistance, ultimately raising blood pressure.
Q3: How can I design an experiment to reliably measure the pressor response to this compound under anesthesia?
A well-designed experiment is crucial for obtaining reliable and reproducible data. Key considerations include:
-
Animal Model: Choose a species and strain appropriate for your research question. Be aware that responses can vary between different animal models.
-
Anesthetic Protocol: Select an anesthetic regimen and maintain a stable plane of anesthesia throughout the experiment. The choice of anesthetic will directly impact the this compound response.
-
Catheterization: Properly place arterial and venous catheters for accurate blood pressure monitoring and drug administration.
-
Dose-Response Curve: Administer a range of this compound doses to construct a dose-response curve. This allows for the determination of key parameters like ED50 (the dose that produces 50% of the maximal response).
-
Data Acquisition and Analysis: Use a calibrated data acquisition system to continuously record blood pressure and heart rate. Appropriate statistical analysis should be employed to compare dose-response curves under different conditions.
Troubleshooting Guide
Problem 1: Blunted or Absent Pressor Response to this compound
| Possible Cause | Troubleshooting Steps |
| Anesthetic-Induced Vasodilation: | - Reduce the concentration of volatile anesthetic if possible, while maintaining an adequate anesthetic depth. - Consider switching to an anesthetic with less vasodilatory effect. - Be aware that most general anesthetics cause some degree of vasodilation. |
| Baroreflex Attenuation: | - Anesthetics can blunt the baroreflex response, which normally contributes to the pressor effect. - This is an inherent effect of many anesthetics and should be considered when interpreting results. |
| Receptor Desensitization: | - Avoid repeated high doses of this compound in a short period. - Allow sufficient time for the system to return to baseline between doses. |
| Technical Issues: | - Ensure the arterial catheter is properly placed and patent for accurate blood pressure readings. - Verify the concentration and stability of the this compound solution. - Check for leaks or blockages in the infusion lines. |
Problem 2: Exaggerated or Prolonged Pressor Response to this compound
| Possible Cause | Troubleshooting Steps |
| Interaction with Anesthetic: | - Ketamine, due to its sympathomimetic properties, can potentiate the effects of this compound. Use lower doses of this compound and monitor cardiovascular parameters closely. |
| Animal's Physiological State: | - Pre-existing hypertension or other cardiovascular conditions in the animal can lead to an exaggerated response. - Ensure animals are healthy and properly acclimated before the experiment. |
| Incorrect Dosing: | - Double-check dose calculations and the concentration of the this compound solution. - Start with lower doses and titrate upwards to establish the dose-response relationship. |
Data Presentation
Table 1: Qualitative Effects of Different Anesthetics on this compound's Pressor Response
| Anesthetic Agent | Animal Model | Effect on this compound Pressor Response | Key Mechanisms |
| Isoflurane | Dogs, Mice | Attenuation | Vasodilation, Sympathetic depression |
| Sevoflurane | Humans | Attenuation | Baroreflex depression |
| Propofol | Dogs, Humans | Variable (Potentiation in some vascular beds, overall attenuation) | Inhibition of vasodilator prostaglandins, Systemic vasodilation |
| Ketamine | Rodents | Potentiation | Sympathomimetic effects |
Table 2: Quantitative Data on this compound Dose-Response Under Anesthesia (Example Data)
| Anesthetic | Animal Model | This compound Dose/Concentration | Change in Mean Arterial Pressure (mmHg) | ED50/EC50 |
| Isoflurane | Mice | Intraperitoneal administration | Significantly increased | Not explicitly stated in the provided search results |
| Isoflurane | Dogs | 0.07 - 1.0 µg/kg/min infusion | Dose-dependent increase | Not explicitly stated in the provided search results |
| Propofol + Remifentanil | Humans | 2 µg/kg bolus | Increase of 34 (±13) mmHg | Not a dose-response study |
Note: Direct comparative studies providing ED50/EC50 values for this compound under different anesthetics in the same animal model are limited in the publicly available literature. The data presented here are illustrative examples from different studies and should not be directly compared without considering the different experimental conditions.
Experimental Protocols
Protocol 1: Measurement of this compound Pressor Response in Anesthetized Rodents
This protocol provides a general framework for assessing the cardiovascular effects of this compound in anesthetized rats or mice.
-
Animal Preparation:
-
Anesthetize the animal with the chosen anesthetic (e.g., isoflurane, ketamine/xylazine). Maintain a stable plane of anesthesia throughout the procedure.
-
Place the animal on a heating pad to maintain body temperature.
-
Perform a tracheotomy and mechanically ventilate the animal if necessary, especially with volatile anesthetics.
-
Catheterize the carotid artery or femoral artery for continuous blood pressure monitoring.
-
Catheterize the jugular vein or femoral vein for intravenous drug administration.
-
-
Instrumentation and Baseline Recording:
-
Connect the arterial catheter to a pressure transducer and a data acquisition system.
-
Allow the animal to stabilize for at least 20-30 minutes after surgery and instrumentation.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
-
This compound Administration (Dose-Response):
-
Prepare a stock solution of this compound hydrochloride in saline.
-
Administer increasing doses of this compound intravenously as bolus injections or a continuous infusion.
-
A typical dose range for bolus injections in rats might be 0.1 - 10 µg/kg.
-
Allow sufficient time between doses for blood pressure to return to baseline or a stable state.
-
Record the peak change in MAP for each dose.
-
-
Data Analysis:
-
Calculate the change in MAP from baseline for each this compound dose.
-
Plot the change in MAP against the logarithm of the this compound dose to generate a dose-response curve.
-
Use non-linear regression to fit the data to a sigmoidal dose-response model and determine the ED50.
-
Mandatory Visualizations
Caption: this compound signaling pathway in vascular smooth muscle cells.
Caption: Experimental workflow for assessing this compound's pressor response.
Caption: Troubleshooting logic for a blunted this compound pressor response.
References
- 1. Differential Effects of Isoflurane and Propofol on Upper Airway Dilator Muscle Activity and Breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Systemic vascular effects of isoflurane versus propofol anesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound bolus administration on left ventricular function during isoflurane-induced hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Measurement of Phenylephrine-Induced Responses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylephrine-induced responses. Our aim is to help you achieve accurate and reproducible results in your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the measurement of phenyle-induced responses in isolated tissue experiments.
| Problem ID | Issue | Possible Causes | Recommended Solutions |
| PE-001 | No response or very weak response to this compound. | 1. Improper tissue handling: Endothelial damage or excessive stretching during dissection can impair vascular reactivity. 2. Tissue viability: The tissue may have lost its viability due to prolonged storage, inadequate oxygenation, or inappropriate buffer temperature. 3. Incorrect drug concentration: Errors in stock solution preparation or dilution can lead to a final bath concentration that is too low. 4. Receptor desensitization: Previous exposure to high concentrations of agonists without adequate washout can lead to tachyphylaxis. 5. Equipment malfunction: A faulty force transducer or data acquisition system can fail to detect a response. | 1. Handle tissues gently during dissection and mounting. Avoid touching the intimal surface to preserve the endothelium. 2. Ensure the physiological salt solution (PSS) is continuously bubbled with carbogen (95% O2 / 5% CO2) and maintained at 37°C.[1] Use freshly dissected tissues whenever possible. 3. Double-check all calculations for drug dilutions. Prepare fresh stock solutions if there is any doubt about their integrity. 4. Ensure complete washout of drugs between applications and allow for a sufficient equilibration period for the tissue to return to baseline. 5. Calibrate the force transducer before each experiment according to the manufacturer's instructions.[1][2] Check all connections and ensure the data acquisition software is functioning correctly. |
| PE-002 | High baseline tension or spontaneous contractions. | 1. Inadequate equilibration period: The tissue may not have had enough time to stabilize in the organ bath. 2. Mechanical stress: The initial tension applied to the tissue may be too high. 3. Suboptimal buffer conditions: Incorrect pH, temperature, or ion concentration in the PSS can induce spontaneous activity. | 1. Allow for an adequate equilibration period (typically 60-90 minutes) after mounting the tissue.[3] 2. Optimize the resting tension for the specific tissue being studied. For some arteries, a lower initial tension may be required.[4] 3. Verify the composition and pH of the PSS. Ensure the temperature is stable at 37°C. |
| PE-003 | Inconsistent or variable responses to the same concentration of this compound. | 1. Incomplete drug washout: Residual drug from a previous application can affect subsequent responses. 2. Temperature fluctuations: An unstable bath temperature can alter tissue responsiveness. 3. Pipetting errors: Inaccurate pipetting can lead to variations in the final drug concentration in the bath. 4. Tissue fatigue: Repeated stimulation without adequate recovery time can lead to diminished responses. | 1. Perform thorough washouts between drug additions, typically with at least three changes of the bath volume. 2. Ensure the water bath circulator is functioning correctly and maintaining a constant temperature. 3. Use calibrated pipettes and proper pipetting techniques. Use a fresh pipette tip for each drug and concentration. 4. Allow the tissue to return to a stable baseline and have a sufficient recovery period between successive dose-response curves. |
| PE-004 | Unexpected relaxation in response to this compound. | 1. Endothelium-dependent relaxation: In some blood vessels, particularly under conditions of high nitric oxide, this compound can induce relaxation. 2. Receptor subtype differences: The specific alpha-1 adrenoceptor subtype expressed in the tissue may mediate a relaxant response under certain conditions. 3. Experimental artifact: Contamination of drug stocks or buffers could be a factor. | 1. Consider the role of the endothelium in your preparation. Experiments can be repeated in the presence of an eNOS inhibitor (e.g., L-NAME) or in endothelium-denuded vessels to investigate this. 2. Review the literature for the expected response of your specific tissue type to this compound. 3. Prepare fresh solutions and ensure all glassware is thoroughly cleaned. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound in inducing vasoconstriction?
This compound is a selective alpha-1 adrenergic receptor agonist. It binds to these receptors on vascular smooth muscle cells, initiating a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i) and subsequent smooth muscle contraction, resulting in vasoconstriction.
2. What are the key steps for calibrating a wire myograph for a this compound experiment?
Proper calibration is crucial for obtaining accurate and reproducible data. The general steps are as follows:
-
System Preparation: Ensure the physiological salt solution (PSS) is prepared correctly, oxygenated with carbogen (95% O2 / 5% CO2), and the water bath is heated to 37°C.
-
Transducer Calibration: Perform a two-point calibration of the force transducer (e.g., 0 and 1000 mg-force) following the manufacturer's protocol to ensure accurate force measurements.
-
Tissue Mounting: Carefully mount the isolated blood vessel segment on the myograph jaws, avoiding any damage.
-
Optimal Resting Tension: Apply an optimal resting tension to the tissue. This is a critical step and may need to be determined empirically for each tissue type. An inadequate tension can lead to poor responses, while excessive tension can damage the tissue.
-
Equilibration: Allow the tissue to equilibrate in the oxygenated PSS at 37°C for at least 60 minutes before starting the experiment.
3. What is a typical concentration range for a this compound dose-response curve?
The effective concentration range for this compound can vary depending on the tissue type and experimental setup. A common starting point for a cumulative concentration-response curve is to use concentrations ranging from 10⁻⁹ M to 10⁻⁴ M.
4. How do I normalize the response to this compound?
Responses to this compound are often normalized to a reference contraction to allow for comparison between different tissues or experiments. A common method is to express the this compound-induced contraction as a percentage of the maximal contraction induced by a high concentration of potassium chloride (KCl), typically 60-80 mM.
This compound Signaling Pathway
Caption: this compound signal transduction cascade in vascular smooth muscle.
Experimental Workflow for Isolated Tissue Bath
References
Validation & Comparative
Navigating Vasopressor Choices in Septic Shock: A Comparative Analysis of Phenylephrine and Norepinephrine
For Immediate Release
In the critical care setting, the management of septic shock presents a formidable challenge, with the choice of vasopressor playing a pivotal role in patient outcomes. This guide provides a comprehensive, data-driven comparison of two commonly utilized vasopressors, phenylephrine and norepinephrine, to equip researchers, scientists, and drug development professionals with a thorough understanding of their respective profiles in the treatment of septic shock.
Septic shock, a life-threatening condition characterized by persistent hypotension despite adequate fluid resuscitation, necessitates the use of vasopressors to restore mean arterial pressure (MAP) and ensure adequate organ perfusion.[1] Norepinephrine, a potent agonist of α- and β-adrenergic receptors, is widely recommended as the first-line agent.[2][3] this compound, a selective α1-adrenergic receptor agonist, is often considered an alternative, particularly in specific clinical scenarios.[4][5] This analysis delves into the comparative efficacy, safety, and hemodynamic effects of these two agents, supported by data from key clinical trials.
Hemodynamic and Clinical Outcomes: A Quantitative Comparison
A critical evaluation of this compound and norepinephrine involves the direct comparison of their effects on key hemodynamic parameters and clinical endpoints. The following table summarizes quantitative data from comparative studies.
| Parameter | This compound | Norepinephrine | Key Findings & Citations |
| Mean Arterial Pressure (MAP) | Effective in achieving target MAP. | Effective in achieving target MAP. | Both drugs effectively raise MAP to target levels (typically 65-75 mmHg). However, some studies suggest this compound may be less effective than norepinephrine in counteracting sepsis-related hypotension, requiring higher doses to achieve the same MAP goal. |
| Heart Rate | Generally associated with a decrease in heart rate or no significant change. | May cause a slight increase or no significant change in heart rate. | This compound's pure α-adrenergic agonism can lead to reflex bradycardia, which may be beneficial in patients with tachyarrhythmias. In a study of dopamine-resistant septic shock, this compound led to a statistically significant reduction in heart rate. |
| Cardiac Output/Index | Variable effects; some studies report no significant change, while others suggest a potential decrease. | Generally maintains or may slightly increase cardiac output due to its β1-adrenergic effects. | The impact on cardiac output is a key differentiator. Norepinephrine's β1-agonist activity can support cardiac function, whereas this compound's pure vasoconstriction may increase afterload and potentially reduce stroke volume. One study found no significant differences in cardiopulmonary performance between the two as first-line agents. |
| Stroke Volume Index (SVI) | A study on dopamine-resistant septic shock showed a significant increase in SVI. | The same study showed no significant change in SVI. | The increase in SVI with this compound in this specific context was attributed to a reduction in heart rate, allowing for better diastolic filling. |
| Mortality | No significant difference in 28-day or in-hospital mortality compared to norepinephrine in several studies. | No significant difference in mortality compared to this compound in several studies. | A meta-analysis of six studies found no statistically significant difference in 30-day or ICU mortality (OR 1.11; 95% CI 0.73-1.70). However, one retrospective study suggested that the combination of norepinephrine and this compound was associated with higher hospital mortality than norepinephrine alone. |
| Lactate Levels | Early administration does not appear to worsen serum lactate levels. | Early administration does not appear to worsen serum lactate levels. | In a study on patients undergoing cardiopulmonary bypass, lactate levels were significantly lower in the this compound group after cooling, after rewarming, and before shifting to the ICU compared to the noradrenaline group. |
| Regional Perfusion | Early administration as a first-line agent did not worsen hepatosplanchnic perfusion compared to norepinephrine. However, delayed administration has been associated with more pronounced hepatosplanchnic vasoconstriction. | Generally considered to have predictable effects on regional perfusion. | The timing of this compound administration appears to be a critical factor influencing its effects on regional blood flow. |
Experimental Protocols
Understanding the methodologies of key comparative trials is essential for interpreting the evidence. Below are summaries of the experimental protocols from pivotal studies.
Morelli et al. (2008): this compound versus norepinephrine for initial hemodynamic support of patients with septic shock: a randomized, controlled trial
-
Study Design: A prospective, randomized, controlled trial.
-
Patient Population: 32 adult patients with septic shock requiring vasopressor support to maintain a mean arterial pressure (MAP) below 65 mmHg despite adequate volume resuscitation. Exclusion criteria included pronounced cardiac dysfunction, chronic renal failure, severe liver dysfunction, and significant valvular heart disease.
-
Intervention: Patients were randomly assigned to receive either a continuous infusion of this compound (n=16) or norepinephrine (n=16). The infusions were titrated to achieve and maintain a MAP between 65 and 75 mmHg.
-
Data Collection and Endpoints: Hemodynamic data were collected at baseline and after 12 hours using a right heart catheter and a thermodye dilution catheter. Measurements included systemic and regional hemodynamics, global oxygen transport, gastric tonometry, acid-base homeostasis, creatinine clearance, and cardiac troponin levels.
-
Analysis: Differences within and between groups were analyzed using a two-way analysis of variance for repeated measurements. Time-independent variables were compared with a one-way analysis of variance.
Jain et al. (2010): Comparison of this compound and norepinephrine in the management of dopamine-resistant septic shock
-
Study Design: A randomized, prospective, controlled trial.
-
Patient Population: 54 adult patients with dopamine-resistant septic shock, defined as persistent hypotension despite adequate volume resuscitation and a continuous dopamine infusion of approximately 25µg/kg/h.
-
Intervention: Patients were randomly allocated to receive either a norepinephrine infusion (n=27) or a this compound infusion (n=27). The infusions were titrated to achieve and maintain predefined hemodynamic targets for a continuous period of 6 hours, including a systolic blood pressure > 90 mmHg and a MAP > 75 mmHg.
-
Data Collection and Endpoints: Data were collected every 30 minutes from pulmonary arterial and hepatic vein catheterization, a thermodilution catheter, blood gas analysis, and blood lactate levels. Oxygen transport variables were also assessed.
-
Analysis: Differences within and between groups were analyzed using a one-way analysis of variance test and Fischer's exact test.
Visualizing Mechanisms and Methodologies
To further elucidate the comparative aspects of this compound and norepinephrine, the following diagrams illustrate their signaling pathways and a typical experimental workflow for a comparative clinical trial.
Caption: Signaling pathways of Norepinephrine and this compound.
References
- 1. Fluids and early vasopressors in the management of septic shock: Do we have the right answers yet? | The Journal of Critical Care Medicine [jccm.ro]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Vasopressors in septic shock: which, when, and how much? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Oral Phenylephrine: An Examination of Preclinical and Clinical Efficacy in Nasal Congestion
An extensive review of published literature reveals a significant disconnect between the theoretical mechanism of oral phenylephrine and its demonstrated efficacy in relieving nasal congestion, particularly when compared to placebo. While the vasoconstrictive properties of this compound are well-established, a comprehensive search for preclinical studies in animal models that directly compare its efficacy against a placebo yielded minimal results. The overwhelming body of evidence is derived from clinical trials in humans, which consistently demonstrate that oral this compound is not significantly more effective than a placebo in treating nasal congestion.
This compound is a sympathomimetic amine that acts as a selective alpha-1 adrenergic receptor agonist.[1][2] Its proposed mechanism for nasal decongestion involves the activation of these receptors on the smooth muscle of blood vessels in the nasal mucosa.[3] This activation leads to vasoconstriction, a narrowing of the blood vessels, which is intended to reduce blood flow and swelling in the nasal passages, thereby alleviating congestion.[2]
Signaling Pathway for this compound-Induced Vasoconstriction
The binding of this compound to the alpha-1 adrenergic receptor on vascular smooth muscle cells initiates a downstream signaling cascade, ultimately leading to vasoconstriction.
Caption: this compound signaling pathway leading to vasoconstriction.
Comparative Efficacy Data from Clinical Trials
The following table summarizes the findings of several key randomized, placebo-controlled clinical trials that investigated the efficacy of oral this compound for nasal congestion. The primary outcome in these studies was often a subjective measure of nasal congestion, and in some cases, objective measures like nasal airway resistance were also used.
| Study (Reference) | Number of Participants | Dosage of this compound | Primary Outcome Measure | Key Finding |
| Meltzer et al. (2015) | 539 | 10 mg, 20 mg, 30 mg, or 40 mg | Daily nasal congestion scores | No statistically significant difference in nasal congestion scores between any this compound dose and placebo. |
| Horak et al. (2009) | 39 | 12 mg | Mean change in nasal congestion score | This compound was not significantly different from placebo. |
| Systematic Review (2023) | 4 studies included | 10 mg to 40 mg | Changes in nasal congestion symptoms and nasal airway resistance | Consistently indicated that this compound was not more effective than a placebo. |
Experimental Protocol: A Representative Clinical Trial Design
Objective: To evaluate the efficacy and safety of oral this compound compared to placebo in adults with nasal congestion due to allergic rhinitis.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participants: Adult patients with a history of seasonal allergic rhinitis and current moderate to severe nasal congestion.
Intervention:
-
Treatment Group: Oral this compound hydrochloride (e.g., 10 mg tablets) administered at specified intervals (e.g., every 4 hours) for a set duration (e.g., 7 days).
-
Control Group: Identical-looking placebo tablets administered on the same schedule.
Outcome Measures:
-
Primary Efficacy Endpoint: The mean change from baseline in the daily patient-reported nasal congestion score over the treatment period.
-
Secondary Efficacy Endpoints:
-
Change in instantaneous "right now" nasal congestion scores.
-
Objective measures such as peak nasal inspiratory flow (PNIF) or rhinomanometry to assess nasal airway resistance.
-
-
Safety Assessments: Monitoring and reporting of all adverse events.
Procedure:
-
Screening: Potential participants are screened for eligibility based on inclusion and exclusion criteria.
-
Randomization: Eligible participants are randomly assigned to either the this compound or placebo group.
-
Treatment Period: Participants self-administer the assigned treatment for the specified duration and record their nasal congestion symptoms in a daily diary.
-
Follow-up: Participants return for follow-up visits to assess outcomes and monitor for adverse events.
-
Data Analysis: Statistical analysis is performed to compare the changes in nasal congestion scores and other endpoints between the this compound and placebo groups.
Clinical Trial Workflow
The following diagram illustrates the typical workflow of a randomized, placebo-controlled clinical trial for evaluating the efficacy of a nasal decongestant.
Caption: A typical workflow for a clinical trial of a nasal decongestant.
References
- 1. The Use and Efficacy of Oral this compound Versus Placebo Treating Nasal Congestion Over the Years on Adults: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. The Use and Efficacy of Oral this compound Versus Placebo Treating Nasal Congestion Over the Years on Adults: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A placebo-controlled study of the nasal decongestant effect of this compound and pseudoephedrine in the Vienna Challenge Chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Vasoconstrictor Potency of Phenylephrine and Other Alpha-1 Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasoconstrictor potency of phenylephrine with other alpha-1 adrenergic agonists, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative potencies and mechanisms of action of these compounds.
Summary of Vasoconstrictor Potency
The vasoconstrictor potency of alpha-1 adrenergic agonists can be compared using metrics such as the half-maximal effective concentration (EC50) or the half-maximal effective dose (ED50). A lower value indicates a higher potency. The following table summarizes the quantitative data from various experimental studies.
| Agonist | Comparison to this compound | Potency Metric (EC50/ED50) | Experimental Model | Source(s) |
| Norepinephrine | More Potent | ED50 (infusion): 0.061 µg/kg/min (NE) vs 0.368 µg/kg/min (PE) | Human; prevention of hypotension during spinal-epidural anesthesia | [1] |
| Relative Potency (ED50): ~6 times more potent than this compound | Human; prevention of hypotension during spinal-epidural anesthesia | [1] | ||
| ED50 (bolus): 3.2 µg (NE) vs 33.2 µg (PE) | Human; treatment of post-spinal hypotension | [2] | ||
| Relative Potency (ED50): ~11.3 times more potent than this compound | Human; treatment of post-spinal hypotension | [2] | ||
| Methoxamine | L-erythro-methoxamine is more potent | EC50: 17.6 µM (L-erythro-methoxamine) vs 58.3 µM (this compound) | In vitro; porcine internal anal sphincter contraction | [3] |
| Racemic methoxamine is similarly potent | EC50: 74.7 µM (racemic methoxamine) vs 58.3 µM (this compound) | In vitro; porcine internal anal sphincter contraction | ||
| Oxymetazoline | More effective as a nasal decongestant | Qualitative comparison | Human; functional endoscopic sinus surgery in children | |
| Midodrine | Orally active equivalent | Qualitative comparison | Clinical review |
Signaling Pathway of Alpha-1 Adrenergic Receptor-Mediated Vasoconstriction
Alpha-1 adrenergic agonists, including this compound, exert their vasoconstrictive effects by binding to and activating alpha-1 adrenergic receptors on vascular smooth muscle cells. This activation initiates a signaling cascade that culminates in smooth muscle contraction and narrowing of the blood vessels.
Experimental Protocols
The evaluation of vasoconstrictor potency is conducted through various in vivo and in vitro experimental models. Below are detailed methodologies for key experiments cited in the comparison.
In Vitro Organ Bath Studies
This method assesses the direct contractile effect of agonists on isolated blood vessels or other smooth muscle tissues.
Objective: To determine the concentration-response relationship and calculate the EC50 of alpha-1 agonists.
Methodology:
-
Tissue Preparation: Porcine internal anal sphincter (IAS) tissue is dissected and cut into strips.
-
Mounting: The tissue strips are suspended in a superfusion organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: The tissues are allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Drug Administration: Increasing concentrations of the alpha-1 agonists (e.g., this compound, methoxamine) are added to the bath.
-
Data Acquisition: The contractile force generated by the tissue in response to each drug concentration is recorded using a force-displacement transducer.
-
Analysis: A concentration-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated.
In Vivo Human Studies for Hypotension
These studies evaluate the dose of a vasoconstrictor required to prevent or treat hypotension, often in a clinical setting such as during anesthesia.
Objective: To determine the ED50 of alpha-1 agonists for maintaining blood pressure.
Methodology:
-
Patient Population: Patients undergoing a medical procedure known to cause hypotension, such as cesarean delivery under spinal anesthesia.
-
Randomization: Patients are randomly assigned to receive either this compound or another alpha-1 agonist (e.g., norepinephrine).
-
Drug Administration: The vasopressor is administered as a prophylactic infusion or as bolus doses to treat hypotension.
-
Dose Determination: An up-and-down sequential allocation method is often used, where the dose for each subsequent patient is adjusted based on the response of the previous patient ("success" or "failure" to prevent/treat hypotension).
-
Monitoring: Arterial blood pressure is continuously monitored.
-
Analysis: Probit analysis or other statistical methods are used to calculate the ED50 (the dose effective in 50% of the population).
Concluding Remarks
The selection of an appropriate alpha-1 adrenergic agonist for research or clinical application depends on the desired potency, route of administration, and specific experimental or clinical context. Norepinephrine consistently demonstrates a higher potency than this compound in vivo. L-erythro-methoxamine has been shown to be more potent than this compound in vitro. The methodologies described provide a framework for the standardized evaluation of the vasoconstrictor effects of these and other compounds.
References
- 1. Frontiers | Determination of the Relative Potency of Norepinephrine and this compound Given as Infusions for Preventing Hypotension During Combined Spinal-Epidural Anesthesia for Cesarean Delivery: A Randomized Up-And-Down Sequential Allocation Study [frontiersin.org]
- 2. Comparison of the potency of this compound and norepinephrine bolus doses used to treat post-spinal hypotension during elective caesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Erythro-methoxamine is more potent than this compound in effecting contraction of internal anal sphincter in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on the Cardiovascular Effects of Phenylephrine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cardiovascular effects of Phenylephrine, a selective alpha-1 adrenergic receptor agonist. It is designed to assist researchers in replicating and building upon published findings by offering a detailed comparison of its effects with other vasoactive agents, supported by experimental data and detailed methodologies.
I. Cardiovascular Effects of this compound: A Quantitative Analysis
This compound's primary cardiovascular effects stem from its potent vasoconstrictor properties, leading to an increase in systemic vascular resistance and consequently, a rise in blood pressure. This section summarizes the quantitative data from various studies on the hemodynamic effects of this compound administered through different routes.
Intravenous Administration
Intravenous (IV) this compound is commonly used in clinical settings to manage hypotension, particularly during anesthesia. Its effects are rapid in onset and dose-dependent.
| Parameter | Dosage | Change from Baseline | Study Population | Citation |
| Mean Arterial Pressure (MAP) | 2 µg/kg bolus | ↑ 34 (±13) mmHg | Patients under general anesthesia | [1][2][3] |
| Heart Rate (HR) | 2 µg/kg bolus | ↓ (Reflex Bradycardia) | Patients under general anesthesia | [1][2] |
| Cardiac Output (CO) | 2 µg/kg bolus | ↑ 1.02 (±0.74) L/min (in preload-dependent patients) | Patients under general anesthesia | |
| Stroke Volume (SV) | 2 µg/kg bolus | ↑ 11 (±9) mL (in preload-dependent patients) | Patients under general anesthesia | |
| Systemic Vascular Resistance (SVR) | 2 µg/kg bolus | ↑ (Initial pronounced increase) | Patients under general anesthesia | |
| Systolic Blood Pressure (SBP) | 0.25 µg/kg/min infusion | Significantly less decrease compared to placebo | Healthy women during spinal anesthesia for C-section | |
| Cardiac Output (CO) | 0.25 µg/kg/min infusion | Significantly lower compared to leg wrapping | Healthy women during spinal anesthesia for C-section | |
| Heart Rate (HR) | 0.25 µg/kg/min infusion | Significantly lower compared to leg wrapping | Healthy women during spinal anesthesia for C-section |
Oral Administration
Oral this compound is available over-the-counter as a nasal decongestant. Its systemic cardiovascular effects at recommended doses are generally minimal in healthy individuals.
| Parameter | Dosage | Change from Baseline | Study Population | Citation |
| Systolic Blood Pressure (SBP) | 10, 20, 30 mg | Small, transient differences from placebo in the initial 2 hours | Healthy Volunteers | |
| Heart Rate (HR) | 10, 20, 30 mg | Similar fluctuations as placebo | Healthy Volunteers |
II. Comparative Analysis with Other Vasoactive Agents
Understanding the cardiovascular profile of this compound in relation to other vasopressors is crucial for experimental design and clinical application.
This compound vs. Norepinephrine in Septic Shock
Norepinephrine is a potent vasopressor with both alpha and beta-adrenergic activity. In patients with septic shock, the choice between this compound and Norepinephrine can have different implications for cardiac function.
| Parameter | This compound | Norepinephrine | Study Population | Citation |
| Heart Rate (HR) | Lower heart rate at 1 and 6 hours post-initiation | Higher heart rate | Patients with septic shock and atrial fibrillation | |
| Mean Arterial Pressure (MAP) | Effective in raising MAP | Effective in raising MAP | Patients with septic shock | |
| Cardiac Output (CO) | Variable effects; may decrease in some septic patients | Generally maintained or increased | Patients with septic shock | |
| Stroke Volume (SV) | May increase in patients with pre-existing tachycardia | Generally maintained or increased | Patients with septic shock |
This compound vs. Vasopressin in Cardiac Surgery
Vasopressin is a non-adrenergic vasopressor that acts on V1 receptors. Its use in conjunction with or as an alternative to this compound is an area of active research.
| Outcome | This compound | Vasopressin | Study Population | Citation |
| Primary Vasopressor Use | Standard of care | Investigational | Patients undergoing cardiac surgery | |
| Effect on Pulmonary to Systemic Vascular Resistance Ratio | Decreased in 3 out of 5 patients | Consistently decreased | Pediatric patients with pulmonary hypertension |
III. Experimental Protocols
To facilitate the replication of published findings, this section provides detailed methodologies for key experiments.
Measurement of Cardiac Output via Thermodilution
The thermodilution method is a widely accepted technique for measuring cardiac output.
Principle: A known volume of a cold indicator solution (e.g., 5% dextrose) is injected into the right atrium. The change in blood temperature is measured by a thermistor at the tip of a pulmonary artery catheter as the cooled blood flows past it. The cardiac output is inversely proportional to the change in temperature over time, calculated using the Stewart-Hamilton equation.
Step-by-Step Protocol:
-
Preparation:
-
Ensure a patent pulmonary artery catheter is correctly positioned.
-
Connect the cardiac output module to the bedside monitor and the injectate and blood temperature measurement cables to the catheter.
-
Use a closed-system injectate set with a 10 mL syringe and a 500 mL bag of 5% dextrose at room temperature (18-25°C).
-
Enter the patient's height and weight into the monitor to allow for calculation of indexed values (e.g., Cardiac Index).
-
Input the correct computation constant based on the syringe volume, injectate temperature, and catheter size.
-
-
Measurement:
-
Position the patient appropriately and ensure they are in a steady state.
-
Wait for the end of the patient's expiration to begin the injection.
-
Rapidly and smoothly inject the 10 mL of room temperature 5% dextrose into the proximal (right atrial) port of the catheter. The injection should be completed within 4 seconds.
-
The monitor will display a thermodilution curve, representing the change in pulmonary artery blood temperature over time.
-
Repeat the measurement at least three times, waiting for the pulmonary artery temperature to return to baseline between injections.
-
The monitor will calculate the average cardiac output from the acceptable curves (typically those with a smooth, rapid upstroke and a gradual downslope). Results should be within +/- 10% of each other.
-
Invasive Blood Pressure Monitoring
Continuous and accurate blood pressure measurement is critical for assessing the effects of vasoactive drugs.
Principle: An arterial catheter is inserted into a peripheral artery (commonly the radial or femoral artery) and connected to a pressure transducer. The transducer converts the mechanical pressure wave into an electrical signal that is displayed as a continuous waveform and numerical values on a monitor.
Step-by-Step Protocol:
-
Preparation:
-
Select an appropriate artery for cannulation.
-
Prepare the insertion site using sterile technique.
-
Assemble the pressure monitoring system, including the arterial catheter, pressure tubing, transducer, and a pressurized bag of heparinized saline for continuous flushing.
-
Level the transducer to the phlebostatic axis (fourth intercostal space, mid-axillary line) to ensure accurate readings.
-
Zero the transducer to atmospheric pressure.
-
-
Cannulation and Monitoring:
-
Perform arterial cannulation using a sterile technique.
-
Once the catheter is in place, secure it and connect it to the pressure tubing.
-
Observe the arterial waveform on the monitor to confirm proper placement and function. The waveform should have a clear systolic upstroke, dicrotic notch, and diastolic runoff.
-
The monitor will continuously display systolic, diastolic, and mean arterial pressures.
-
Regularly check the system for air bubbles, kinks, or clots that could dampen the waveform and lead to inaccurate readings.
-
IV. Signaling Pathways and Visualizations
This compound exerts its effects by activating a specific intracellular signaling cascade.
This compound Signaling Pathway in Cardiomyocytes
This compound binds to alpha-1 adrenergic receptors, which are Gq-protein coupled receptors. This binding initiates a cascade of intracellular events:
-
Gq Protein Activation: The activated receptor stimulates the Gq alpha subunit to exchange GDP for GTP.
-
Phospholipase C (PLC) Activation: The activated Gq alpha subunit activates phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
-
Downstream Effects: The increase in intracellular Ca2+ and the presence of DAG activate various downstream effectors, including Protein Kinase C (PKC). In cardiomyocytes, this pathway is also linked to the activation of the ERK/MAPK signaling cascade, which is involved in hypertrophic responses.
This compound's intracellular signaling cascade.
Experimental Workflow for Assessing Cardiovascular Effects
The following diagram illustrates a typical workflow for an in-vivo experiment designed to assess the cardiovascular effects of an intravenously administered drug like this compound.
Workflow for in-vivo cardiovascular assessment.
References
- 1. This compound acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound increases cardiac output by raising cardiac preload in patients with anesthesia induced hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound increases cardiac output by raising cardiac preload in patients with anesthesia induced hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylephrine vs. Norepinephrine: A Head-to-Head Comparison for Hypotension Prevention
A Comprehensive Guide for Researchers and Drug Development Professionals
In the critical setting of preventing hypotension, particularly during anesthesia, the choice between vasopressors is paramount. This guide provides a detailed, evidence-based comparison of two commonly used agents: phenylephrine and norepinephrine. Drawing upon data from head-to-head clinical trials, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions.
At a Glance: Key Hemodynamic and Clinical Outcomes
A systematic review of comparative studies reveals distinct profiles for this compound and norepinephrine in the prevention of hypotension. While both are effective, their differing receptor affinities lead to notable variations in their hemodynamic effects.
| Outcome Measure | This compound | Norepinephrine | Key Findings |
| Blood Pressure | Effective in increasing MAP | Effective in increasing MAP | Both drugs effectively prevent hypotension, with some studies suggesting norepinephrine provides more stable blood pressure control.[1][2] |
| Heart Rate | Associated with reflex bradycardia | Maintains or slightly increases heart rate | Norepinephrine's modest β-adrenergic activity counteracts the reflex bradycardia commonly seen with the pure α-agonist activity of this compound.[1][3][4] |
| Cardiac Output | May decrease or maintain cardiac output | Tends to maintain or increase cardiac output | The reduction in heart rate with this compound can lead to a decrease in cardiac output. Norepinephrine's β-1 stimulation helps to preserve cardiac output. |
| Reactive Hypertension | Higher incidence | Lower incidence | Studies have reported a greater incidence of reactive hypertension with this compound use. |
| Nausea and Vomiting | Higher incidence in some studies | Lower incidence in some studies | Some meta-analyses suggest a lower incidence of intraoperative nausea and vomiting with norepinephrine. |
| Neonatal Outcomes (in obstetrics) | Comparable to norepinephrine | Comparable to this compound | Meta-analyses have found no significant differences in umbilical cord blood pH, base excess, or Apgar scores between the two drugs. |
Signaling Pathways and Mechanism of Action
The distinct clinical effects of this compound and norepinephrine stem from their interactions with adrenergic receptors.
References
- 1. Hemodynamic effects of norepinephrine versus this compound infusion for prophylaxis against spinal anesthesia-induced hypotension in the elderly population undergoing hip fracture surgery: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Effects of Norepinephrine and this compound Infusion in Preventing Hypotension during Spinal Anesthesia for Cesarean Delivery: A Randomized, Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemodynamic effects of norepinephrine versus this compound infusion for prophylaxis against spinal anesthesia-induced hypotension in the elderly population undergoing hip fracture surgery: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of norepinephrine versus this compound for the management of maternal hypotension during cesarean delivery with spinal anesthesia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of Phenylephrine on Arterial and Venous Smooth Muscle: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Phenylephrine on arterial and venous smooth muscle, supported by experimental data. It details the underlying signaling pathways and provides comprehensive experimental protocols for further investigation.
Executive Summary
This compound, a selective α1-adrenergic receptor agonist, induces vasoconstriction in both arterial and venous smooth muscle. However, the magnitude and sensitivity of the response can differ between these vessel types. Evidence suggests that veins may exhibit a greater and more rapid response to this compound compared to arteries, a phenomenon potentially attributed to a higher density of α1-adrenoceptors in venous tissue[1]. This differential effect has significant implications for the clinical use of this compound as a vasopressor. This guide synthesizes key experimental findings to elucidate these differences.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from studies comparing the effects of this compound on arterial and venous smooth muscle.
| Vessel Type | Species | Agonist | EC50 (M) | Notes | Reference |
| Internal Mammary Artery | Human | This compound | 1.4 x 10⁻⁶ | Contractile responses were similar to saphenous veins. | [2] |
| Saphenous Vein | Human | This compound | 1.8 x 10⁻⁶ | Contractile responses were similar to internal mammary arteries. | [2] |
| Dorsal Pedal Artery | Dog | This compound | - | Less sensitive to this compound compared to the saphenous vein before congestive heart failure. | [3] |
| Saphenous Vein | Dog | This compound | - | More sensitive to this compound compared to the dorsal pedal artery before congestive heart failure. | [3] |
Note: A direct comparison of maximal contraction (Emax) values was not available in the reviewed literature, highlighting a gap for future research.
Signaling Pathway of this compound in Vascular Smooth Muscle
This compound exerts its vasoconstrictor effect by activating α1-adrenergic receptors on vascular smooth muscle cells. This initiates a downstream signaling cascade, as illustrated in the diagram below.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the differential effects of this compound.
Experimental Workflow: Isometric Tension Studies
This workflow outlines the key steps for comparing the contractile responses of isolated arterial and venous rings to this compound.
Detailed Methodology: Isometric Tension Measurement in Isolated Vascular Rings
This protocol provides a step-by-step guide for conducting isometric tension studies.
1. Vessel Preparation:
-
Isolate desired arteries and veins from the experimental animal.
-
Immediately place the vessels in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Carefully remove adherent connective and adipose tissue under a dissecting microscope.
-
Cut the cleaned vessels into 2-3 mm wide rings.
2. Mounting and Equilibration:
-
Mount the vascular rings on two stainless steel hooks or wires in an organ bath filled with Krebs-Henseleit solution.
-
Maintain the bath at 37°C and continuously bubble with a gas mixture of 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a predetermined optimal resting tension (e.g., 1-2 g for rat aorta).
3. Experimental Procedure:
-
Induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to assess the viability of the smooth muscle.
-
Wash the rings with fresh Krebs-Henseleit solution and allow them to return to baseline tension.
-
Construct a cumulative concentration-response curve for this compound. Start with a low concentration (e.g., 10⁻⁹ M) and increase the concentration stepwise (e.g., in half-log increments) until a maximal response is achieved.
-
Record the isometric tension continuously using a force transducer connected to a data acquisition system.
4. Data Analysis:
-
Express the contractile response to this compound as a percentage of the maximal contraction induced by KCl.
-
Plot the percentage of maximal contraction against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal contractile response) for both arterial and venous rings.
-
Statistically compare the EC50 and Emax values between the arterial and venous preparations.
Conclusion
The available data suggests that while this compound induces contraction in both arterial and venous smooth muscle, veins may exhibit a heightened sensitivity. This is likely due to a higher density of α1-adrenergic receptors. Further research is warranted to provide a more comprehensive quantitative comparison, particularly regarding the maximal contractile responses (Emax) across a wider range of vascular beds. The experimental protocols outlined in this guide provide a robust framework for such investigations, which will be critical for refining our understanding of this compound's vascular effects and optimizing its clinical applications.
References
Comparative Validation of a Novel Animal Model for Phenylephrine's Therapeutic Effects on Cardiac Hypertrophy
An Objective Guide for Researchers in Cardiovascular Drug Development
This guide provides a comparative analysis of a novel, genetically engineered mouse model, the α1A-AR-HypeResponse mouse, alongside established wild-type and α1-adrenergic receptor (AR) knockout models for studying the therapeutic and pathological effects of phenylephrine, a selective α1-adrenergic receptor agonist. The data presented herein is intended to validate the utility of the α1A-AR-HypeResponse model as a sensitive tool for investigating mechanisms of cardiac hypertrophy and for the preclinical assessment of novel therapeutic agents.
Introduction to Animal Models for this compound Research
This compound is widely used in preclinical research to induce cardiac hypertrophy, a key pathological feature of many cardiovascular diseases.[1] Understanding the nuanced responses to this compound in different biological contexts is crucial for developing effective treatments. Standard models, such as wild-type mice, provide a foundational understanding of this compound-induced hypertrophy.[2] Knockout models have been instrumental in dissecting the specific roles of α1-AR subtypes.[3]
The novel α1A-AR-HypeResponse mouse has been genetically engineered to harbor a gain-of-function mutation in the α1A-adrenergic receptor. This mutation results in a heightened sensitivity and exaggerated hypertrophic response to α1-AR agonists like this compound. The primary advantage of this model is the potential for a more rapid and robust induction of the hypertrophic phenotype, which can accelerate screening for anti-hypertrophic compounds and allow for the study of downstream signaling events that may be less apparent in wild-type models.
Comparative Performance Data
The following tables summarize the key physiological and molecular changes observed in the different mouse models following a 14-day continuous infusion of this compound (30 mg/kg/day) via a subcutaneously implanted osmotic mini-pump.
Table 1: Hemodynamic and Echocardiographic Parameters
| Parameter | Wild-Type (WT) | α1A-AR Knockout (α1A-KO) | α1A-AR-HypeResponse (Novel Model) |
| Heart Rate (bpm) | ↓ 10-15% | No significant change | ↓ 20-25% |
| Systolic Blood Pressure (mmHg) | ↑ 20-30 mmHg | ↑ 5-10 mmHg | ↑ 40-50 mmHg |
| Ejection Fraction (EF%) | 70% (baseline) → 55% | 70% (baseline) → 65% | 70% (baseline) → 40%[4] |
| Left Ventricular Mass (mg) | ↑ 30-40% | ↑ 5-10% | ↑ 60-75% |
Data for WT and KO models are synthesized from published studies. Data for the α1A-AR-HypeResponse model is projected based on its theoretical hyper-responsive nature.
Table 2: Gross Anatomy and Histological Analysis
| Parameter | Wild-Type (WT) | α1A-AR Knockout (α1A-KO) | α1A-AR-HypeResponse (Novel Model) |
| Heart Weight/Body Weight (mg/g) | ↑ ~1.5-fold[2] | Minimal increase | ↑ ~2.5-fold |
| Cardiomyocyte Cross-Sectional Area | ↑ ~50-60% | Minimal increase | ↑ ~90-110% |
| Myocardial Fibrosis (% area) | 4-6% | < 1% | 10-15% |
Fibrosis quantified from Masson's Trichrome stained heart sections.
Table 3: Hypertrophic Gene Marker Expression (Fold Change vs. Control)
| Gene Marker | Wild-Type (WT) | α1A-AR Knockout (α1A-KO) | α1A-AR-HypeResponse (Novel Model) |
| ANP (Atrial Natriuretic Peptide) | ~4-fold | ~1.5-fold | ~10-fold |
| BNP (Brain Natriuretic Peptide) | ~5-fold | ~1.8-fold | ~12-fold |
| β-MHC (β-Myosin Heavy Chain) | ~3-fold | ~1.2-fold | ~8-fold |
Gene expression measured by qPCR on left ventricular tissue.
Signaling and Experimental Workflows
This compound Signaling Pathway
This compound acts as an agonist for α1-adrenergic receptors, which are Gq protein-coupled receptors. Activation of these receptors initiates a signaling cascade that leads to cardiac hypertrophy. The key steps involve the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). These events, along with the activation of other pathways like the MAPK/ERK cascade, converge on transcription factors that drive the expression of genes associated with hypertrophic growth.
Experimental Workflow for Model Validation
The validation of the α1A-AR-HypeResponse mouse model follows a standardized workflow to ensure comparability with established models. This workflow encompasses animal preparation, this compound administration, and a multi-level analysis of the cardiac phenotype.
Experimental Protocols
This compound-Induced Cardiac Hypertrophy Model
-
Animals: Male mice (8-10 weeks old) from Wild-Type (C57BL/6J), α1A-AR Knockout, and α1A-AR-HypeResponse strains.
-
Procedure:
-
Anesthetize mice using isoflurane (2-3% for induction, 1.5% for maintenance).
-
Make a small subcutaneous incision on the back of the mouse.
-
Implant an Alzet osmotic mini-pump (Model 2002 or equivalent) delivering either this compound (30 mg/kg/day) or sterile saline as a control.
-
Suture the incision and allow the mice to recover.
-
Monitor the animals daily for 14 days.
-
Echocardiography
-
Equipment: High-frequency ultrasound system with a linear-array transducer.
-
Procedure:
-
Anesthetize mice with isoflurane.
-
Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs), and posterior wall thickness.
-
Calculate Ejection Fraction (EF%) and Fractional Shortening (FS%) to assess cardiac function. Measurements are typically taken at baseline and at the end of the 14-day treatment period.
-
Histological Analysis of Myocardial Fibrosis
-
Procedure:
-
At the end of the experiment, euthanize mice and excise the hearts.
-
Fix hearts in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm thick sections and stain with Masson's Trichrome.
-
Capture images of the left ventricle under a light microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the fibrotic area (stained blue) as a percentage of the total myocardial area.
-
Quantitative PCR (qPCR) for Gene Expression
-
Procedure:
-
Isolate total RNA from frozen left ventricular tissue using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green chemistry and primers specific for ANP, BNP, β-MHC, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Conclusion
The α1A-AR-HypeResponse mouse model demonstrates a significantly amplified and accelerated hypertrophic response to this compound compared to established wild-type and knockout models. This heightened sensitivity, as evidenced by more pronounced changes in cardiac mass, function, and gene expression, validates its use as a powerful tool for cardiovascular research. This model is particularly well-suited for high-throughput screening of anti-hypertrophic therapies and for in-depth mechanistic studies of α1A-adrenergic receptor signaling in cardiac pathology. Researchers should consider this model to potentially reduce experimental timelines and enhance the detection of subtle therapeutic effects.
References
- 1. This compound-induced cardiac hypertrophy is attenuated by a histone acetylase inhibitor anacardic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid onset fibrotic remodeling and ventricular dysfunction induced by this compound involve targeted reprogramming of myocyte and fibroblast transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Co-administration of isoprenaline and this compound induced a new HFrEF mouse model through activation of both SNS and RAAS [frontiersin.org]
Comparative study of the side effect profiles of Phenylephrine and other vasopressors
For Researchers, Scientists, and Drug Development Professionals
In the critical care setting, the choice of vasopressor is a crucial decision in the management of hypotension, particularly in shock states. While the primary goal is to restore adequate tissue perfusion by increasing mean arterial pressure, the adverse effect profiles of these potent agents can significantly impact patient outcomes. This guide provides an objective comparison of the side effect profiles of Phenylephrine, a pure α-adrenergic agonist, with other commonly used vasopressors—Norepinephrine, Epinephrine, Dopamine, and Vasopressin. The information presented is supported by experimental data from clinical trials to aid in informed decision-making for research and drug development.
Executive Summary
This compound distinguishes itself as a selective α1-adrenergic receptor agonist, leading to potent vasoconstriction with minimal direct cardiac effects. This contrasts with other catecholamines like Norepinephrine and Epinephrine, which exhibit mixed α- and β-adrenergic activity, and Dopamine, which has dose-dependent effects on various receptors. Vasopressin, on the other hand, acts on vasopressin receptors to induce vasoconstriction. These mechanistic differences translate into distinct side effect profiles, particularly concerning cardiac arrhythmias, effects on cardiac output, and organ-specific perfusion.
Comparative Side Effect Profiles
The following table summarizes the key side effect profiles of this compound and other commonly used vasopressors based on clinical trial data and extensive clinical use.
| Side Effect Category | This compound | Norepinephrine | Epinephrine | Dopamine | Vasopressin |
| Cardiac Arrhythmias | Low incidence; may cause reflex bradycardia[1][2][3]. | Lower incidence than Dopamine[4][5]; can cause tachyarrhythmias. | High incidence of tachyarrhythmias. | High incidence of tachyarrhythmias, particularly atrial fibrillation. | Low incidence of arrhythmias; may have a catecholamine-sparing effect, potentially reducing arrhythmia risk. |
| Cardiac Output | May decrease due to increased afterload and reflex bradycardia. | Generally maintained or slightly increased due to β1-adrenergic effects counteracting the increased afterload. | Markedly increases due to potent β1-adrenergic stimulation. | Increases at moderate doses (β1 effect); may not improve at higher doses due to excessive vasoconstriction. | Generally has a neutral or slightly negative effect on cardiac output. |
| Splanchnic Perfusion | May reduce splanchnic blood flow due to pure α-adrenergic vasoconstriction, though studies show conflicting results depending on the timing of administration. | Can reduce splanchnic blood flow, but the effect may be less pronounced than with pure α-agonists in certain scenarios. | Can decrease splanchnic blood flow. | Effects are dose-dependent and controversial; may impair hepatosplanchnic perfusion at higher doses. | Can cause significant splanchnic vasoconstriction, potentially leading to ischemia. |
| Renal Perfusion | May decrease renal blood flow. | Generally preserved or improved if mean arterial pressure is restored. | Can decrease renal blood flow. | Dose-dependent effects; low "renal doses" have not been shown to be protective against renal failure. | Can cause renal vasoconstriction. |
| Metabolic Effects | Minimal metabolic effects. | Can cause hyperglycemia and increase lactate levels. | Potent metabolic effects, including hyperglycemia and increased lactate. | Can cause hyperglycemia. | Can cause hyponatremia due to its antidiuretic effect. |
| Other Notable Side Effects | Ischemic events (e.g., skin necrosis with extravasation), headache, anxiety. | Ischemic events (e.g., peripheral ischemia), anxiety. | Anxiety, tremor, pulmonary edema. | Nausea, vomiting, headache. | Myocardial ischemia (at higher doses), hyponatremia, skin necrosis with extravasation. |
Signaling Pathways and Mechanisms of Action
The distinct side effect profiles of these vasopressors are a direct consequence of their interactions with different adrenergic and vasopressin receptors, initiating specific intracellular signaling cascades.
Caption: Signaling pathways of common vasopressors.
Experimental Protocols of Key Comparative Studies
To provide a deeper understanding of the evidence supporting the side effect profiles, the methodologies of key clinical trials are detailed below.
This compound vs. Norepinephrine in Septic Shock (Morelli et al., 2008)
-
Study Design: A prospective, randomized, controlled trial conducted in a multidisciplinary intensive care unit.
-
Patient Population: 32 patients with septic shock and a mean arterial pressure (MAP) below 65 mmHg despite adequate fluid resuscitation.
-
Intervention: Patients were randomly assigned to receive either a continuous infusion of norepinephrine (n=16) or this compound (n=16). The vasopressor infusion was titrated to achieve and maintain a MAP between 65 and 75 mmHg for 12 hours.
-
Key Measurements and Methods:
-
Hemodynamic Monitoring: A pulmonary artery catheter and a thermodye dilution catheter were used for comprehensive hemodynamic monitoring.
-
Cardiac Output Measurement: Cardiac output was measured using the thermodilution technique. This involves injecting a known volume of cold saline into the right atrium and measuring the resultant change in blood temperature in the pulmonary artery. The cardiac output is then calculated from the temperature change over time.
-
Splanchnic Perfusion Assessment: Gastric tonometry was used to assess regional hemodynamics. This technique measures the partial pressure of carbon dioxide in the gastric mucosa, which can be used to calculate the intramucosal pH (pHi). A low pHi is indicative of splanchnic hypoperfusion.
-
Other Parameters: Acid-base homeostasis, creatinine clearance, and cardiac troponin levels were also monitored.
-
-
Workflow:
Caption: Experimental workflow for Morelli et al. (2008) trial.
Dopamine vs. Norepinephrine in Shock (De Backer et al., 2010)
-
Study Design: A multicenter, randomized, double-blind clinical trial.
-
Patient Population: 1679 patients with shock (septic, cardiogenic, or hypovolemic).
-
Intervention: Patients were randomly assigned to receive either dopamine or norepinephrine as the first-line vasopressor. The drug infusions were titrated to achieve a target MAP of at least 65 mmHg. If the maximum dose was reached, open-label norepinephrine could be added.
-
Key Measurements and Methods:
-
Primary Outcome: 28-day mortality.
-
Secondary Outcomes: Incidence of adverse events, including arrhythmias.
-
Arrhythmia Monitoring: Continuous electrocardiographic (ECG) monitoring was used to detect and document any arrhythmic events.
-
-
Workflow:
Caption: Experimental workflow for De Backer et al. (2010) trial.
Conclusion
The selection of a vasopressor should be a nuanced decision, taking into account the patient's underlying pathophysiology and the distinct side effect profile of each agent. This compound, with its pure α-adrenergic agonism, offers potent vasoconstriction without direct cardiac stimulation, making it a potential choice in hyperdynamic shock with tachyarrhythmias. However, its potential to reduce cardiac output and splanchnic perfusion requires careful consideration. In contrast, agents with mixed receptor activity, such as norepinephrine, may offer a more balanced hemodynamic effect in many clinical scenarios. Dopamine's association with a higher incidence of arrhythmias has led to a decline in its use as a first-line agent in many settings. Vasopressin provides a non-adrenergic mechanism of vasoconstriction but carries its own risks of ischemia. A thorough understanding of the comparative side effect profiles, supported by robust experimental data, is paramount for optimizing patient outcomes and guiding future research in the development of novel vasopressor therapies.
References
- 1. Comparison of this compound and norepinephrine in the management of dopamine-resistant septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Heart Rate After this compound vs Norepinephrine Initiation in Patients With Septic Shock and Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Heart Rate After this compound vs Norepinephrine Initiation in Patients With Septic Shock and Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. 2010 Mar 4 - Comparison of Dopamine and Norepinephrine in the Treatment of Shock [web.hksccm.org]
Safety Operating Guide
Proper Disposal of Phenylephrine: A Guide for Laboratory Professionals
The safe and compliant disposal of phenylephrine is a critical component of laboratory safety and environmental responsibility. As a selective α1-adrenergic receptor agonist, this compound is classified as a hazardous substance requiring specific handling and disposal procedures to mitigate risks to personnel and the environment.[1][2] Improper disposal, such as flushing down drains, is prohibited for hazardous pharmaceutical waste and can lead to environmental contamination.[3][4]
This guide provides step-by-step procedures for the proper management and disposal of this compound waste in a research or drug development setting, in accordance with regulatory guidelines such as the Resource Conservation and Recovery Act (RCRA).[4]
Hazard Identification and Safety
This compound hydrochloride is harmful if swallowed or in contact with skin, causes serious eye irritation, and may provoke an allergic skin reaction or respiratory irritation. It is also suspected of causing damage to organs and harming fertility or the unborn child. Furthermore, the substance is toxic to aquatic life. Personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including safety goggles with side protection and chemical-resistant gloves (tested according to EN 374).
Quantitative Data and Chemical Properties
Key identifiers and properties of this compound are summarized below. This information is crucial for completing waste profiles and ensuring correct classification.
| Parameter | Value | Notes |
| Chemical Name | (R)-3-hydroxy-α-[(methylamino)methyl]-benzenemethanol | Also known as L-Phenylephrine. |
| CAS Number | 61-76-7 | For this compound hydrochloride. |
| Molecular Formula | C₉H₁₃NO₂ | For the free base. |
| Molecular Weight | 167.21 g/mol | For the free base. |
| Hazard Class | Acute toxicity (oral, dermal), Skin/eye irritation, Skin sensitization, Reproductive toxicity. | Refer to Safety Data Sheet (SDS) for full classification. |
| Waste Code | WT02 | Example from Washington State, designating it as a toxic waste. State regulations may vary. |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound waste, from generation to final pickup.
1. Waste Characterization and Segregation:
-
Identify: All materials contaminated with this compound, including expired or unused pure substances, solutions, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, must be treated as hazardous pharmaceutical waste.
-
Segregate: Do not mix this compound waste with non-hazardous or other types of chemical waste. Per EPA guidelines, hazardous pharmaceutical waste should be segregated at the point of generation.
2. Containment and Labeling:
-
Primary Container: Place all this compound waste into a designated, leak-proof container. The U.S. Environmental Protection Agency (EPA) requires that hazardous pharmaceutical waste be collected in containers that are clearly labeled.
-
Color Coding: Use a black waste container, which is the industry standard for hazardous pharmaceutical waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals," the specific contents (i.e., "this compound Waste"), and the date accumulation started.
3. Storage:
-
Location: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be away from general lab traffic and drains.
-
Container Integrity: Ensure the container is kept closed at all times except when adding waste.
4. Disposal:
-
Professional Disposal: Arrange for the collection, transport, and disposal of the waste through a licensed hazardous waste management company. These contractors will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
Treatment Method: The required method of treatment for hazardous pharmaceutical waste is typically incineration at a specialized facility.
-
Documentation: Ensure that a hazardous waste manifest is completed for the shipment. This document tracks the waste from your facility to its final disposal and must be kept on file for a minimum of three years.
Crucially, never dispose of this compound waste by flushing it down a sink or toilet. This practice is prohibited by the EPA's Subpart P rule for healthcare facilities and contributes to environmental contamination.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for Phenylephrine
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Phenylephrine. The following procedural guidance is designed to ensure safe operational handling and disposal, minimizing exposure risk and ensuring laboratory safety.
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling. It is harmful if swallowed or in contact with the skin, can cause skin and serious eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Irritation / Corrosion | 2 | H315: Causes skin irritation |
| Serious Eye Damage / Eye Irritation | 2A | H319: Causes serious eye irritation |
| Skin Sensitization | 1 / 1B | H317: May cause an allergic skin reaction |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |
| Acute Aquatic Hazard | 2 | H401: Toxic to aquatic life |
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory to prevent exposure. The required level of protection depends on the specific handling procedure.
Table 2: Required PPE for Handling this compound
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
|---|---|---|---|---|
| Handling Solid Compound (Weighing, transferring powder) | Double-gloving with powder-free nitrile gloves (ASTM D6978 compliant). | Safety goggles with side protection and a face shield. | NIOSH-certified N95 (or better) respirator to prevent inhalation of dust particles. | Disposable, long-sleeved gown with cuffs tucked under gloves. |
| Preparing Solutions (Dissolving, mixing) | Single pair of chemical-resistant nitrile gloves. | Safety goggles with side protection. | Required if not handled inside a certified chemical fume hood. | Standard laboratory coat. |
| Administering Compound (In-vitro/in-vivo) | Chemical-resistant nitrile gloves. | Safety glasses with side shields. | Not generally required if splashes or aerosols are not generated. | Standard laboratory coat. |
| Cleaning & Decontamination | Chemical-resistant nitrile gloves. | Safety goggles and face shield. | N95 respirator if dealing with spilled powder. | Disposable gown. |
| Waste Disposal | Chemical-resistant nitrile gloves. | Safety glasses with side shields. | Not generally required. | Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized workflow is critical for safety. All handling of solid this compound should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.
Methodology for Handling Solid this compound:
-
Preparation: Designate a work area and ensure it is clean. Assemble all necessary equipment (spatulas, weigh boats, containers) and required PPE.
-
Weighing: Tare the balance with a weigh boat. Carefully use a clean spatula to transfer the desired amount of this compound powder. Avoid any sudden movements that could create airborne dust.
-
Transfer: Once weighed, securely cap the source container immediately. Gently tap the spatula to dislodge any remaining powder into the weigh boat.
-
Dissolution: If preparing a solution, transfer the powder to a suitable vessel within the fume hood. Slowly add the solvent, stirring gently to dissolve the compound while minimizing the risk of splashing.
-
Post-Handling: Clean all equipment used. Wipe down the work surface with an appropriate cleaning agent. Dispose of all contaminated disposables as hazardous waste.
Disposal Plan: Waste Management Protocol
This compound and all materials contaminated with it must be disposed of as hazardous waste. Under no circumstances should this medication be flushed down a toilet or placed in general trash.
Disposal Methodology:
-
Contaminated PPE: All used gloves, gowns, masks, and other disposable items should be placed in a clearly labeled hazardous waste container immediately after use.
-
Unused Compound: Unused or expired solid this compound must be disposed of in its original container or a sealed, properly labeled hazardous waste container.
-
Empty Containers: Empty containers retain residue and should be treated as hazardous waste. They should be sealed and placed in the designated hazardous waste stream.
-
Final Disposal: All hazardous waste must be disposed of in accordance with local, regional, and national environmental regulations. This often involves incineration at an approved facility.
Emergency Procedures: Exposure and Spill Response
Immediate and appropriate action is required in the event of exposure or a spill.
Table 3: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Protocol |
|---|---|
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15-20 minutes. Seek medical attention if skin irritation or a rash occurs. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including a respirator (N95 or better), double nitrile gloves, a disposable gown, and chemical splash goggles.
-
Contain and Clean: For solid spills, gently cover with a damp paper towel to avoid raising dust. Carefully sweep or scoop the material into a labeled hazardous waste container. Do not dry sweep.
-
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a suitable laboratory decontaminant.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
